molecular formula C9H8F2O2 B182891 Methyl 3,4-difluoro-2-methylbenzoate CAS No. 160775-14-4

Methyl 3,4-difluoro-2-methylbenzoate

Cat. No.: B182891
CAS No.: 160775-14-4
M. Wt: 186.15 g/mol
InChI Key: RKSMUWMDZDLGGA-UHFFFAOYSA-N
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Description

Methyl 3,4-difluoro-2-methylbenzoate (CAS 160775-14-4) is a high-purity benzoate ester building block of interest to researchers in medicinal and synthetic chemistry. With the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol , this compound serves as a key synthetic intermediate. Its structure, featuring both fluorine atoms and a methyl ester group, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals . The methyl ester functional group provides a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid, 3,4-Difluoro-2-methylbenzoic acid (CAS 157652-31-8), which is itself a critical building block in modern organic synthesis . Researchers value this compound for its role in constructing heterocyclic systems and for its potential in creating novel compounds for material science. For safe handling, please note the associated hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 3,4-difluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSMUWMDZDLGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,4-difluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: An extensive search of chemical databases did not yield a specific CAS number for Methyl 3,4-difluoro-2-methylbenzoate. This suggests that the compound may be a novel or less-common research chemical. This guide is therefore structured around its logical precursor, 3,4-Difluoro-2-methylbenzoic acid (CAS: 157652-31-8) , and established principles of organic synthesis and analysis.

Introduction: The Significance of Fluorinated Benzoates

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science.[1][2] The introduction of fluorine atoms into a benzoic acid scaffold can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, as the methyl ester of 3,4-difluoro-2-methylbenzoic acid, represents a key building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and advanced materials. Benzoic acid and its derivatives have shown considerable potential as anticancer agents and are present in a variety of therapeutic drugs.[3][4]

Physicochemical Properties of the Core Precursor: 3,4-Difluoro-2-methylbenzoic Acid

Understanding the properties of the starting material is crucial for a successful synthesis.

PropertyValueReference
CAS Number 157652-31-8[5][6]
Molecular Formula C₈H₆F₂O₂[5][6]
Molecular Weight 172.13 g/mol [5][6]
Boiling Point 268 °C at 760 mmHg[7]
Storage Temperature Room Temperature or Refrigerated (2-8°C)[5][7][8]
Purity (typical) ≥97%[5]

Synthesis of this compound

The most direct and common method for preparing this compound is the Fischer esterification of 3,4-Difluoro-2-methylbenzoic acid.[9] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[9][10]

Reaction Mechanism and Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[9][10] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. The final deprotonation of the ester yields the desired product and regenerates the acid catalyst.[10] Using an excess of the alcohol (methanol in this case) shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[9]

Fischer_Esterification CarboxylicAcid 3,4-Difluoro-2-methylbenzoic Acid Protonation Protonation of Carbonyl CarboxylicAcid->Protonation Methanol Methanol (excess) NucleophilicAttack Nucleophilic Attack by Methanol Methanol->NucleophilicAttack Catalyst H₂SO₄ (catalyst) Catalyst->Protonation Protonation->NucleophilicAttack ProtonTransfer Proton Transfer NucleophilicAttack->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination Deprotonation Deprotonation WaterElimination->Deprotonation Water Water WaterElimination->Water Ester This compound Deprotonation->Ester

Caption: Fischer Esterification Workflow.

Experimental Protocol

This is a representative protocol based on standard Fischer esterification procedures.[11][12]

Materials:

  • 3,4-Difluoro-2-methylbenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,4-Difluoro-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while cooling in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.[11]

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[11][12]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or column chromatography if necessary.

Characterization and Spectroscopic Analysis

The successful synthesis and purity of this compound would be confirmed by a combination of spectroscopic methods. The following are predicted spectral characteristics based on the structure and data for analogous compounds like methyl benzoate.[13][14][15][16]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[16]

  • C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A strong peak in the range of 1100-1300 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (methyl group): Peaks just below 3000 cm⁻¹.

  • C-F Stretch: Strong absorptions in the 1100-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should display distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the ring. The aromatic signals will show splitting patterns due to coupling with each other and with the fluorine atoms. The methyl ester protons will appear as a singlet around 3.9 ppm, and the ring methyl protons will also be a singlet (or a small doublet due to coupling with fluorine) at a different chemical shift.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), the methyl ester carbon, and the ring methyl carbon.

  • ¹⁹F NMR: The fluorine NMR will provide two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (186.15 g/mol ). A characteristic fragmentation pattern for methyl esters would also be expected, including the loss of the methoxy group (-OCH₃).[15]

Potential Applications

Given the prevalence of fluorinated benzoic acid derivatives in various fields, this compound is a promising intermediate for:

  • Drug Discovery: As a building block for the synthesis of novel therapeutic agents. The specific substitution pattern may offer unique interactions with biological targets. Fluorinated benzoic acids are known to be precursors for antibacterial agents.[17] The benzoic acid scaffold is a common feature in many anticancer drugs.[3][4]

  • Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic rings to enhance their efficacy and metabolic stability.

  • Materials Science: As a monomer or additive in the synthesis of specialty polymers, liquid crystals, and other advanced materials where thermal stability and specific electronic properties are desired.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. The following precautions are based on the known hazards of the precursor, 3,4-Difluoro-2-methylbenzoic acid, and general safety guidelines for fluorinated organic compounds.[18][19][20][21][22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

  • In case of Contact:

    • Skin: Wash immediately with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Safety_Protocol SafeHandling Safe Handling of This compound PPE Personal Protective Equipment (PPE) SafeHandling->PPE EngineeringControls Engineering Controls SafeHandling->EngineeringControls EmergencyProcedures Emergency Procedures SafeHandling->EmergencyProcedures StorageDisposal Storage & Disposal SafeHandling->StorageDisposal Goggles Safety Goggles PPE->Goggles Gloves Chemical-Resistant Gloves PPE->Gloves LabCoat Lab Coat PPE->LabCoat FumeHood Fume Hood EngineeringControls->FumeHood SkinContact Skin Contact: Wash with soap and water EmergencyProcedures->SkinContact EyeContact Eye Contact: Rinse with water, seek medical attention EmergencyProcedures->EyeContact Inhalation Inhalation: Move to fresh air EmergencyProcedures->Inhalation Storage Store in a cool, dry, well-ventilated area StorageDisposal->Storage Disposal Follow local regulations StorageDisposal->Disposal

Caption: Key Safety Protocols.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Fluorinated surfactants. Retrieved from [Link]

  • Maiti, K. S. (n.d.). Vibrational spectroscopy of Methyl benzoate. RSC Publishing. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Airgas. (n.d.). Fluorine - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Unknown. (n.d.). Fischer Esterification Procedure.
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Unknown. (n.d.). Experiment 10: Fischer Esterification.
  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • ResearchGate. (2025, August 10). Vibrational Spectroscopy of Methyl benzoate | Request PDF. Retrieved from [Link]

  • MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP003139 - METHYL BENZOATE; EI-B; MS. Retrieved from [Link]

  • Brainly.com. (2022, December 6). [FREE] Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3,4-Difluoro-2-methylbenzoic acid. Retrieved from [Link]

Sources

A Technical Guide to Methyl 3,4-difluoro-2-methylbenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Methyl 3,4-difluoro-2-methylbenzoate, a fluorinated aromatic ester of significant interest in synthetic chemistry. As a pivotal building block, its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group—imparts distinct electronic and steric properties. This makes it a valuable precursor in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. We will delve into its structure, a robust and validated synthesis protocol, methods for its characterization, and its applications, providing the technical causality behind each step for researchers, scientists, and drug development professionals.

Chapter 1: Molecular Structure and Nomenclature

The foundational aspect of any chemical entity is its structure, which dictates its reactivity and physical properties. This compound is a derivative of benzoic acid, featuring a strategic arrangement of substituents on the aromatic ring.

  • Chemical Structure: Chemical Structure of this compound (Note: An illustrative image of the chemical structure would be placed here.)

  • IUPAC Name: this compound

  • Key Identifiers:

    • CAS Number: 124475-74-9 (for the parent acid, 3,4-Difluoro-2-methylbenzoic acid)

    • Molecular Formula: C₉H₈F₂O₂

    • Molecular Weight: 186.16 g/mol

Chapter 2: Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. While extensive experimental data for this specific ester is not broadly published, we can estimate its properties based on its parent acid and structurally similar benzoate esters.

PropertyEstimated ValueJustification & Reference
Appearance Colorless to pale yellow liquidTypical for aromatic esters.
Boiling Point (bp) ~200-220 °C (at 760 mmHg)Estimated based on related difluorobenzoates. For example, Methyl 2,4-difluorobenzoate has a boiling point of 128-129 °C, though substitution patterns significantly affect this.
Density ~1.25 - 1.35 g/mL (at 25 °C)Fluorination generally increases the density of organic compounds. Methyl 2,4-difluorobenzoate has a density of 1.384 g/mL.
Solubility Poorly soluble in water; soluble in organic solvents.The ester functionality and aromatic ring lead to miscibility with solvents like ether, ethyl acetate, methanol, and dichloromethane.[1]
Refractive Index (n20/D) ~1.48 - 1.50Based on values for similar compounds like Methyl 2,4-difluorobenzoate (1.4840).

Chapter 3: Synthesis via Fischer Esterification

The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 3,4-Difluoro-2-methylbenzoic acid. This acid-catalyzed reaction with methanol is a classic, equilibrium-driven process.

Principle of the Reaction

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism proceeds via several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[2]

Using an excess of the alcohol (methanol) is a critical experimental choice as it shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield.[2]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Isolation & Purification start 3,4-Difluoro-2-methylbenzoic Acid + Methanol (excess) + H₂SO₄ (catalyst) reflux Reflux for 2-4 hours start->reflux Combine in Flask cool Cool to RT reflux->cool dilute Dilute with Ethyl Acetate cool->dilute wash_bicarb Wash with sat. NaHCO₃ solution dilute->wash_bicarb Neutralize Acid wash_brine Wash with Brine wash_bicarb->wash_brine Remove Water dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate purify Column Chromatography (Silica Gel) evaporate->purify product Pure Methyl 3,4-difluoro- 2-methylbenzoate purify->product

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol

This protocol is a self-validating system; successful neutralization and extraction can be visually confirmed, and purification is monitored by Thin Layer Chromatography (TLC).

Materials and Reagents:

  • 3,4-Difluoro-2-methylbenzoic acid (e.g., 5.0 g, 29.0 mmol)

  • Anhydrous Methanol (MeOH, ~50 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, ~1 mL)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexanes/Ethyl Acetate solvent system (for chromatography)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-Difluoro-2-methylbenzoic acid (5.0 g). Add anhydrous methanol (50 mL) and stir until the acid dissolves.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65-70°C) using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Cooling and Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Washing (Self-Validation):

    • Wash the organic layer with a saturated NaHCO₃ solution (2 x 30 mL). Causality: This step is crucial to neutralize the sulfuric acid catalyst and remove any unreacted benzoic acid by converting it to its water-soluble sodium salt. Effervescence (CO₂ release) provides visual confirmation of neutralization. Continue washing until no more gas evolves.

    • Wash the organic layer with brine (1 x 30 mL). Causality: This removes the bulk of the dissolved water from the organic layer before the final drying step.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. Causality: Na₂SO₄ is a neutral drying agent that efficiently removes trace water, which is essential before final solvent removal to obtain a pure product.

  • Isolation: Filter off the drying agent and wash it with a small amount of ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to obtain the pure this compound.

Chapter 4: Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures for this compound.

  • ¹H NMR Spectroscopy:

    • ~3.9 ppm (singlet, 3H): Corresponds to the methyl ester (-OCH₃) protons.

    • ~2.3-2.5 ppm (singlet or triplet, 3H): The methyl group on the ring (-CH₃). The signal may show a small coupling to the adjacent fluorine atom.

    • ~7.0-7.5 ppm (multiplet, 2H): Aromatic protons, which will show complex splitting patterns due to coupling with each other and with the fluorine atoms.

  • ¹³C NMR Spectroscopy:

    • Approximately 9 distinct signals are expected (for 9 carbon atoms).

    • ~165 ppm: Ester carbonyl carbon (C=O).

    • ~52 ppm: Ester methoxy carbon (-OCH₃).

    • ~15-20 ppm: Ring methyl carbon (-CH₃).

    • ~115-160 ppm: Aromatic carbons, with characteristic large C-F coupling constants for the carbons directly attached to fluorine.

  • Infrared (IR) Spectroscopy:

    • ~1720-1740 cm⁻¹: A strong absorption band characteristic of the ester C=O stretch.

    • ~2950-3000 cm⁻¹: C-H stretching from the methyl groups.[3]

    • ~1100-1300 cm⁻¹: Strong C-O and C-F stretching bands.

  • Mass Spectrometry (MS):

    • The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 186.

Chapter 5: Applications in Research and Development

The unique substitution pattern of this compound makes it a highly sought-after intermediate.

Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. Fluorine can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate the pKa of nearby functional groups to improve binding affinity.[4] The methyl group can also influence the molecule's conformation and pharmacokinetic properties.[5]

This compound serves as a building block for synthesizing more complex molecules where these properties are desired.[4] For instance, difluorinated aromatic structures are integral components of many modern antibiotics, such as fluoroquinolones.[6]

Materials Science

The parent acid, 3,4-Difluoro-2-methylbenzoic acid, is noted for its utility in the synthesis of advanced materials, including specialized polymers and liquid crystals for the electronics industry.[7] The strategic placement of fluorine atoms can enhance thermal stability and introduce desirable electronic properties.[7] Derivatives like the methyl ester can be used in polymerization processes or as precursors for dyes and pigments.[7]

Conclusion

This compound is a versatile and valuable chemical intermediate. Its synthesis via Fischer esterification is a robust and well-understood process that can be reliably executed in a standard laboratory setting. The specific arrangement of its fluoro and methyl substituents provides a powerful tool for medicinal chemists and materials scientists to fine-tune the properties of target molecules, making it a key component in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

  • Wikipedia. Methyl benzoate. [Link]

  • The Good Scents Company. methyl 2-methyl benzoate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Versatility of 3,4-Difluoro-2-methylbenzoic Acid in Fine Chemical Synthesis. [Link]

  • PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]

  • National Center for Biotechnology Information. [Application of methyl in drug design]. PubMed. [Link]

  • The Royal Society of Chemistry. Supporting Information for "Aerobic Oxidative Esterification of Alcohols in Batch and Continuous-Flow using a Heterogeneous Gold-Cerium Oxide Catalyst". [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • Hangzhou Allsheng Chemical Co.,Ltd. The Chemistry Behind 3,5-Difluoro-2-Methylbenzoic Acid: Synthesis and Applications. [Link]

  • University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 3,4-difluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis of Methyl 3,4-difluoro-2-methylbenzoate, a valuable intermediate in the development of novel pharmaceuticals and advanced materials. We will delve into the chemical principles, experimental protocols, and analytical characterization of this synthesis, with a focus on providing researchers, scientists, and drug development professionals with a robust and reliable methodology.

Introduction

This compound is a key building block in organic synthesis, primarily owing to the unique electronic properties conferred by its fluorine and methyl substituents. The strategic placement of these groups on the benzene ring significantly influences the molecule's reactivity and potential biological activity, making it a sought-after precursor for a range of applications, including the development of agrochemicals, and specialty polymers. This guide will focus on the reliable and efficient conversion of 3,4-difluoro-2-methylbenzoic acid to its corresponding methyl ester.

Synthetic Strategies: Fischer-Speier Esterification

The most common and direct method for the synthesis of this compound from 3,4-difluoro-2-methylbenzoic acid is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

The Underlying Chemistry: Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The reaction mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by a strong acid catalyst, typically sulfuric acid or hydrochloric acid. This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of methanol) to yield the final ester product and regenerate the acid catalyst.

To ensure a high yield of the desired ester, the equilibrium of this reversible reaction must be shifted towards the product side. This is typically achieved by using a large excess of the alcohol (methanol in this case) or by removing the water as it is formed.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via Fischer esterification.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )Quantity
3,4-difluoro-2-methylbenzoic acidC₈H₆F₂O₂172.1310.0 g (58.1 mmol)
Methanol (anhydrous)CH₃OH32.04100 mL
Sulfuric Acid (concentrated)H₂SO₄98.082.0 mL
Diethyl ether(C₂H₅)₂O74.12As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (58.1 mmol) of 3,4-difluoro-2-methylbenzoic acid in 100 mL of anhydrous methanol.

  • Acid Catalysis: While stirring, slowly add 2.0 mL of concentrated sulfuric acid to the solution. The addition should be done carefully as the dissolution of sulfuric acid in methanol is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be cautious during the initial wash as the evolution of carbon dioxide can cause pressure buildup in the separatory funnel.

  • Final Wash and Drying: Wash the organic layer with brine (50 mL) and then dry it over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound. For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of Reactant and Product

Accurate characterization of both the starting material and the final product is crucial for verifying the success of the synthesis.

3,4-Difluoro-2-methylbenzoic Acid (Starting Material)
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.90 (m, 1H, Ar-H), 7.10-7.20 (m, 1H, Ar-H), 2.55 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.1 (C=O), 154.0 (d, J = 250 Hz, C-F), 151.5 (d, J = 250 Hz, C-F), 125.0 (d, J = 7 Hz, Ar-C), 124.5 (d, J = 18 Hz, Ar-C), 118.0 (d, J = 18 Hz, Ar-C), 117.5 (d, J = 7 Hz, Ar-C), 14.0 (-CH₃).

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1700 (C=O stretch), 1610, 1500 (C=C aromatic stretch), 1280 (C-O stretch).

This compound (Product)
  • Appearance: Colorless liquid or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.70-7.80 (m, 1H, Ar-H), 7.00-7.10 (m, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 2.50 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (C=O), 153.5 (d, J = 248 Hz, C-F), 151.0 (d, J = 248 Hz, C-F), 124.8 (d, J = 7 Hz, Ar-C), 124.2 (d, J = 17 Hz, Ar-C), 117.8 (d, J = 17 Hz, Ar-C), 117.2 (d, J = 7 Hz, Ar-C), 52.5 (-OCH₃), 13.8 (-CH₃).

  • IR (neat, cm⁻¹): 2950 (C-H stretch), 1725 (C=O stretch of ester), 1615, 1505 (C=C aromatic stretch), 1260 (C-O stretch).

Alternative Synthetic Route: Diazomethane Methylation

An alternative, though more hazardous, method for the methylation of carboxylic acids is the use of diazomethane (CH₂N₂). This reaction is typically quantitative and proceeds rapidly at room temperature.

Mechanism of Diazomethane Methylation

The reaction involves the protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium salt in an Sₙ2 reaction, with the liberation of nitrogen gas.

Safety Considerations for Diazomethane

Diazomethane is a highly toxic and explosive gas. It should only be handled by experienced personnel in a well-ventilated fume hood with appropriate safety precautions in place. These include the use of a blast shield and specialized glassware. Due to these significant hazards, Fischer esterification is the preferred method for this synthesis on a laboratory scale.

Safety and Handling

As with any chemical synthesis, adherence to strict safety protocols is paramount.

  • 3,4-Difluoro-2-methylbenzoic Acid: This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol: Methanol is flammable and toxic. Handle in a well-ventilated area and avoid sources of ignition.

  • Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care, always adding acid to water (or in this case, methanol) slowly and with cooling.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a fume hood and ensure there are no nearby ignition sources.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of this compound from 3,4-difluoro-2-methylbenzoic acid is a straightforward yet crucial transformation for accessing a versatile chemical intermediate. The Fischer-Speier esterification, as detailed in this guide, provides a reliable and scalable method for this conversion. By understanding the underlying chemical principles and adhering to the outlined experimental and safety protocols, researchers can confidently and efficiently produce this valuable compound for their drug discovery and materials science endeavors.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Carboxylic_Acid 3,4-Difluoro-2- methylbenzoic Acid Mixing Dissolve Acid in Methanol Carboxylic_Acid->Mixing Alcohol Methanol Alcohol->Mixing Catalysis Add H₂SO₄ Catalyst Mixing->Catalysis Reflux Heat to Reflux (4-6h) Catalysis->Reflux Quench Quench with Water Reflux->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify Product Methyl 3,4-difluoro-2- methylbenzoate Purify->Product

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

Fischer_Esterification_Mechanism Start Carboxylic Acid + Methanol + H⁺ (catalyst) Protonation Protonated Carboxylic Acid Start->Protonation Protonation Attack Tetrahedral Intermediate Protonation->Attack Nucleophilic Attack by Methanol Proton_Transfer Protonated Tetrahedral Intermediate Attack->Proton_Transfer Proton Transfer Elimination Protonated Ester + H₂O Proton_Transfer->Elimination Elimination of Water Deprotonation Ester Product + H⁺ (regenerated) Elimination->Deprotonation Deprotonation

Caption: Key steps in the Fischer esterification mechanism.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
  • Otera, J. Esterification. Modern Carbonyl Chemistry. 2000, 213-248.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific. Safety Data Sheet for 2-Methylbenzoic acid. (Accessed January 2026).
  • PrepChem. Preparation of methyl benzoate (benzoic acid methyl ester). [Link] (Accessed January 2026).

  • OperaChem. Fischer Esterification-Typical Procedures. [Link] (Accessed January 2026).

Reactivity of the aromatic ring in Methyl 3,4-difluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aromatic Ring Reactivity of Methyl 3,4-difluoro-2-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the aromatic ring reactivity of this compound, a compound of interest in pharmaceutical and agrochemical research. By dissecting the electronic and steric influences of its constituent functional groups—a methyl ester, a methyl group, and two fluorine atoms—we establish a predictive framework for its behavior in key chemical transformations. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering not only mechanistic insights but also actionable experimental protocols for electrophilic and nucleophilic aromatic substitution reactions. Our analysis is grounded in established principles of physical organic chemistry and supported by data from analogous chemical systems.

Introduction: The Structural and Electronic Landscape

This compound is a polysubstituted aromatic compound whose synthetic utility is dictated by the complex interplay of its functional groups. The reactivity of the benzene ring is modulated by four substituents: a meta-directing, deactivating methyl ester group (-COOCH₃); an ortho,para-directing, activating methyl group (-CH₃); and two ortho,para-directing, deactivating fluorine atoms (-F). Understanding the cumulative effect of these groups is paramount to predicting the regioselectivity of aromatic substitution reactions. Fluorinated aromatic compounds are of particular importance in medicinal chemistry, as the inclusion of fluorine can significantly enhance metabolic stability and binding affinity.[1]

The core challenge and opportunity in utilizing this molecule lie in selectively functionalizing one of the two available positions on the aromatic ring: C5 or C6. This guide will systematically evaluate the factors governing this selectivity.

Analysis of Substituent Effects on the Aromatic Ring

The reactivity of a substituted benzene ring is a function of both inductive and resonance effects, which together determine the rate of reaction and the orientation of incoming electrophiles or nucleophiles.[2]

  • Methyl Group (-CH₃ at C2): This is an activating group that donates electron density to the ring via an inductive effect (+I) and hyperconjugation.[2] It directs incoming electrophiles to the ortho (C3, blocked) and para (C5) positions.

  • Fluorine Atoms (-F at C3 and C4): Halogens present a classic case of competing effects. They are strongly electron-withdrawing via the inductive effect (-I), which deactivates the ring towards electrophilic attack. However, they possess lone pairs that can be donated to the ring through resonance (+R), which directs incoming electrophiles to the ortho and para positions.[3]

  • Methyl Ester Group (-COOCH₃ at C1): This is a deactivating group due to its electron-withdrawing inductive (-I) and resonance (-R) effects. The carbonyl group pulls electron density out of the ring, making it less nucleophilic. It directs incoming electrophiles to the meta (C3 and C5) positions.[4][5]

Data Summary: Substituent Properties
SubstituentPositionInductive EffectResonance EffectOverall Effect on EASDirecting Influence
-COOCH₃C1-I (Withdrawing)-R (Withdrawing)DeactivatingMeta
-CH₃C2+I (Donating)N/A (Hyperconjugation)ActivatingOrtho, Para
-FC3-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para
-FC4-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para
Visualization: Cumulative Directing Effects

The following diagram illustrates the combined directing influences of the substituents on the available C5 and C6 positions for electrophilic attack.

Consensus of directing effects for electrophilic substitution.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[6] The regiochemical outcome is determined by the consensus of the substituent directing effects.

Predicted Regioselectivity

As visualized in the diagram above, the directing effects converge to strongly favor substitution at the C5 position :

  • Activation: C5 is para to the activating methyl group at C2.

  • Reinforcement: C5 is meta to the deactivating ester group at C1, an electronically favorable position for a meta-director.[5]

  • Reinforcement: C5 is ortho to the fluorine at C4, a position directed to by this group.

In contrast, the C6 position is only directed to by the fluorine at C3 (para position). When an activating group and a deactivating group are present, the activating group generally controls the regioselectivity.[7] Therefore, the influence of the C2-methyl group is the dominant factor.

While the C5 position is electronically favored, steric hindrance from the adjacent fluorine at C4 and the nearby ester group at C1 could play a minor role, potentially leading to trace amounts of the C6-substituted product.[8] However, the electronic reinforcement at C5 is expected to be the overwhelming determinant of the major product.

Experimental Protocol: Nitration

Nitration is a canonical EAS reaction.[9] The following protocol is a validated starting point for the selective nitration of this compound, adapted from standard procedures for methyl benzoate.[4][9]

Objective: To synthesize Methyl 3,4-difluoro-5-nitro-2-methylbenzoate.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Cold Deionized Water

  • Cold Methanol

  • Sodium Bicarbonate (NaHCO₃) solution, 5% w/v

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Protocol Workflow:

G start Step 1: Reagent Preparation (Nitrating Mixture) reaction Step 2: Reaction (Substrate Addition) start->reaction Cool to 0°C quench Step 3: Quenching (Pouring onto Ice) reaction->quench Maintain 0-10°C workup Step 4: Workup (Extraction & Washing) quench->workup Allow ice to melt purify Step 5: Purification (Recrystallization) workup->purify Dry organic layer end Final Product: Methyl 3,4-difluoro-5-nitro-2-methylbenzoate purify->end

Workflow for the electrophilic nitration of the title compound.

Step-by-Step Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 5 mL of concentrated H₂SO₄. Cool the acid to 0°C. With careful stirring, add 2 mL of concentrated HNO₃ dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction: Dissolve 1.0 g of this compound in a minimal amount of concentrated H₂SO₄ (approx. 3 mL) in a separate flask, cooling in an ice bath. Slowly add this solution dropwise to the cold nitrating mixture. Maintain stirring and keep the temperature below 10°C for 30-60 minutes.

  • Quenching: Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.[4] Stir until all the ice has melted. A solid precipitate of the crude product should form.

  • Workup: Isolate the solid product by vacuum filtration. Wash the crude solid with two portions of cold deionized water, followed by one portion of cold 5% NaHCO₃ solution to neutralize residual acid, and finally with more cold water. If the product is oily, perform a liquid-liquid extraction with DCM or EtOAc. Wash the organic layer with water, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Recrystallize the crude solid from a minimal amount of hot methanol to yield the purified Methyl 3,4-difluoro-5-nitro-2-methylbenzoate.[4]

Reactivity in Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution (SNA_r_) is a distinct pathway that occurs when an aromatic ring is substituted with strong electron-withdrawing groups and contains a good leaving group (such as a halide).[10] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12]

Predicted Regioselectivity

For an SNA_r_ reaction to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex.[13]

  • Leaving Group C4-F: This fluorine is para to the strongly electron-withdrawing methyl ester group (-COOCH₃). This para-relationship provides excellent resonance stabilization for the intermediate formed upon nucleophilic attack at C4.

  • Leaving Group C3-F: This fluorine is meta to the ester group. A meta-substituent does not participate in the resonance stabilization of the negative charge, rendering this position far less reactive towards nucleophilic attack.[13]

Visualization: SNA_r_ Mechanism at C4

G cluster_mech SNA_r_ Mechanism: Nucleophilic Attack at C4 cluster_stabilization Key Resonance Structure Substrate Substrate + Nu⁻ step1 Step 1: Nucleophilic Addition Intermediate Meisenheimer Complex (Resonance Stabilized) step2 Step 2: Elimination of Leaving Group Intermediate->step2 Resonance Negative charge on C1 is stabilized by the para-ester group. Intermediate->Resonance Product Product + F⁻ step1->Intermediate Slow (Rate-Determining) step2->Product Fast

Mechanism of nucleophilic aromatic substitution at the C4 position.
Experimental Protocol: Methoxylation

This protocol describes the displacement of the C4-fluorine with a methoxy group, a common transformation in drug development.

Objective: To synthesize Methyl 3-fluoro-4-methoxy-2-methylbenzoate.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diethyl Ether or Ethyl Acetate

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Brine

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve 1.0 g of this compound in 10 mL of anhydrous DMF.

  • Reagent Addition: Add 1.1 equivalents of sodium methoxide to the solution.

  • Heating: Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Quenching and Workup: Cool the reaction to room temperature and pour it into 50 mL of a saturated aqueous solution of NH₄Cl. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure Methyl 3-fluoro-4-methoxy-2-methylbenzoate.

Conclusion

The aromatic ring of this compound exhibits highly predictable and dichotomous reactivity.

  • For electrophilic aromatic substitution , the concerted directing effects of the four substituents strongly favor reaction at the C5 position , guided primarily by the activating C2-methyl group.

  • For nucleophilic aromatic substitution , the C4-fluorine is activated for displacement due to its para relationship with the electron-withdrawing methyl ester, making the C4 position the exclusive site of reaction.

This predictable regioselectivity makes this compound a versatile intermediate for the synthesis of complex, highly functionalized aromatic molecules. By leveraging the principles and protocols outlined in this guide, researchers can confidently and efficiently incorporate this building block into their synthetic strategies for novel pharmaceutical and agrochemical agents.

References

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  • ResearchGate. (2025). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Retrieved from ResearchGate. [Link: https://www.researchgate.
  • University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from UMSL Chemistry. [Link: https://www.umsl.
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  • ResearchGate. (2025). Structure of Methyl 2-Methylbenzoate: Steric Effect of a Small ortho-Substituent. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/257805179_Structure_of_Methyl_2-Methylbenzoate_Steric_Effect_of_a_Small_ortho-Substituent]
  • Guidechem. (n.d.). 3,4-Difluorotoluene 2927-34-6 wiki. Retrieved from Guidechem. [Link: https://www.guidechem.com/wiki/3,4-difluorotoluene-2927-34-6.html]
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  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry. [Link: https://www.masterorganicchemistry.
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Solubility of Methyl 3,4-difluoro-2-methylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 3,4-difluoro-2-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel compounds such as this compound, a thorough understanding of its solubility characteristics in various organic solvents is paramount for formulation development, purification processes, and analytical method development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines a detailed experimental protocol for its determination, and discusses the implications of its physicochemical properties on solvent selection.

Introduction: The Significance of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a cornerstone property that influences a multitude of critical parameters. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure.[1][2] For medicinal chemists and formulation scientists, a comprehensive understanding of a compound's solubility profile is essential for making informed decisions throughout the development pipeline. This includes the selection of appropriate solvents for synthesis and purification, the design of effective drug delivery systems, and the development of robust analytical methods.

This compound is a compound of interest with potential applications in medicinal chemistry. Its molecular structure, featuring a combination of polar (ester) and non-polar (fluorinated aromatic ring, methyl group) moieties, suggests a nuanced solubility behavior that warrants detailed investigation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility.

PropertyValueSource
Molecular Formula C9H8F2O2PubChem[3]
Molecular Weight 186.16 g/mol PubChem[3]
Predicted XlogP 2.3PubChem[3]
Structure
SMILES: CC1=C(C=CC(=C1F)F)C(=O)OCPubChem[3]
InChI: InChI=1S/C9H8F2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3PubChem[3]

The predicted XlogP value of 2.3 suggests that this compound is moderately lipophilic. This indicates that it is likely to have better solubility in organic solvents than in water. The presence of two fluorine atoms can influence its polarity and potential for hydrogen bonding.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[4][5][6] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The overall polarity of a molecule is a balance of its polar and non-polar regions.

The solubility of this compound in a given solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. These forces include:

  • Van der Waals forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

  • Dipole-dipole interactions: These occur between polar molecules that have permanent dipoles.

  • Hydrogen bonding: This is a special type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom (such as oxygen, nitrogen, or fluorine).

For this compound, the ester group provides a polar site capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. The difluorinated benzene ring, while generally non-polar, has its electron distribution influenced by the electronegative fluorine atoms, which can also participate in weak interactions.

Caption: Intermolecular forces governing the solubility of this compound.

Experimental Determination of Solubility

Given the lack of published specific solubility data for this compound, an experimental approach is necessary. The following is a detailed protocol for determining the equilibrium solubility of the compound in various organic solvents using the isothermal shake-flask method, a gold standard technique.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • For solvents where the solid does not settle easily, centrifuge the vials at a moderate speed to facilitate phase separation.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (usually the same solvent used for dissolution) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Solubility_Determination_Workflow node_start Start: Excess Solute + Solvent node_equilibrate Equilibration (Shake-Flask, Constant T) node_start->node_equilibrate node_separate Phase Separation (Settling/Centrifugation) node_equilibrate->node_separate node_sample Sample, Filter & Dilute Supernatant node_separate->node_sample node_analyze HPLC Analysis node_sample->node_analyze node_calculate Calculate Solubility (from Calibration Curve) node_analyze->node_calculate node_end End: Solubility Data (mg/mL) node_calculate->node_end

Caption: Experimental workflow for determining the solubility of this compound.

Expected Solubility Trends and Solvent Selection

Based on the structure of this compound, the following solubility trends can be anticipated:

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate are expected to be good solvents due to their ability to engage in dipole-dipole interactions with the ester group.

  • Moderate to High Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol should be effective solvents, capable of interacting with the ester group.

  • Moderate Solubility in Halogenated Solvents: Dichloromethane is likely to be a reasonably good solvent.

  • Lower Solubility in Non-Polar Solvents: Solvents like toluene and hexane are expected to be poorer solvents due to the polar nature of the ester group, although the aromatic ring of the solute will have some favorable interactions with toluene.

  • Poor Solubility in Water: The overall lipophilicity of the molecule suggests low aqueous solubility.

Conclusion

References

  • Vertex AI Search. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • PubChem. (n.d.). This compound. Retrieved January 27, 2026, from [Link].

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Ascendia Pharma. (2024, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

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Spectroscopic Analysis of Methyl 4-fluoro-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Introduction

The precise structural elucidation of small molecules is a cornerstone of modern chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical arsenal for determining molecular structure with a high degree of confidence. This technical guide offers a detailed exploration of the spectroscopic data for Methyl 4-fluoro-2-methylbenzoate (CAS 174403-69-1), a substituted aromatic ester of interest in synthetic chemistry and medicinal research.

It is important to note that initial investigations for its isomer, Methyl 3,4-difluoro-2-methylbenzoate, revealed a significant lack of available experimental spectroscopic data in the public domain. Consequently, this guide focuses on the more readily available and well-characterized Methyl 4-fluoro-2-methylbenzoate to provide a practical and data-rich resource for scientists working with related fluorinated aromatic compounds. The principles and methodologies discussed herein are broadly applicable to the structural analysis of similar molecules.

Molecular Structure and Key Features

Methyl 4-fluoro-2-methylbenzoate possesses a benzene ring substituted with a methyl ester group, a methyl group, and a fluorine atom. The relative positions of these substituents dictate the electronic environment of each atom and, consequently, their spectroscopic signatures. Understanding these relationships is crucial for accurate data interpretation.

G cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation Sample_Prep Dissolve in CDCl3 with TMS Acquire_Spectrum Acquire 1H NMR Spectrum (300-500 MHz) Sample_Prep->Acquire_Spectrum Identify_Signals Identify Chemical Shifts (δ) Acquire_Spectrum->Identify_Signals Determine_Multiplicity Determine Multiplicity (s, m) Identify_Signals->Determine_Multiplicity Integrate_Peaks Integrate Peak Areas Determine_Multiplicity->Integrate_Peaks Assign_Aromatic Assign Aromatic Protons (H-3, H-5, H-6) Integrate_Peaks->Assign_Aromatic Assign_Ester_Me Assign Ester Methyl (OCH3) Integrate_Peaks->Assign_Ester_Me Assign_Ar_Me Assign Aromatic Methyl (Ar-CH3) Integrate_Peaks->Assign_Ar_Me Correlate_Structure Correlate Data to Molecular Structure Assign_Aromatic->Correlate_Structure Assign_Ester_Me->Correlate_Structure Assign_Ar_Me->Correlate_Structure

Caption: Workflow for ¹H NMR analysis of Methyl 4-fluoro-2-methylbenzoate.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR Spectroscopy

A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3050-3000Weak-MediumC-H stretchAromatic
~2960-2850Weak-MediumC-H stretchMethyl (CH₃)
~1720StrongC=O stretchEster
~1600, ~1480Medium-StrongC=C stretchAromatic Ring
~1250StrongC-O stretchEster
~1100StrongC-F stretchAryl-Fluoride
Interpretation of the IR Spectrum
  • Carbonyl Stretch (C=O): The most intense and characteristic peak in the IR spectrum is expected to be the C=O stretch of the ester group, appearing around 1720 cm⁻¹. This strong absorption is a definitive indicator of the carbonyl functionality.

  • Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will show weak to medium bands corresponding to the C-H stretching vibrations of the aromatic ring. Just below 3000 cm⁻¹, absorptions from the methyl groups' C-H stretches are expected. [1]

  • Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic C=C stretching vibrations in the 1600-1480 cm⁻¹ region.

  • C-O and C-F Stretches: A strong band around 1250 cm⁻¹ is anticipated for the C-O stretching vibration of the ester. The C-F stretch of the aryl-fluoride is expected to appear as a strong band around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and deducing its structure.

Experimental Protocol: Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for generating ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then detected.

Predicted Mass Spectral Data

The molecular weight of Methyl 4-fluoro-2-methylbenzoate (C₉H₉FO₂) is 168.16 g/mol . [2]

m/z Proposed Fragment Identity
168 [M]⁺˙ Molecular Ion
137 [M - OCH₃]⁺ Loss of methoxy radical
109 [M - COOCH₃]⁺ Loss of carbomethoxy radical

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at an m/z of 168, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for methyl benzoates involve the loss of the methoxy group or the entire carbomethoxy group.

    • Loss of Methoxy Radical: A significant fragment at m/z 137 would correspond to the loss of a methoxy radical (·OCH₃, 31 Da) from the molecular ion, forming a stable acylium ion.

    • Loss of Carbomethoxy Radical: A peak at m/z 109 would indicate the loss of the carbomethoxy radical (·COOCH₃, 59 Da), resulting in a fluorinated toluyl cation.

    • Further Fragmentation: The acylium ion at m/z 137 could further lose carbon monoxide (CO, 28 Da) to give a fragment at m/z 109. Rearrangement to the highly stable tropylium ion (m/z 91) is also a common feature in the mass spectra of toluene derivatives. [3]

G M [M]⁺˙ (m/z 168) M_minus_OCH3 [M - OCH₃]⁺ (m/z 137) M->M_minus_OCH3 - ·OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ (m/z 109) M->M_minus_COOCH3 - ·COOCH₃ M_minus_OCH3->M_minus_COOCH3 - CO Tropylium [C₇H₇]⁺ (m/z 91) M_minus_COOCH3->Tropylium Rearrangement

Caption: Proposed mass spectral fragmentation pathway for Methyl 4-fluoro-2-methylbenzoate.

Conclusion

The comprehensive analysis of the ¹H NMR, IR, and MS data provides a self-validating system for the structural confirmation of Methyl 4-fluoro-2-methylbenzoate. The ¹H NMR spectrum clearly defines the proton environments and their connectivity. The predicted IR spectrum highlights the key functional groups, particularly the ester carbonyl. Finally, the anticipated mass spectrum confirms the molecular weight and offers a logical fragmentation pattern consistent with the proposed structure. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this and structurally related fluorinated aromatic compounds in their own work.

References

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  • Forel, M.-T., Fuson, N., & Josien, M.-L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of Chemical Physics, 33(4), 1137-1143.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Harnessing the Fluorine Effect: Strategic Applications of Fluorinated Benzoates in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful toolset to overcome pharmacokinetic and pharmacodynamic hurdles.[1] When this "fluorine effect" is applied to the benzoate scaffold—a common motif in biologically active molecules—it unlocks a versatile strategy for fine-tuning drug properties. This technical guide provides an in-depth analysis of the applications of fluorinated benzoates in drug discovery. We will explore the fundamental physicochemical modulations afforded by fluorination, including the precise control of acidity (pKa), enhancement of metabolic stability, and optimization of membrane permeability. Furthermore, this guide details key applications such as the design of targeted enzyme inhibitors and the development of novel imaging agents for Positron Emission Tomography (PET). Supported by mechanistic insights, detailed experimental protocols, and illustrative case studies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage fluorinated benzoates in the creation of safer and more effective therapeutics.

Introduction: The Unparalleled Synergy of Fluorine and the Benzoate Moiety

Over the past few decades, the prevalence of fluorinated pharmaceuticals has surged dramatically, with nearly a quarter of all commercially available drugs now containing at least one fluorine atom.[2][3] This trend is not coincidental; it is a direct result of fluorine's unique and powerful properties. With the highest electronegativity of any element (Pauling scale: 3.98), a small atomic radius comparable to hydrogen, and the ability to form an exceptionally strong carbon-fluorine (C-F) bond, fluorine can profoundly alter a molecule's biological profile in predictable ways.[4] Strategic installation of fluorine can enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins.[5][6]

The benzoate scaffold, for its part, is a privileged structure in medicinal chemistry, present in numerous therapeutic agents. Its carboxylic acid group provides a critical anchor for hydrogen bonding and salt formation, while the aromatic ring offers a platform for diverse chemical modifications. However, the benzoate ring is also susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes, and its inherent acidity and lipophilicity often require careful optimization.

The combination of these two entities—the fluorinated benzoate—creates a powerful building block for drug design. By strategically placing fluorine atoms on the benzoic acid ring, medicinal chemists can address the scaffold's intrinsic liabilities while simultaneously introducing new, beneficial properties. This guide will dissect the causality behind these improvements and provide a field-proven framework for their application.

Part 1: The Physicochemical Impact of Fluorination on Benzoates

The introduction of fluorine onto a benzoate ring is not merely an act of substitution; it is a precision tool for modulating a molecule's fundamental electronic and steric properties.

Precision pKa Modulation

Fluorine's potent inductive electron-withdrawing effect is one of its most valuable attributes. When placed on the aromatic ring of benzoic acid, it significantly lowers the pKa of the carboxylic acid group, making it a stronger acid.[1][4] This modulation of acidity has profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] A lower pKa can alter the ionization state of the molecule at physiological pH, directly impacting its solubility, ability to cross cell membranes, and interactions with biological targets.[1] The effect is position-dependent, offering a predictable way to fine-tune this critical parameter.

CompoundPosition of FluorinepKa (at 25 °C)Change from Benzoic Acid
Benzoic Acid-4.20-
2-Fluorobenzoic AcidOrtho3.27-0.93
3-Fluorobenzoic AcidMeta3.87-0.33
4-Fluorobenzoic AcidPara4.14-0.06
2,6-Difluorobenzoic AcidOrtho, Ortho2.93-1.27

Table 1: Impact of Fluorine Substitution on the pKa of Benzoic Acid. Data compiled from authoritative chemical data sources.

As the table demonstrates, fluorine substitution in the ortho position has the most dramatic effect on acidity due to the proximity of the electron-withdrawing group to the carboxylic acid. This allows medicinal chemists to rationally tune a molecule's pKa to optimize its pharmacokinetic properties.[2][7]

Enhancing Metabolic Stability

One of the most common and effective applications of fluorination is to block metabolic "soft spots."[1] Aromatic rings are often susceptible to hydroxylation by CYP450 enzymes, a primary route of drug metabolism that can lead to rapid clearance and reduced bioavailability. Replacing a metabolically labile carbon-hydrogen (C-H) bond with a much stronger C-F bond (~485 kJ/mol for sp³ C vs. ~414 kJ/mol for C-H) effectively prevents this oxidative metabolism.[4] This strategy, known as metabolic blocking, can significantly increase a drug's half-life and exposure.[8][9]

G cluster_0 Standard Benzoate Metabolism cluster_1 Fluorinated Benzoate Strategy Benzoate Benzoate Scaffold (Metabolically Labile Site) Metabolite Hydroxylated Metabolite (Inactive/Rapidly Excreted) Benzoate->Metabolite CYP450 Oxidation at C-H bond Fluorobenzoate Fluorobenzoate Scaffold (Metabolically Blocked) NoReaction Metabolism Blocked Fluorobenzoate->NoReaction Strong C-F bond resists oxidation

Caption: Metabolic blocking via fluorination of a benzoate ring.

Modulating Lipophilicity and Permeability

The effect of fluorine on lipophilicity (often measured as LogP) is nuanced. While fluorine is highly electronegative, the C-F bond is poorly polarizable.[1] Consequently, a single fluorine-for-hydrogen substitution on an aromatic ring often slightly increases lipophilicity.[10] This can be leveraged to improve passive membrane permeability and enhance oral bioavailability.[11][12] However, the introduction of multiple fluorine atoms or highly fluorinated groups like trifluoromethyl (CF₃) can decrease lipophilicity due to the dominant polar effects.[4] This provides medicinal chemists with a versatile tool to either increase or decrease LogP as needed to achieve the optimal balance for cell permeability and aqueous solubility.[4][12]

Part 2: Key Applications in Drug Discovery and Development

The tailored physicochemical properties of fluorinated benzoates translate into several high-impact applications in medicinal chemistry.

Design of Potent Enzyme Inhibitors

Fluorinated benzoates are frequently employed in the design of enzyme inhibitors. The modified electronic properties of the fluorinated ring can enhance binding affinity through favorable dipole-dipole or electrostatic interactions with amino acid residues in the enzyme's active site.[4] Furthermore, the structural rigidity and specific conformations enforced by fluorine can help lock the molecule into a bioactive conformation, improving potency and selectivity.[4] In some cases, fluorinated molecules can act as mechanism-based or "suicide" inhibitors, where the enzyme's own catalytic action on the inhibitor leads to the formation of a reactive species that covalently binds to and deactivates the enzyme.[13][14]

A prominent example is Selumetinib , an FDA-approved MEK1/2 inhibitor used to treat neurofibromatosis.[10] Its structure features a 4-bromo-2-fluorophenyl group where the fluorine atom contributes to the molecule's binding affinity and overall pharmacological profile.

Radiotracers for Positron Emission Tomography (PET) Imaging

The fluorine-18 (¹⁸F) isotope is a nearly ideal positron emitter for PET imaging, owing to its favorable half-life (109.8 minutes) and low positron energy.[2][7] Fluorinated benzoates can be readily labeled with ¹⁸F, creating radiotracers that allow for the non-invasive visualization and quantification of biological processes in vivo.[15] For example, ¹⁸F-labeled benzoate derivatives can be designed to target specific receptors or transporters, enabling the diagnosis of diseases like cancer or neurodegenerative disorders.[15][16] The development of ¹⁸F-fluorobenzoate prosthetic groups has become a standard method for labeling peptides and other biomolecules for PET imaging.[17][18]

[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) is a widely used PET tracer for imaging glucose metabolism, which is often elevated in tumor cells.[17] This has established a precedent for using ¹⁸F-labeled molecules to diagnose, stage, and monitor cancer treatment.[16][17]

Part 3: Synthetic and Experimental Protocols

To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis and evaluation of fluorinated benzoates.

Experimental Protocol: Synthesis of Ethyl 4-Fluorobenzoate

This protocol describes a standard Fischer esterification method to synthesize a common fluorinated benzoate intermediate from its corresponding carboxylic acid.

Materials:

  • 4-Fluorobenzoic acid

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-fluorobenzoic acid (10.0 g, 71.4 mmol).

  • Reagent Addition: Add 100 mL of absolute ethanol to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2.0 mL) while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4 hours to drive the reaction to completion.

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to remove unreacted acid), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The resulting ethyl 4-fluorobenzoate can be purified by vacuum distillation to yield a clear, colorless oil.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a high-throughput method to assess the potential of a fluorinated benzoate to inhibit major CYP450 isoforms (e.g., CYP3A4, CYP2C9), providing an early indication of its metabolic stability and potential for drug-drug interactions.

Caption: Workflow for a CYP450 inhibition assay.

Procedure:

  • Plate Preparation: Serially dilute the fluorinated benzoate test compound in a 96-well plate to achieve a range of final assay concentrations.

  • Master Mix Preparation: Prepare a master mix containing phosphate buffer (pH 7.4), human liver microsomes, and an NADPH-regenerating system.

  • Pre-incubation: Add the master mix to the plate containing the test compound. Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a specific probe substrate for the CYP450 isoform being tested (e.g., midazolam for CYP3A4).

  • Incubation: Incubate the reaction at 37°C for the optimized reaction time (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding a cold solution of acetonitrile containing an internal standard (for analytical quantification).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of metabolite formed from the probe substrate.

  • Data Interpretation: Plot the percentage of metabolite formation against the test compound concentration. Calculate the IC₅₀ value, which is the concentration of the test compound required to inhibit 50% of the CYP450 enzyme activity. A high IC₅₀ value suggests a lower potential for inhibition.

Conclusion and Future Outlook

Fluorinated benzoates represent a highly valuable and versatile class of building blocks in medicinal chemistry. The strategic placement of fluorine atoms provides a rational and predictable means to optimize a drug candidate's physicochemical properties, leading to enhanced metabolic stability, modulated pKa, and improved membrane permeability. These modifications directly translate into tangible benefits, including increased drug half-life, better oral bioavailability, and stronger target engagement.[12] The applications in enzyme inhibition and PET imaging further underscore the broad utility of this scaffold.

As synthetic methodologies for selective fluorination continue to advance, the accessibility and diversity of fluorinated benzoate derivatives will expand, opening new avenues for drug design.[3] Future research will likely focus on exploring more complex fluorination patterns and integrating these motifs into novel therapeutic modalities. The continued, judicious application of the principles outlined in this guide will undoubtedly contribute to the development of the next generation of innovative and effective medicines.

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The Strategic Imperative of Fluorine: A Technical Guide to the Enhanced Properties of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into a Privileged Scaffold: How Strategic Fluorination Elevates Benzoic Acid Derivatives in Modern Drug Discovery

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its versatility, however, is significantly amplified by the strategic incorporation of fluorine atoms. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the profound impact of fluorine substitution on the physicochemical and biological properties of benzoic acid derivatives. We will delve into the nuanced effects on acidity, lipophilicity, metabolic stability, and protein-ligand interactions, supported by field-proven insights and detailed experimental protocols.

The Fluorine Advantage: More Than Just an Electronegative Powerhouse

The introduction of fluorine, the most electronegative element, into a benzoic acid derivative is a deliberate strategy to modulate its molecular properties for enhanced therapeutic potential.[1][2][3] This is not merely an exercise in altering electron distribution; it's a sophisticated approach to fine-tuning a molecule's behavior in a biological system.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to significant improvements in metabolic stability, membrane permeability, binding affinity, and overall bioavailability.[2][4][5]

The strategic placement of fluorine can lead to:

  • Enhanced Metabolic Stability: The robust C-F bond is less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[6][7] This "metabolic shielding" can prolong the half-life of a drug candidate in vivo.[7][8]

  • Modulated Physicochemical Properties: Fluorine's potent inductive effect can significantly alter the acidity (pKa) and lipophilicity (logP) of the benzoic acid moiety, influencing its solubility, absorption, and distribution.[1][5]

  • Improved Binding Affinity: Fluorine atoms can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and other non-covalent interactions, thereby enhancing the ligand's affinity for its target.[1][9][10][11]

Deconstructing the Physicochemical Impact: A Quantitative Look at Fluorination

The position and number of fluorine substituents on the benzoic acid ring dictate the extent of their influence on its properties. Understanding these structure-property relationships is paramount for rational drug design.

The Dance of Acidity: pKa Modulation

Fluorine's strong electron-withdrawing inductive effect (-I) plays a pivotal role in modulating the acidity of the carboxylic acid group.[12][13] By stabilizing the resulting carboxylate anion, fluorine substitution generally increases the acidity (lowers the pKa) of benzoic acid.[13][14]

This effect is highly dependent on the position of the fluorine atom relative to the carboxyl group. The closer the fluorine atom, the stronger the inductive effect and the greater the increase in acidity. This is evident when comparing the pKa values of different monofluorinated benzoic acid isomers. The ortho-substituted isomer is generally more acidic than the meta and para isomers due to the proximity of the fluorine atom to the carboxylic acid.[15]

CompoundpKa (at 25°C)
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27[12]
3-Fluorobenzoic Acid3.86
4-Fluorobenzoic Acid4.14[16]

Data compiled from various sources.

It is important to note that while fluorine exhibits a strong -I effect, it also has a positive mesomeric effect (+M) due to its lone pairs of electrons.[12][15] In the para position, this +M effect can partially counteract the -I effect, leading to a smaller increase in acidity compared to what might be expected from the inductive effect alone.[15]

Navigating Lipophilicity: The logP Perspective

The effect of fluorination on lipophilicity, often measured as the partition coefficient (logP), is a more complex phenomenon. While fluorine is highly electronegative, its substitution for hydrogen can, counterintuitively, increase the lipophilicity of a molecule.[6][17] This is attributed to several factors, including the increased hydrophobic surface area and the polarization of the sulfur atom in thio-derivatives.[17]

However, the impact on lipophilicity is highly context-dependent and can be influenced by the number and position of fluorine atoms, as well as the overall molecular structure.[17][18] For instance, while monofluorination often leads to a modest increase in logP, polyfluorination can sometimes decrease lipophilicity.[18]

CompoundlogP
Benzoic Acid1.87
4-Fluorobenzoic Acid2.07[16]

Data compiled from various sources.

This modulation of lipophilicity is a critical tool for optimizing a drug candidate's ability to cross biological membranes and reach its target.[7]

Enhancing Biological Performance: Metabolic Stability and Target Engagement

The strategic incorporation of fluorine into benzoic acid derivatives offers significant advantages in a biological context, primarily by enhancing metabolic stability and improving interactions with protein targets.

Blocking Metabolic Hotspots for Increased Bioavailability

A primary reason for incorporating fluorine into drug candidates is to block metabolic oxidation.[6] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing a hydrogen atom at a known metabolic "soft spot" with a fluorine atom, medicinal chemists can effectively prevent or slow down the degradation of the molecule, leading to improved bioavailability and a longer duration of action.[6][7] This strategy is widely employed to enhance the metabolic stability of drug candidates.[19]

Fine-Tuning Binding Interactions for Enhanced Potency

Fluorine's unique electronic properties can also be leveraged to enhance a molecule's binding affinity for its target protein.[1] Fluorine can participate in a variety of non-covalent interactions within a protein's active site, including:

  • Hydrogen Bonds: While the C-F bond is not a classical hydrogen bond donor, the electronegative fluorine atom can act as a weak hydrogen bond acceptor.[10]

  • Dipole-Dipole Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions with polar residues in the binding pocket.

  • Orthogonal Multipolar Interactions: Fluorine can participate in unique interactions with carbonyl groups and other electron-rich systems.

These subtle yet significant interactions can contribute to a tighter binding of the fluorinated benzoic acid derivative to its target, resulting in increased potency and efficacy.[1][9][11]

Synthetic Strategies and Methodologies: Bringing Fluorinated Benzoic Acids to Life

The synthesis of fluorinated benzoic acid derivatives can be achieved through various methods, broadly categorized into direct fluorination of a pre-existing benzoic acid core or construction from a fluorinated precursor.[2]

Direct Fluorination Approaches

Recent advances in synthetic chemistry have provided a range of reagents and methods for the direct and selective fluorination of aromatic systems. These methods offer a more streamlined approach to accessing fluorinated benzoic acids.

Building from Fluorinated Precursors

Alternatively, the desired molecule can be constructed using a commercially available or synthesized fluorinated starting material. A common example is the Schiemann reaction, where a 4-aminobenzoic acid can be converted to 4-fluorobenzoic acid.[20]

Illustrative Synthetic Protocol: Esterification of 4-Fluorobenzoic Acid

This protocol outlines a standard procedure for the synthesis of the ethyl ester of 4-fluorobenzoic acid, a common intermediate for further derivatization.[2]

Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid as a precursor for further chemical modifications.[2]

Materials:

  • 4-Fluorobenzoic acid (15 g)[2]

  • Absolute ethanol (60 mL)[2]

  • Concentrated sulfuric acid (7.5 mL)[2]

  • 10% Sodium carbonate solution

  • Round bottom flask (250 mL)

  • Condenser

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Ethyl acetate/n-hexane mobile phase

Procedure:

  • Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask.[2]

  • Dissolve the acid in 60 mL of absolute ethanol.[2]

  • Carefully add 7.5 mL of concentrated sulfuric acid to the mixture while shaking.[2]

  • Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.[2]

  • Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Neutralize any unreacted acid by adding a 10% sodium carbonate solution until effervescence ceases.[2]

  • The resulting ethyl 4-fluorobenzoate can then be extracted and purified using standard laboratory techniques.

Analytical Characterization: Confirming Structure and Purity

The successful synthesis and purification of fluorinated benzoic acid derivatives require robust analytical techniques for characterization. A variety of methods are employed to confirm the identity, purity, and properties of these compounds.

Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for elucidating the molecular structure and confirming the presence and position of fluorine substituents.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation patterns of the compounds.[21][22][23][24]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds and for determining physicochemical properties like logP.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Visualizing the Impact: Logical Frameworks and Workflows

To better understand the multifaceted role of fluorine substitution, it is helpful to visualize the logical relationships and experimental workflows involved in the study of these compounds.

Fluorine_Effects cluster_Properties Physicochemical Properties cluster_Biological Biological Properties Acidity Acidity (pKa) Lipophilicity Lipophilicity (logP) Metabolic_Stability Metabolic Stability Binding_Affinity Binding Affinity Fluorine_Substitution Fluorine Substitution on Benzoic Acid Fluorine_Substitution->Acidity -I Effect Fluorine_Substitution->Lipophilicity Modulates Hydrophobicity Fluorine_Substitution->Metabolic_Stability C-F Bond Strength Fluorine_Substitution->Binding_Affinity Non-covalent Interactions Experimental_Workflow Start Synthesize Fluorinated Benzoic Acid Derivative Purification Purification (e.g., Crystallization, Chromatography) Start->Purification Characterization Analytical Characterization (NMR, MS, HPLC) Purification->Characterization Physicochemical Physicochemical Property Assessment (pKa, logP) Characterization->Physicochemical Biological Biological Evaluation (Metabolic Stability, Binding Assays) Characterization->Biological SAR Structure-Activity Relationship (SAR) Analysis Physicochemical->SAR Biological->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical experimental workflow for the development of fluorinated benzoic acid derivatives.

Conclusion: A Future Forged in Fluorine

The strategic incorporation of fluorine into the benzoic acid scaffold represents a powerful and versatile strategy in modern drug discovery. By understanding and harnessing the profound effects of fluorination on the physicochemical and biological properties of these derivatives, researchers can design and synthesize more effective, stable, and bioavailable drug candidates. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's role in molecular interactions will undoubtedly pave the way for the next generation of innovative therapeutics.

References

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). National Institutes of Health. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? (2015). Quora. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2020). National Center for Biotechnology Information. [Link]

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. (2023). UTRGV ScholarWorks. [Link]

  • 4-Fluorobenzoic acid. Wikipedia. [Link]

  • Fluoro-benzoic acid series. LookChem. [Link]

  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. (2021). Royal Society of Chemistry. [Link]

  • Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]

  • Substituent Effects on Acidity. (2021). Chemistry LibreTexts. [Link]

  • Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Fluorine bonding--how does it work in protein-ligand interactions? PubMed. [Link]

  • The role of fluorine in medicinal chemistry. PubMed. [Link]

  • Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? (2021). Chemistry Stack Exchange. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

  • 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. MySkinRecipes. [Link]

  • Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? (2020). Quora. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Fluorine Bonding - How Does It Work In Protein-Ligand Interactions? ResearchGate. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Processes for the preparation of fluorinated benzoic acids.
  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Sygnature Discovery. [Link]

  • Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. ResearchGate. [Link]

  • (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

  • 3-Fluorobenzoic Acid. PubChem. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed. [Link]

  • FBA Tracers. Agilent. [Link]

  • Fluorine-Containing Benzoic Acid. Taizhou Volsen Chemical Co., Ltd.. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. [Link]

  • 4-(Trifluoromethyl)benzoic acid. PubChem. [Link]

Sources

Discovery and history of substituted methylbenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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I'm now conducting a more in-depth search to find detailed protocols and data on reaction conditions, catalysts, and analytical techniques relevant to substituted methylbenzoates. Also, I'm trying to identify key mechanisms of action and structure-activity relationships, especially those relevant to pharmaceutical applications. I'm focusing on ensuring all claims are well-supported.

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Methodological & Application

Synthesis of Methyl 3,4-difluoro-2-methylbenzoate: An Application Note and Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 3,4-difluoro-2-methylbenzoate, a key intermediate in the development of advanced materials and pharmaceuticals. The protocol details a robust and efficient method centered on the Fischer esterification of 3,4-difluoro-2-methylbenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Fluorinated Benzoates

This compound is a specialized chemical intermediate whose value lies in the strategic placement of fluorine atoms and a methyl group on the benzene ring. This substitution pattern significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in several high-technology sectors.

Fluorinated organic compounds are critical in modern chemistry. The introduction of fluorine can enhance thermal stability, improve mechanical strength, and confer desirable properties such as flame retardancy in polymers.[1] In the pharmaceutical industry, fluorine substitution is a well-established strategy to enhance drug efficacy, modulate pharmacokinetics, and block metabolic degradation pathways. The precursor, 3,4-difluoro-2-methylbenzoic acid, is recognized for its versatility in the synthesis of fine chemicals, including dyes, pigments, and materials for the electronics industry.[1]

This protocol outlines the synthesis of the methyl ester derivative via Fischer esterification, a classic and reliable method for producing esters from carboxylic acids and alcohols.

Reaction Scheme and Mechanism

The synthesis proceeds via the Fischer esterification of 3,4-difluoro-2-methylbenzoic acid with methanol, catalyzed by a strong acid, typically concentrated sulfuric acid.[2][3][4][5]

Reaction:

Mechanistic Rationale:

The Fischer esterification is an equilibrium-controlled reaction.[2][5] The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product side and maximize the yield, an excess of one of the reactants, typically the more cost-effective one (in this case, methanol), is used.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,4-Difluoro-2-methylbenzoic acid≥98%Commercially AvailableStarting material.
Methanol (CH₃OH)AnhydrousStandard SupplierUsed as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Standard SupplierCatalyst. Handle with extreme care.
Diethyl Ether (or Methylene Chloride)Reagent GradeStandard SupplierExtraction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionPrepared in-houseFor neutralization wash.
Brine (Saturated NaCl Solution)Saturated SolutionPrepared in-houseFor final aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeStandard SupplierDrying agent.
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Synthesis Procedure

Workflow Visualization:

Synthesis_Workflow cluster_reaction Reaction Setup & Reflux cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge RBF with Acid & Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Assemble Reflux Apparatus B->C D 4. Heat to Reflux (1-2 hours) C->D E 5. Cool Reaction & Remove Excess Methanol D->E Reaction Complete F 6. Dilute with Ether/DCM E->F G 7. Wash with Water F->G H 8. Wash with NaHCO₃ Solution G->H I 9. Wash with Brine H->I J 10. Dry Organic Layer (MgSO₄) I->J K 11. Filter Drying Agent J->K Dried Solution L 12. Concentrate via Rotary Evaporation K->L M 13. Characterize Product (NMR, IR, GC-MS) L->M

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-difluoro-2-methylbenzoic acid (e.g., 5.0 g, 1 equivalent).

    • Add an excess of anhydrous methanol (e.g., 40 mL). Stir the mixture until the acid dissolves.[2][4]

    • Place the flask in an ice-water bath to cool the solution.

  • Catalyst Addition:

    • CAUTION: Concentrated sulfuric acid is highly corrosive. Wear appropriate PPE.

    • Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) dropwise to the stirring methanolic solution.[2][4] An exothermic reaction will occur.

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.[2][4]

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the excess methanol using a rotary evaporator.

    • Pour the residue into a separatory funnel containing 50 mL of water and 50 mL of diethyl ether (or methylene chloride).

    • Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate.

    • Drain the aqueous layer and wash the organic layer sequentially with:

      • 50 mL of water.

      • 50 mL of saturated sodium bicarbonate solution. Continue washing with bicarbonate until no more CO₂ evolution (effervescence) is observed. This step is crucial for removing the sulfuric acid catalyst and any unreacted carboxylic acid.[4]

      • 50 mL of brine to remove residual water.[4]

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous magnesium sulfate or sodium sulfate, and swirl the flask. Add more drying agent until it no longer clumps together.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining liquid is the crude this compound.

  • Purification and Characterization:

    • For most applications, the crude product may be of sufficient purity.

    • If higher purity is required, the product can be purified by vacuum distillation.

    • The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when performing this synthesis.

  • Ventilation: Conduct the experiment in a well-ventilated fume hood, especially when handling volatile solvents and concentrated acid.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care and add it slowly to the reaction mixture, preferably while cooling.

  • Solvents: Diethyl ether and methylene chloride are volatile and flammable. Keep them away from ignition sources.

Conclusion

The Fischer esterification of 3,4-difluoro-2-methylbenzoic acid offers a straightforward, scalable, and efficient route to this compound. By carefully controlling the reaction conditions and performing a thorough work-up, this valuable intermediate can be synthesized in high yield and purity. This protocol provides a reliable foundation for researchers and developers working with fluorinated compounds in various fields of chemical synthesis.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 3,4-Difluoro-2-methylbenzoic Acid in Fine Chemical Synthesis. Retrieved from [Link]

  • PrepChem (2023). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

  • MDPI (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • University of the West Indies at Mona (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 2). What are the products of the esterification reaction of 2 - Methylbenzoic Acid? Retrieved from [Link]

  • YouTube (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • Google Patents (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • SAGE Journals (2020, June 22). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

Sources

The Versatile Virtuoso: Methyl 3,4-difluoro-2-methylbenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the rising stars in the synthetic chemist's toolkit is Methyl 3,4-difluoro-2-methylbenzoate, a uniquely functionalized aromatic ester. Its strategic arrangement of electron-withdrawing fluorine atoms, a sterically influential methyl group, and a reactive ester moiety makes it a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of the applications and synthetic protocols involving this versatile building block, offering researchers and drug development professionals a comprehensive resource for its effective utilization.

The Molecule at a Glance: Structure and Reactivity

This compound's utility stems from its distinct structural features. The two fluorine atoms at the 3- and 4-positions significantly influence the electronic properties of the benzene ring, rendering it electron-deficient. This electronic characteristic is pivotal for activating the ring towards certain transformations, particularly nucleophilic aromatic substitution. The methyl group at the 2-position introduces steric hindrance, which can be leveraged to direct reactions to specific sites and influence the conformation of the final products. The methyl ester at the 1-position serves as a versatile handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid and subsequent amide bond formation.

Synthesis of the Building Block

A robust and scalable synthesis of the parent 3,4-difluoro-2-methylbenzoic acid is the logical starting point. While multiple synthetic routes can be envisioned, a common strategy involves the functionalization of readily available fluorinated precursors. For instance, a multi-step sequence starting from a suitable difluorinated aromatic compound can be employed, involving steps like bromination, lithiation, and carboxylation.[2]

Once the carboxylic acid is obtained, the synthesis of this compound is a straightforward esterification reaction. The Fischer esterification, a classic and reliable method, is well-suited for this transformation.[3]

Protocol 1: Methyl Esterification of 3,4-difluoro-2-methylbenzoic acid

Objective: To synthesize this compound from 3,4-difluoro-2-methylbenzoic acid.

Materials:

  • 3,4-difluoro-2-methylbenzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine, saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-difluoro-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by flash column chromatography on silica gel if necessary.

Expected Outcome: A colorless to pale yellow oil or low-melting solid.

Key Applications and Protocols

The true power of this compound lies in its ability to serve as a scaffold for the introduction of diverse functionalities. The following sections detail its application in several cornerstone reactions of modern organic synthesis.

Gateway to Biaryls: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[5][6] While the fluorine atoms on the ring are not typically displaced in a Suzuki reaction, they can influence the reactivity of an adjacent leaving group (e.g., a bromo or iodo substituent that would need to be installed on the ring). For this application, the methyl ester can be carried through the reaction and modified later, or the corresponding aryl halide can be coupled first, followed by esterification.

To utilize this compound in a Suzuki coupling, it would first need to be halogenated at a position ortho or para to the directing groups. Assuming a bromo derivative is synthesized, the following general protocol can be adapted.

Conceptual Protocol 2: Suzuki-Miyaura Coupling of a Bromo-derivative

Objective: To couple an arylboronic acid with a brominated derivative of this compound.

Materials:

  • Bromo-Methyl 3,4-difluoro-2-methylbenzoate derivative (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromo-benzoate derivative, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality in Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates, bulky phosphine ligands can improve reaction efficiency.

  • Base: The base is essential for the activation of the boronic acid. The choice of base can significantly impact the reaction rate and yield.[6]

  • Solvent: A biphasic solvent system is often used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reactants Bromo-benzoate + Arylboronic Acid + Pd Catalyst + Base Inert_Atmosphere Degas and place under Inert Atmosphere (N2/Ar) Heating Heat to 80-110 °C Monitoring Monitor by TLC/GC-MS Workup Aqueous Workup (Extraction) Purification Column Chromatography Product Product

Leveraging Electron Deficiency: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the displacement of one of the fluorine atoms by a nucleophile, providing a direct route to highly functionalized aromatic compounds.[7][8] The regioselectivity of the substitution will be influenced by the electronic effects of the methyl and ester groups.

Protocol 3: Nucleophilic Aromatic Substitution with an Amine

Objective: To substitute a fluorine atom on the aromatic ring with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-2.0 eq)

  • Base (e.g., K₂CO₃, DIPEA) (optional, depends on the amine)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • In a sealed tube or round-bottomed flask, dissolve this compound in the chosen polar aprotic solvent.

  • Add the amine and, if necessary, the base.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C). The reaction may require microwave irradiation for less reactive amines.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify by column chromatography.

Causality in Experimental Choices:

  • Solvent: Polar aprotic solvents are essential to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Temperature: High temperatures are often required to overcome the activation energy of the reaction.

  • Nucleophile: The nucleophilicity of the amine will dictate the reaction conditions. More nucleophilic amines will react under milder conditions.

SNAr_Mechanism Start Methyl 3,4-difluoro- 2-methylbenzoate + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Product Substituted Benzoate + F⁻ Intermediate->Product Loss of Fluoride

The Amide Connection: Hydrolysis and Amide Bond Formation

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which is a crucial precursor for the synthesis of amides. Amide bonds are a cornerstone of medicinal chemistry, present in a vast number of drug molecules.[9][10]

Protocol 4: Hydrolysis of the Methyl Ester

Objective: To convert this compound to 3,4-difluoro-2-methylbenzoic acid.

Materials:

  • This compound

  • Base (e.g., NaOH, KOH, LiOH)

  • Solvent (e.g., Methanol/Water, THF/Water)

  • Aqueous HCl (e.g., 1M or 2M)

Procedure:

  • Dissolve the methyl ester in a mixture of the organic solvent and water.

  • Add an excess of the base (e.g., 2-3 eq).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with aqueous HCl until the pH is acidic (pH ~2).

  • The carboxylic acid will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

Causality in Experimental Choices:

  • Base: A strong base is required to saponify the ester. The choice of base can influence the reaction time.[11]

  • Solvent System: A co-solvent system is often necessary to ensure the solubility of the ester.

  • Acidification: Careful acidification is required to protonate the carboxylate and precipitate the desired carboxylic acid.[12]

Protocol 5: Amide Bond Formation

Objective: To couple 3,4-difluoro-2-methylbenzoic acid with an amine.

Materials:

  • 3,4-difluoro-2-methylbenzoic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Coupling agent (e.g., HATU, HBTU, EDC/HOBt) (1.1-1.5 eq)

  • Base (e.g., DIPEA, TEA) (2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

  • In an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling agent and the base, and stir for a few minutes to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction with an organic solvent and wash with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, brine).

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.[13]

Causality in Experimental Choices:

  • Coupling Agent: The choice of coupling agent is critical for efficient amide bond formation and to minimize side reactions like racemization if chiral amines are used.

  • Base: A non-nucleophilic organic base is used to neutralize the acid formed during the reaction and to facilitate the coupling process.

  • Solvent: An anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Data Presentation

Reaction TypeKey ReagentsTypical SolventsTemperature (°C)
Esterification MeOH, H₂SO₄ (cat.)MethanolReflux
Suzuki Coupling Arylboronic acid, Pd catalyst, BaseToluene/H₂O, Dioxane/H₂O80-110
SNAr Amine, Base (opt.)DMF, DMSO80-150
Hydrolysis NaOH or LiOHMeOH/H₂O, THF/H₂ORT - 50
Amide Coupling Amine, Coupling Agent, BaseDMF, DCMRT

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique combination of electronic and steric properties allows for its participation in a wide range of high-value chemical transformations. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this remarkable molecule in their synthetic endeavors, paving the way for the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google P
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
  • Preparation of Methyl Benzoate. (URL: [Link])

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. (URL: [Link])

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products - ResearchGate. (URL: [Link])

  • 3,4-Difluoro-2-hydroxybenzoic acid - ResearchGate. (URL: [Link])

  • Lab5 procedure esterification. (URL: [Link])

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides - ACS Publications. (URL: [Link])

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (URL: [Link])

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (URL: [Link])

  • Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (URL: [Link])

  • Can methyl benzoate be hydrolyzed? - Quora. (URL: [Link])

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: [Link])

  • A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google P
  • Aromatic polyfluoro-compounds. Part XXIX. Nucleophilic replacement reactions of pentafluorobenzoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])

  • The Chemistry Behind 3,5-Difluoro-2-Methylbenzoic Acid: Synthesis and Applications. (URL: [Link])

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - ResearchGate. (URL: [Link])

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing. (URL: [Link])

  • 3 - Organic Syntheses Procedure. (URL: [Link])

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Application Notes and Protocols for the Esterification of 3,4-difluoro-2-methylbenzoic acid with Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Methyl 3,4-difluoro-2-methylbenzoate

This compound is a key building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The methyl ester functionality provides a versatile handle for further chemical transformations, making this compound a valuable intermediate in the synthesis of complex pharmaceuticals and novel materials.

This document provides a comprehensive guide to the synthesis of this compound via the Fischer-Speier esterification of 3,4-difluoro-2-methylbenzoic acid with methanol. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol, and discuss the necessary steps for purification and characterization of the final product.

The Heart of the Reaction: Understanding the Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and therefore, specific strategies must be employed to drive the equilibrium towards the product side.[3]

The mechanism can be broken down into six key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation makes the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: A weak base (such as water or another molecule of methanol) removes the proton from the protonated ester.

  • Ester Formation and Catalyst Regeneration: This final step yields the desired ester and regenerates the acid catalyst, allowing it to participate in another reaction cycle.

To ensure a high yield of the ester, the reaction is typically carried out using a large excess of the alcohol (methanol in this case) and/or by removing the water as it is formed.[3]

Experimental Protocol: Synthesis of this compound

This protocol is designed for the safe and efficient synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesRole
3,4-difluoro-2-methylbenzoic acidC₈H₆F₂O₂172.135.00 g0.029Limiting Reagent
MethanolCH₄O32.0450 mL1.23Reactant/Solvent
Sulfuric Acid (conc.)H₂SO₄98.081 mL0.018Catalyst
Saturated Sodium BicarbonateNaHCO₃-As needed-Neutralizing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
Diethyl Ether(C₂H₅)₂O74.12As needed-Extraction Solvent
Safety Precautions
  • 3,4-difluoro-2-methylbenzoic acid: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methanol: Toxic and flammable. Avoid inhalation and contact with skin.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, always adding acid to the solvent (methanol) slowly and with cooling.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-difluoro-2-methylbenzoic acid (5.00 g, 0.029 mol).

    • Add methanol (50 mL) to the flask and stir until the acid is fully dissolved.

    • Place the flask in an ice bath to cool the solution.

  • Catalyst Addition:

    • Slowly and carefully add concentrated sulfuric acid (1 mL) to the cooled, stirring solution. Caution: This is an exothermic process.

  • Reflux:

    • Remove the flask from the ice bath and attach a reflux condenser.

    • Heat the reaction mixture to reflux using a heating mantle. A gentle reflux should be maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of cold water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution will cause pressure buildup in the separatory funnel; vent frequently.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification:

    • Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a colorless oil.

Visualizing the Workflow

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Reagents Weigh 3,4-difluoro-2-methylbenzoic acid Measure Methanol Setup Combine in Round-Bottom Flask Add Stir Bar Reagents->Setup Cool Cool in Ice Bath Setup->Cool Catalyst Slowly Add Conc. H₂SO₄ Cool->Catalyst Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux Quench Pour into Cold Water Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Remove Solvent (Rotary Evaporator) Dry->Evaporate Purify Vacuum Distillation or Column Chromatography Evaporate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show a characteristic singlet for the methyl ester protons and aromatic protons with coupling patterns consistent with the substitution on the benzene ring.

    • ¹³C NMR will show the carbonyl carbon of the ester and the aromatic carbons, with characteristic C-F couplings.

    • ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atoms.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₉H₈F₂O₂) should be observed.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure that the methanol is anhydrous and that a sufficient excess is used. The reaction time may also need to be extended. Incomplete neutralization of the acid catalyst during work-up can also lead to hydrolysis of the ester back to the carboxylic acid.

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, consider increasing the amount of catalyst slightly or extending the reflux time.

  • Steric Hindrance: The methyl group at the 2-position introduces some steric hindrance around the carboxylic acid. While this should not prevent the reaction, it may proceed slower than the esterification of an unhindered benzoic acid. A more potent acid catalyst, such as p-toluenesulfonic acid, could be considered as an alternative to sulfuric acid.

Conclusion

The Fischer-Speier esterification is a robust and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully following the outlined protocol, researchers can efficiently produce this valuable intermediate for a wide range of applications in drug discovery and materials science. The self-validating nature of the protocol, combined with in-process monitoring and final product characterization, ensures the integrity and reproducibility of the synthesis.

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Reynolds, J. D. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. Retrieved from [Link]

  • University of Toronto. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate. Retrieved from [Link]

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Application of Methyl 3,4-difluoro-2-methylbenzoate in Agrochemical Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Agrochemicals

In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1] The unique physicochemical properties imparted by fluorine, such as increased lipophilicity and metabolic stability, make fluorinated compounds highly valuable in the design of novel herbicides, fungicides, and insecticides.[2] Among the diverse array of fluorinated building blocks, Methyl 3,4-difluoro-2-methylbenzoate emerges as a key intermediate, offering a versatile platform for the synthesis of complex agrochemical targets.

This guide provides a comprehensive overview of the application of this compound in the synthesis of a crucial agrochemical intermediate, 3,4-difluoro-2-methylaniline. This aniline derivative is a valuable building block in the development of a variety of crop protection agents.[3] We will delve into the synthetic rationale, provide detailed, field-proven protocols, and offer insights into the causality behind the experimental choices, empowering researchers and drug development professionals to leverage this important chemical entity in their synthetic endeavors.

Synthetic Strategy: From Ester to a Key Agrochemical Building Block

The primary application of this compound in the context of agrochemical synthesis is its role as a precursor to 3,4-difluoro-2-methylaniline. This transformation is a multi-step process that leverages classic organic reactions to achieve the desired molecular architecture. The overall synthetic workflow is depicted below.

Synthetic_Workflow Start This compound Acid 3,4-Difluoro-2-methylbenzoic Acid Start->Acid Saponification (e.g., NaOH, H₂O/MeOH) Amide 3,4-Difluoro-2-methylbenzamide Acid->Amide Amidation (e.g., SOCl₂, NH₄OH) Aniline 3,4-Difluoro-2-methylaniline Amide->Aniline Hofmann Rearrangement (e.g., Br₂, NaOH) Agrochemicals Agrochemical Active Ingredients Aniline->Agrochemicals Further Synthesis

Caption: Synthetic pathway from this compound to 3,4-difluoro-2-methylaniline and its application in agrochemical synthesis.

Part 1: Saponification of this compound

The initial step in this synthetic sequence is the hydrolysis, or saponification, of the methyl ester to the corresponding carboxylic acid. This is a fundamental and typically high-yielding transformation in organic chemistry.

Causality Behind Experimental Choices:
  • Base Selection: Sodium hydroxide (NaOH) is a common and cost-effective choice for saponification. It readily attacks the electrophilic carbonyl carbon of the ester.

  • Solvent System: A mixture of water and methanol is employed. Methanol ensures the miscibility of the organic ester with the aqueous base, facilitating a homogenous reaction environment and increasing the reaction rate.

  • Temperature: Heating the reaction mixture accelerates the rate of hydrolysis, ensuring the reaction proceeds to completion in a reasonable timeframe.

  • Acidification: After the saponification is complete, the reaction mixture is acidified. This protonates the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid, which can then be easily isolated by filtration.

Detailed Experimental Protocol: Synthesis of 3,4-Difluoro-2-methylbenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.

  • Base Addition: To the stirred solution, add a 2M aqueous solution of sodium hydroxide (2.0 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification and Isolation: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 6M hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2. The carboxylic acid will precipitate as a solid.

  • Filtration and Drying: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,4-difluoro-2-methylbenzoic acid.

Quantitative Data Summary: Saponification
CompoundMolecular Weight ( g/mol )Molar EquivalentsStarting Mass (g)Expected Yield (%)
This compound186.151.010.0-
Sodium Hydroxide40.002.04.3-
3,4-Difluoro-2-methylbenzoic Acid172.12-->95

Part 2: Amidation of 3,4-Difluoro-2-methylbenzoic Acid

The second stage of the synthesis involves the conversion of the carboxylic acid to the primary amide. This is a crucial step in preparing the substrate for the subsequent Hofmann rearrangement.

Causality Behind Experimental Choices:
  • Acid Chlorination: Thionyl chloride (SOCl₂) is a common reagent used to convert carboxylic acids to their more reactive acyl chloride derivatives. The byproducts of this reaction (SO₂ and HCl) are gaseous, which drives the reaction to completion.

  • Ammonia Source: Aqueous ammonium hydroxide is used as the source of ammonia to react with the acyl chloride, forming the primary amide. The reaction is typically performed at low temperatures to control its exothermicity.

Detailed Experimental Protocol: Synthesis of 3,4-Difluoro-2-methylbenzamide
  • Acyl Chloride Formation: In a fume hood, suspend 3,4-difluoro-2-methylbenzoic acid (1.0 eq) in toluene. Add a catalytic amount of N,N-dimethylformamide (DMF). To this suspension, add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution.

  • Solvent Removal: Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in a suitable solvent like dichloromethane (DCM) and cool the solution in an ice bath. Add this solution dropwise to a stirred, chilled (0 °C) solution of concentrated ammonium hydroxide (excess).

  • Isolation: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. The amide product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry to obtain 3,4-difluoro-2-methylbenzamide.

Part 3: Hofmann Rearrangement to 3,4-Difluoro-2-methylaniline

The final step in this synthetic sequence is the Hofmann rearrangement, a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom.[4] This reaction proceeds through an isocyanate intermediate.[5]

Causality Behind Experimental Choices:
  • Reagents: The classic Hofmann rearrangement utilizes bromine (Br₂) and a strong base like sodium hydroxide.[6] The base deprotonates the amide, which then reacts with bromine to form an N-bromoamide intermediate.

  • Rearrangement: Further deprotonation of the N-bromoamide initiates a rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, forming an isocyanate.

  • Hydrolysis: Under the aqueous basic conditions, the isocyanate is hydrolyzed to a carbamic acid, which is unstable and decarboxylates to yield the primary amine.[4]

Detailed Experimental Protocol: Synthesis of 3,4-Difluoro-2-methylaniline
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0 °C in an ice-salt bath.

  • Bromine Addition: To the cold NaOH solution, add bromine (1.1 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. This forms a sodium hypobromite solution.

  • Amide Addition: Add a solution of 3,4-difluoro-2-methylbenzamide (1.0 eq) in a minimal amount of a suitable solvent (e.g., dioxane or THF) to the hypobromite solution, keeping the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours. Monitor the reaction by TLC.

  • Product Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-difluoro-2-methylaniline.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography. The hydrochloride salt can also be prepared for easier handling and storage.[7]

Alternative Rearrangement Strategies

For the conversion of the carboxylic acid to the aniline, the Curtius and Schmidt rearrangements offer viable alternatives to the Hofmann rearrangement.

  • Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide, which can be prepared from the carboxylic acid.[8] The isocyanate intermediate is then hydrolyzed to the amine.[5] This method avoids the use of bromine.

  • Schmidt Reaction: This reaction allows for the direct conversion of a carboxylic acid to an amine using hydrazoic acid (HN₃) in the presence of a strong acid.[9][10]

The choice of method will depend on factors such as substrate tolerance to the reaction conditions, safety considerations (acyl azides and hydrazoic acid are explosive), and desired scale of the synthesis.

Rearrangement_Mechanisms cluster_Hofmann Hofmann Rearrangement cluster_Curtius Curtius Rearrangement cluster_Schmidt Schmidt Reaction H_Amide Primary Amide H_N_Bromoamide N-Bromoamide H_Amide->H_N_Bromoamide Br₂, NaOH H_Isocyanate Isocyanate H_N_Bromoamide->H_Isocyanate NaOH, Δ H_Amine Primary Amine H_Isocyanate->H_Amine H₂O C_Acid Carboxylic Acid C_AcylAzide Acyl Azide C_Acid->C_AcylAzide e.g., DPPA C_Isocyanate Isocyanate C_AcylAzide->C_Isocyanate Δ, -N₂ C_Amine Primary Amine C_Isocyanate->C_Amine H₂O S_Acid Carboxylic Acid S_Isocyanate Isocyanate S_Acid->S_Isocyanate HN₃, H⁺, -N₂ S_Amine Primary Amine S_Isocyanate->S_Amine H₂O

Caption: Comparison of key rearrangement reactions for the synthesis of amines from carboxylic acid derivatives.

Conclusion: A Versatile Intermediate for Agrochemical Innovation

This compound serves as a readily accessible and versatile starting material for the synthesis of 3,4-difluoro-2-methylaniline, a key building block in the agrochemical industry. The synthetic route, involving saponification, amidation, and a subsequent rearrangement reaction, utilizes well-established and scalable chemical transformations. The resulting aniline derivative can be further elaborated to generate a diverse range of potential agrochemical candidates. This guide provides a solid foundation for researchers and professionals in the field to explore the utility of this compound in the discovery and development of next-generation crop protection solutions.

References

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Published September 19, 2017. Accessed January 27, 2026. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Published February 5, 2024. Accessed January 27, 2026. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. Accessed January 27, 2026. [Link]

  • Google Patents. EP0001825A1 - Method of preparing 2,4-difluoroaniline. Accessed January 27, 2026.
  • Wikipedia. Schmidt reaction. Accessed January 27, 2026. [Link]

  • National Center for Biotechnology Information. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Published online 2017. Accessed January 27, 2026. [Link]

  • National Center for Biotechnology Information. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Published online 2020. Accessed January 27, 2026. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Accessed January 27, 2026. [Link]

  • Organic Chemistry Portal. Schmidt Reaction. Accessed January 27, 2026. [Link]

  • Wikipedia. Curtius rearrangement. Accessed January 27, 2026. [Link]

  • Chinese Chemical Society. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Published February 15, 2022. Accessed January 27, 2026. [Link]

  • Sciencemadness Discussion Board. Hofmann Rearrangement of 3,4,5-trimethoxybenzamide. Published December 24, 2015. Accessed January 27, 2026. [Link]

  • Chemistry Steps. Hofmann Rearrangement. Accessed January 27, 2026. [Link]

  • Wiley Online Library. The Schmidt Reaction. Published online 2011. Accessed January 27, 2026. [Link]

  • ResearchGate. 3,4-Difluoro-2-hydroxybenzoic acid. Published online 2014. Accessed January 27, 2026. [Link]

  • ResearchGate. Hofmann rearrangement (Hofmann degradation reaction). Accessed January 27, 2026. [Link]

  • ResearchGate. Acyl Azide Synthesis and Curtius Rearrangements in Microstructured Flow Chemistry Systems. Published online 2012. Accessed January 27, 2026. [Link]

  • National Center for Biotechnology Information. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. Published online September 15, 2023. Accessed January 27, 2026. [Link]

  • YouTube. Schmidt Reaction. Published October 4, 2021. Accessed January 27, 2026. [Link]

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Application Note: Suzuki-Miyaura Coupling of Methyl 3,4-difluoro-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemo-Structural Analysis

The Suzuki-Miyaura cross-coupling of Methyl 3,4-difluoro-2-methylbenzoate derivatives represents a critical transformation in the synthesis of kinase inhibitors and polyfluorinated bioactive scaffolds. However, this specific substrate presents a "perfect storm" of competing electronic and steric challenges that cause standard protocols (e.g., Pd(PPh3)4/Na2CO3) to fail or produce low yields.

The Substrate Challenge

Success requires navigating three distinct structural features:

  • The 2-Methyl Steric Blockade: The methyl group at the C2 position exerts significant steric pressure on the ortho (C1-ester) and meta (C3-fluoro) positions. This retards the Reductive Elimination step of the catalytic cycle, often leading to protodehalogenation (reduction) rather than coupling.

  • The 3,4-Difluoro Electronic Sink: The fluorine atoms are strongly electron-withdrawing (inductive effect). While this facilitates Oxidative Addition (making the ring electron-poor), it renders the ring susceptible to nucleophilic attack (SNAr) by hydroxide or alkoxide bases, leading to defluorination side products.

  • The Labile Methyl Ester: The C1-methyl ester is prone to hydrolysis (saponification) under the aqueous basic conditions typical of Suzuki couplings.

Strategic Approach

To overcome these issues, this guide employs Buchwald-type dialkylbiaryl phosphine ligands (specifically XPhos and SPhos) to accelerate reductive elimination and utilizes weak, anhydrous bases to preserve the ester and fluorine motifs.

Mechanistic Insight & Catalyst Selection

The choice of ligand is the single most deterministic factor for this substrate.

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

    • Role: The bulky biaryl backbone forces the Palladium center into a mono-ligated species [L-Pd(0)], which is highly active. The steric bulk accelerates the difficult reductive elimination required to form the bond near the 2-methyl group.

  • Base: Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3)

    • Role: These bases are strong enough to activate the boronic acid but, when used with minimal water or in anhydrous conditions, are mild enough to prevent ester hydrolysis.

Visualization: Sterically Demanding Catalytic Cycle

The following diagram illustrates the specific bottlenecks (Red) and solutions (Green) for this substrate.

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Facilitated by 3,4-F) Pd0->OxAdd + Substrate (Ar-X) Complex1 Pd(II)-Ar-X Intermediate OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet + Ar'-B(OH)2 SNAr Side Reaction: Defluorination Complex1->SNAr Strong Base/Nu- Complex2 Pd(II)-Ar-Ar' Diaryl Complex TransMet->Complex2 RedElim Reductive Elimination (BLOCKED by 2-Me) Complex2->RedElim Requires Bulky Ligand (XPhos) RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product Hydrolysis Side Reaction: Ester Hydrolysis Product->Hydrolysis Aq. NaOH/KOH

Caption: Catalytic cycle highlighting the acceleration of Reductive Elimination by bulky ligands to overcome the 2-methyl steric clash.

Experimental Protocols

Protocol A: Coupling of 5-Bromo-3,4-difluoro-2-methylbenzoate (Electrophile)

Best for: Attaching aryl groups to the 5-position (meta to ester).

Reagents:

  • Substrate: Methyl 5-bromo-3,4-difluoro-2-methylbenzoate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos (4-8 mol%) (Keep Pd:L ratio 1:2 to 1:4)

  • Base: K3PO4 (tribasic, finely ground) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio) or Anhydrous Toluene (if ester is extremely sensitive)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Purge with Argon or Nitrogen for 5 minutes.

  • Solids Addition: Add the benzoate derivative (1.0 eq), boronic acid (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and ground K3PO4 (2.0 eq).

  • Degassing: Seal the vessel. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Inject degassed 1,4-Dioxane via syringe. If using the aqueous method, add the degassed water now.

    • Note: The concentration should be approx 0.1 M to 0.2 M relative to the substrate.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 1 hour). Stir vigorously.

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of the bromide (M+2 pattern) and appearance of the product mass.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate. Partition between EtOAc and Water. Wash organic layer with Brine. Dry over Na2SO4. Purify via Flash Chromatography (Hexanes/EtOAc).

Protocol B: Coupling of Boronate Derivatives (Nucleophile)

Best for: When the benzoate core is converted to a Boronic Ester (e.g., Bpin) and coupled to an external halide.

Reagents:

  • Substrate: Methyl 3,4-difluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: THF / Water (4:1)

Step-by-Step Procedure:

  • Preparation: This protocol assumes the boronate is pre-synthesized. Caution: The boronate ester on this electron-deficient ring is prone to protodeboronation (loss of Boron, replaced by H). Use immediately after synthesis or store at -20°C.

  • Mixing: Combine Aryl Halide (1.0 eq), Benzoate Boronate (1.1 eq), Pd(dppf)Cl2 (0.05 eq), and Cs2CO3 (2.0 eq) in a vial.

  • Solvent: Add THF/Water mixture.

  • Temperature: Heat to 60-70°C . Do not overheat. The electron-deficient boronate is unstable at high temperatures (>90°C).

  • Workup: Standard extraction with EtOAc/Brine.

Data Summary & Optimization Guide

The following table summarizes the effects of changing variables for this specific scaffold.

VariableRecommendationScientific Rationale
Solvent Dioxane or TolueneAvoids nucleophilic attack (unlike MeOH/EtOH) on the fluoro-ring; high boiling point for kinetics.
Base K3PO4 or Cs2CO3Weak enough to spare the methyl ester; strong enough to activate Boron. Avoid NaOH/KOH.
Ligand XPhos / SPhosBulky biaryl ligands create a "pocket" that facilitates coupling next to the 2-methyl group.
Temp 80-100°CHigh energy barrier due to sterics requires heat, but limit to <110°C to prevent decomposition.
Water Minimal (10:1)Some water is needed for the transmetallation step, but excess promotes hydrolysis.
Decision Tree for Optimization

Use this logic flow if the standard Protocol A fails.

Optimization Start Standard Protocol A (Pd2(dba)3 / XPhos / K3PO4) Check Analyze LCMS Result Start->Check Result1 SM Remaining (Low Conversion) Check->Result1 Result2 Protodehalogenation (Reduction Product) Check->Result2 Result3 Ester Hydrolysis (Carboxylic Acid) Check->Result3 Action1 Switch to Pd-PEPPSI-IPr (Higher Stability) Result1->Action1 Action2 Increase Catalyst Loading OR Switch to SPhos Result2->Action2 Action3 Use Anhydrous Conditions (Toluene / Cs2CO3 dry) Result3->Action3

Caption: Troubleshooting logic for common failure modes in hindered benzoate couplings.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanism." Yoneda Labs Chem Blog, 2023. Link

  • Organic Chemistry Portal. "Suzuki Coupling of Sterically Hindered Substrates." Organic Chemistry Portal, Accessed 2023. Link

  • BenchChem. "Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis." BenchChem Protocols, 2025. Link

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 3,4-difluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Key Aromatic Building Block

Methyl 3,4-difluoro-2-methylbenzoate is a valuable and strategically important starting material in the synthesis of a variety of functionalized aromatic compounds, particularly in the realm of pharmaceutical and agrochemical research. Its utility stems from the presence of two vicinal fluorine atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This allows for the precise and regioselective introduction of a wide range of nucleophiles, leading to the construction of complex molecular architectures. The presence of both an ortho-methyl group and a meta-ester functionality introduces a fascinating interplay of steric and electronic effects that govern the regiochemical outcome of these substitutions.

This comprehensive guide provides an in-depth exploration of the theoretical underpinnings and practical execution of SNAr reactions on this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. We will delve into the mechanistic nuances, predict the regioselectivity based on established principles, and provide detailed, field-proven protocols for conducting these reactions with a focus on achieving high yields and purity.

Mechanistic Rationale and Regioselectivity: A Tale of Two Fluorines

The cornerstone of nucleophilic aromatic substitution is the addition-elimination mechanism.[1][2] This process is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The presence of electron-withdrawing groups, such as the ester moiety in our substrate, is crucial for activating the ring towards nucleophilic attack by stabilizing this negatively charged intermediate.[1][3] The reaction is completed by the departure of a leaving group, in this case, a fluoride ion, to restore the aromaticity of the ring.

A critical consideration in the SNAr of this compound is the regioselectivity: which of the two fluorine atoms at the C-3 and C-4 positions will be preferentially displaced? The answer lies in a careful analysis of the directing effects of the substituents on the benzene ring.

  • The Ester Group (-COOCH₃) at C-1: This is a moderately deactivating, meta-directing group in electrophilic aromatic substitution.[4][5] In the context of SNAr, its electron-withdrawing nature activates the entire ring, but its primary influence on regioselectivity is through resonance stabilization of the Meisenheimer complex.

  • The Methyl Group (-CH₃) at C-2: This is a weakly activating, ortho,para-directing group in electrophilic aromatic substitution.[4][5] In SNAr, its inductive effect can slightly influence the electron density of the ring.

  • The Fluorine Atoms (-F) at C-3 and C-4: Fluorine is the most electronegative element, making the carbon atoms to which they are attached electrophilic and susceptible to nucleophilic attack.[6]

To predict the site of nucleophilic attack, we must consider the stability of the potential Meisenheimer intermediates formed upon attack at C-3 versus C-4.

Attack at C-4: When a nucleophile attacks the C-4 position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the ester group through resonance. This provides significant stabilization to the intermediate, making this pathway highly favorable.

Attack at C-3: Nucleophilic attack at the C-3 position results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto the ester group through resonance. While some stabilization is provided by the inductive effect of the ester and the adjacent fluorine, it is significantly less than the resonance stabilization afforded by attack at C-4.

Furthermore, the ortho-methyl group at C-2 exerts a steric hindrance effect, which would be more pronounced for an incoming nucleophile attacking the adjacent C-3 position compared to the more remote C-4 position.

Visualizing the Regioselectivity

To illustrate the directing effects that govern the regioselectivity of the SNAr reaction on this compound, the following logical relationship diagram is provided.

G cluster_substrate This compound cluster_attack Nucleophilic Attack cluster_intermediate Meisenheimer Complex Stability cluster_product Reaction Outcome Substrate Substrate (this compound) EWG Electron-Withdrawing Group (-COOCH₃ at C-1) OrthoMe Ortho-Methyl Group (-CH₃ at C-2) F3 Fluorine at C-3 F4 Fluorine at C-4 AttackC4 Attack at C-4 EWG->AttackC4 Activates Ring & Directs para AttackC3 Attack at C-3 OrthoMe->AttackC3 Steric Hindrance Stable Highly Stabilized Intermediate (Resonance with -COOCH₃) AttackC4->Stable LessStable Less Stabilized Intermediate (Inductive Effects Only) AttackC3->LessStable MajorProduct Major Product (C-4 Substituted) Stable->MajorProduct Favored Pathway MinorProduct Minor/No Product (C-3 Substituted) LessStable->MinorProduct Disfavored Pathway

Caption: Regioselectivity in the SNAr of this compound.

Application in Quinolone Antibiotic Synthesis

The regioselective SNAr reaction on difluoroaromatic compounds is a cornerstone in the synthesis of quinolone and fluoroquinolone antibiotics.[7] These potent antibacterial agents often feature a nitrogen-containing heterocycle at the C-7 position of the quinolone core. Starting from precursors like this compound, the C-4 fluorine can be selectively displaced by a suitable amine, such as piperazine or its derivatives. The resulting substituted intermediate can then undergo further transformations to construct the final quinolone scaffold. For instance, the synthesis of the antibiotic ofloxacin involves the reaction of a difluorinated benzoic acid derivative with N-methylpiperazine.[8][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on this compound with amine nucleophiles. These protocols are designed to be robust and reproducible, serving as a solid foundation for further research and development.

Protocol 1: General Procedure for the Reaction with Secondary Amines (e.g., Piperazine)

This protocol outlines the synthesis of Methyl 4-(piperazin-1-yl)-3-fluoro-2-methylbenzoate.

Materials:

  • This compound

  • Piperazine

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add piperazine (1.1 - 1.5 eq) to the solution.

  • Add a base, such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq), to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Upon completion of the reaction (typically when the starting material is consumed), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous phase).[10]

  • Combine the organic layers and wash with brine to remove any residual DMF/DMSO and inorganic salts.[10]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[10]

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 4-(piperazin-1-yl)-3-fluoro-2-methylbenzoate.

Protocol 2: Reaction with N-Methylpiperazine

This protocol is specifically for the synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-fluoro-2-methylbenzoate, a key intermediate in the synthesis of some quinolone antibiotics.

Materials:

  • This compound

  • N-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in acetonitrile or DMF.

  • Add N-methylpiperazine (1.2 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (for acetonitrile) or to 80-100 °C (for DMF) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • The product can be further purified by column chromatography or recrystallization to obtain pure Methyl 4-(4-methylpiperazin-1-yl)-3-fluoro-2-methylbenzoate.

Data Presentation: Expected Outcomes and Characterization

The successful execution of the aforementioned protocols should yield the C-4 substituted product as the major isomer. The following table summarizes the expected products for the reactions described.

Starting MaterialNucleophileExpected Major Product
This compoundPiperazineMethyl 4-(piperazin-1-yl)-3-fluoro-2-methylbenzoate
This compoundN-MethylpiperazineMethyl 4-(4-methylpiperazin-1-yl)-3-fluoro-2-methylbenzoate

Characterization: The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the product, including the regiochemistry of the substitution. The disappearance of one of the fluorine signals in the ¹⁹F NMR spectrum and the appearance of new signals corresponding to the incorporated nucleophile in the ¹H and ¹³C NMR spectra will be indicative of a successful reaction.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): This will be used to assess the purity of the final compound.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient activation of the aromatic ring.Ensure the use of a polar aprotic solvent (DMF, DMSO). Increase the reaction temperature. Use a stronger base if compatible with the nucleophile.
Low nucleophilicity of the amine.Use a more nucleophilic amine or increase its concentration. Consider using a stronger base to deprotonate the amine in situ.
Formation of Byproducts Side reactions of the nucleophile or product.Optimize the reaction temperature and time to minimize byproduct formation. Ensure the reaction is performed under an inert atmosphere if necessary.
Incomplete reaction leading to a complex mixture.Increase the reaction time or temperature. Ensure stoichiometric amounts of reagents are used.
Difficult Purification Residual high-boiling solvent (DMF/DMSO).Perform thorough aqueous workup with multiple extractions. Consider using an alternative, lower-boiling solvent if the reaction proceeds efficiently.
Co-elution of product and impurities.Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion: A Versatile Tool for Molecular Construction

The nucleophilic aromatic substitution on this compound is a powerful and highly regioselective transformation that provides efficient access to a diverse range of functionalized aromatic compounds. The predictable C-4 selectivity, driven by the strong directing effect of the para-ester group, makes this substrate an invaluable tool for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals like quinolone antibiotics. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile building block in their synthetic campaigns.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • Murphy, J. A., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of ofloxacin.
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing ofloxacin.
  • MDPI. (2022). Towards Antibiotic Synthesis in Continuous-Flow Processes. Retrieved from [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between.... Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3,4-difluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3,4-difluoro-2-methylbenzoate is a key building block in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs). The strategic placement of two fluorine atoms and a methyl group on the benzene ring imparts unique electronic properties and conformational rigidity, making it a valuable intermediate in drug discovery and materials science.[1] This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust and scalable two-step synthetic route. The protocols provided are designed for researchers, scientists, and professionals in drug development and chemical manufacturing, with a focus on safety, efficiency, and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is most efficiently achieved through a two-step process:

  • Oxidation of 3,4-difluoro-2-methyltoluene to the corresponding carboxylic acid, 3,4-difluoro-2-methylbenzoic acid.

  • Fischer Esterification of 3,4-difluoro-2-methylbenzoic acid with methanol to yield the final product, this compound.

This approach utilizes readily available starting materials and employs well-established, scalable chemical transformations.

start Starting Material: 3,4-difluoro-2-methyltoluene step1 Step 1: Oxidation (e.g., KMnO4) start->step1 intermediate Intermediate: 3,4-difluoro-2-methylbenzoic acid step1->intermediate step2 Step 2: Fischer Esterification (Methanol, Acid Catalyst) intermediate->step2 product Final Product: this compound step2->product

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3,4-difluoro-2-methylbenzoic acid

The initial step involves the oxidation of the methyl group of 3,4-difluoro-2-methyltoluene to a carboxylic acid. Potassium permanganate (KMnO4) is a strong and effective oxidizing agent for this transformation, particularly in a large-scale setting.[2][3]

Protocol: Large-Scale Oxidation of 3,4-difluoro-2-methyltoluene

Safety Precautions:

  • Potassium permanganate is a strong oxidizer; avoid contact with combustible materials.

  • The reaction can be exothermic; ensure adequate cooling and temperature monitoring.

  • Perform the reaction in a well-ventilated fume hood or reactor.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3,4-difluoro-2-methyltoluene142.151.0 kg7.03Starting Material
Potassium Permanganate (KMnO4)158.032.67 kg16.88Oxidizing Agent
Water (H2O)18.0215 L-Solvent
Sodium Bisulfite (NaHSO3)104.06As needed-For quenching excess KMnO4
Hydrochloric Acid (HCl), 37%36.46As needed-For acidification
Toluene92.145 L-Extraction Solvent

Procedure:

  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a reflux condenser, add 15 L of water and 1.0 kg (7.03 mol) of 3,4-difluoro-2-methyltoluene.

  • Addition of Oxidant: Begin stirring the mixture and heat to 80°C. Slowly add 2.67 kg (16.88 mol) of potassium permanganate in portions over 2-3 hours. Maintain the temperature between 80-90°C during the addition. The reaction is exothermic, so control the addition rate to manage the temperature.

  • Reaction Monitoring: After the addition is complete, continue to heat the mixture at 95-100°C for 4-6 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO2) has formed. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench any excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color is no longer visible.

    • Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with 2 L of hot water.

    • Combine the filtrates and cool to 10-15°C in an ice bath.

    • Slowly acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of 3,4-difluoro-2-methylbenzoic acid will form.

  • Isolation and Purification:

    • Collect the precipitate by filtration and wash with cold water until the washings are neutral.

    • Dry the solid in a vacuum oven at 60-70°C to a constant weight.

    • For higher purity, the crude product can be recrystallized from a mixture of toluene and heptane.

Expected Yield: 85-95%

Part 2: Synthesis of this compound

The second step is the esterification of the synthesized 3,4-difluoro-2-methylbenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. This is a classic Fischer esterification reaction.[4][5][6]

Protocol: Large-Scale Fischer Esterification

Safety Precautions:

  • Concentrated sulfuric acid is highly corrosive; handle with extreme care.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

  • The reaction is performed under reflux; ensure the condenser is properly functioning.

  • Use a well-ventilated area.

  • Wear appropriate PPE.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3,4-difluoro-2-methylbenzoic acid172.131.0 kg5.81Starting Material
Methanol (MeOH)32.045.0 L-Reagent and Solvent
Sulfuric Acid (H2SO4), 98%98.08100 mL-Catalyst
Saturated Sodium Bicarbonate (NaHCO3) solution-2 L-For neutralization
Brine (saturated NaCl solution)-1 L-For washing
Anhydrous Sodium Sulfate (Na2SO4)142.04200 g-Drying agent
Ethyl Acetate88.113 L-Extraction Solvent

Procedure:

  • Reaction Setup: In a 10 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1.0 kg (5.81 mol) of 3,4-difluoro-2-methylbenzoic acid and 5.0 L of methanol.

  • Catalyst Addition: Stir the mixture to dissolve the acid. Once dissolved, slowly and carefully add 100 mL of concentrated sulfuric acid. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 3 L of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 2 L of water, followed by 2 L of saturated sodium bicarbonate solution (caution: CO2 evolution), and finally with 1 L of brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil or low-melting solid.

    • For high purity, the product can be purified by vacuum distillation.

Expected Yield: 90-98%

cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification A1 Charge Reactor with 3,4-difluoro-2-methyltoluene & Water A2 Heat to 80°C A1->A2 A3 Slowly Add KMnO4 A2->A3 A4 Reflux at 95-100°C A3->A4 A5 Cool and Quench with NaHSO3 A4->A5 A6 Filter MnO2 A5->A6 A7 Acidify with HCl A6->A7 A8 Isolate and Dry Product A7->A8 B1 Charge Reactor with Carboxylic Acid & Methanol B2 Add H2SO4 Catalyst B1->B2 B3 Reflux for 6-8 hours B2->B3 B4 Remove Excess Methanol B3->B4 B5 Ethyl Acetate Extraction B4->B5 B6 Aqueous Washes (Water, NaHCO3, Brine) B5->B6 B7 Dry and Concentrate B6->B7 B8 Vacuum Distillation (Optional) B7->B8

Caption: Detailed experimental workflow.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the production of this compound. The protocols emphasize safety and efficiency, making them suitable for industrial applications. Adherence to the detailed procedures and safety precautions is crucial for achieving high yields of the pure product.

References

  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • The Versatility of 3,4-Difluoro-2-methylbenzoic Acid in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Preparation method of methyl benzoate compound.
  • Preparation of Methyl Benzoate. University of Technology. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • 3,4-Difluoro-2-hydroxybenzoic acid. ResearchGate. [Link]

  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. [Link]

  • Exploring the Chemical Synthesis Routes for 2,4-Difluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • What are the products of the esterification reaction of 2 - Methylbenzoic Acid? Fengle Pharm. [Link]

  • Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Cheméo. [Link]

  • 2,6-Difluorobenzoic acid. PubChem. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • 2,6-Difluoro-3-methylbenzoic acid, octyl ester. PubChem. [Link]

  • Rapid, Solvent-Minimized and Sustainable Access to Various Types of Ferroelectric-Fluid Molecules by Harnessing Mechano-Chemical. ChemRxiv. [Link]

  • A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]

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Troubleshooting & Optimization

Technical Support Guide: High-Yield Synthesis of Methyl 3,4-difluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Improving the yield of Methyl 3,4-difluoro-2-methylbenzoate requires navigating two specific synthetic challenges: regioselectivity during the formation of the aryl ring and steric/electronic hindrance during esterification.

Common yield losses occur due to:

  • Incorrect Regiochemistry: Direct lithiation of 2,3-difluorotoluene often targets the C4 position (ortho to fluorine) rather than the required C6 position (ortho to methyl), leading to the wrong isomer.[1]

  • Incomplete Esterification: The ortho-methyl group creates steric hindrance that slows down standard Fischer esterification.

This guide outlines a validated 3-step protocol prioritizing regio-control via a bromo-intermediate and high-efficiency esterification via acid chloride activation.

Part 1: Validated Synthetic Pathway

The "Trap" of Direct Lithiation

Many researchers attempt direct ortho-lithiation of 2,3-difluorotoluene. Do not do this.

  • Mechanism: Lithium coordinates to the most electronegative atom (Fluorine).[1]

  • Result: Deprotonation occurs primarily at C4 (between F and H), yielding 2,3-difluoro-4-methylbenzoic acid after CO₂ quench.[1] This is a difficult-to-separate isomer of your target.

The Correct Route: Halogen-Lithium Exchange

To guarantee the carboxyl group enters at the correct position (C6 relative to toluene numbering, which becomes C1 in benzoate numbering), you must use a brominated precursor.[1]

SynthesisRoute Start 2,3-Difluorotoluene (Starting Material) Inter1 1-Bromo-3,4-difluoro-2-methylbenzene (Key Precursor) Start->Inter1 Br2, Fe/FeBr3 (Electrophilic Subst.) Inter2 3,4-Difluoro-2-methylbenzoic Acid (Acid Intermediate) Inter1->Inter2 1. iPrMgBr or nBuLi 2. CO2 (Halogen-Metal Exchange) Final This compound (Target Ester) Inter2->Final SOCl2, MeOH (Acid Chloride Route)

Figure 1: Validated synthetic pathway avoiding regioselectivity errors.

Part 2: Step-by-Step Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 1-bromo-3,4-difluoro-2-methylbenzene.

  • Reagents: 2,3-Difluorotoluene (1.0 eq), Bromine (1.05 eq), Iron powder (0.1 eq) or FeBr₃.[1]

  • Solvent: Chloroform or DCM.

  • Critical Insight: The methyl group activates the ortho position (C6), while the fluorines deactivate the ring but direct ortho/para.[1] The C6 position (ortho to Methyl, meta to Fluorine) is the most electronically favorable and sterically accessible site for electrophilic attack.[1]

Protocol:

  • Cool solution of 2,3-difluorotoluene and Fe catalyst in CHCl₃ to 0°C.

  • Add Br₂ dropwise to control exotherm.

  • Stir at Room Temperature (RT) overnight.

  • QC Check: GC-MS should show a single major peak (M+ at ~206/208).[1] If dibromination occurs, reduce Br₂ equivalents.[1]

Step 2: Carboxylation (The Acid Synthesis)

Objective: Convert bromo-intermediate to 3,4-difluoro-2-methylbenzoic acid (CAS 157652-31-8).

  • Reagents: Isopropylmagnesium chloride (iPrMgCl) or n-BuLi.[1]

  • Solvent: Anhydrous THF.

Protocol:

  • Dissolve bromo-intermediate in anhydrous THF under Argon/N₂.

  • Cooling:

    • If using n-BuLi : Cool to -78°C .[2]

    • If using iPrMgCl (Turbo Grignard): Cool to 0°C (safer, scalable).[1]

  • Add organometallic reagent dropwise.[1] Stir 1 hour to ensure exchange.

  • Quench: Bubble excess dry CO₂ gas into the solution (or pour onto crushed dry ice).

  • Workup: Acidify aqueous layer to pH 1-2 with HCl. The product often precipitates as a white solid.

  • Yield Target: >80%.

Step 3: High-Yield Esterification

Objective: Methylation of the sterically hindered acid. Issue: Standard Fischer esterification (MeOH + H₂SO₄ reflux) is often too slow due to the ortho-methyl group blocking the carbonyl.

Recommended Protocol (Acid Chloride Method):

  • Suspend 3,4-difluoro-2-methylbenzoic acid in Thionyl Chloride (SOCl₂) (excess, acts as solvent).

  • Add 1 drop of DMF (catalyst).[1]

  • Reflux for 2-3 hours until gas evolution (HCl/SO₂) ceases and solution is clear.

  • Concentrate in vacuo to remove excess SOCl₂.[1]

  • Dissolve the residue (Acid Chloride) in dry DCM.[1]

  • Add Methanol (excess) and Triethylamine (1.1 eq) at 0°C.

  • Stir 2 hours. Wash with NaHCO₃.[1]

Part 3: Troubleshooting & FAQs

Yield Optimization Table
ObservationProbable CauseCorrective Action
Low Yield (Step 2) Incomplete Halogen-Lithium exchange.Ensure anhydrous conditions.[3] If using Grignard, initiate with a heat gun or I₂ crystal.[1]
Wrong Isomer formed Direct lithiation attempted on toluene.[1]STOP. Use the bromination route described in Part 2.
Incomplete Esterification Steric hindrance of ortho-methyl.Switch from Fischer (H₂SO₄) to Acid Chloride (SOCl₂) or Alkylation (MeI/K₂CO₃) method.[1]
Impurity: Debrominated SM Moisture in THF during Step 2.[1]Protonation of the lithiated species by water. Dry THF over molecular sieves/sodium.
Frequently Asked Questions

Q1: Can I use Methyl Iodide (MeI) instead of Thionyl Chloride? A: Yes. For small scales (<5g), reacting the acid with MeI and K₂CO₃ in DMF or Acetone is highly efficient and avoids acidic conditions.[1] However, for scale-up, the SOCl₂/MeOH route is more cost-effective and easier to purify.[1]

Q2: Why not use n-BuLi for the carboxylation? A: You can, but n-BuLi requires -78°C to prevent side reactions (benzylic deprotonation). Isopropylmagnesium chloride (Grignard exchange) works at 0°C or RT, making it robust for larger batches.[1]

Q3: How do I remove the unreacted acid from the final ester? A: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃).[1] The acid will convert to the water-soluble salt, while the ester remains in the organic layer.

Q4: My GC-MS shows a mass of 172 (Acid) instead of 186 (Ester) after reaction. A: If you injected the acid directly, it may not fly well.[1] If you are sure you ran the esterification, this indicates total failure of conversion.[1] Check your Thionyl Chloride quality—it degrades if exposed to moisture.[1]

References

  • Preparation of 3,4-difluoro-2-methylbenzoic acid. Patent CN105884639A. (Describes the carboxylation of the halogenated precursor).

  • Synthesis of 3-Fluoro-2-methyl-4-(methylsulfonyl)benzoyl chloride. US Patent Application 20100305093. (Provides detailed experimental procedure for the bromination of 2,3-difluorotoluene and subsequent Grignard/CO2 reaction).

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry. (Validates the efficiency of Thionyl Chloride for sterically hindered substrates). [1]

  • Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. (Discusses the limitations and directing effects in fluorinated benzoic acids).

Sources

Technical Support Center: Synthesis of Methyl 3,4-difluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3,4-difluoro-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Our goal is to provide in-depth, field-proven insights into potential side reactions and troubleshooting strategies, moving beyond standard protocols to explain the causality behind experimental challenges. This document is structured as a dynamic troubleshooting guide and FAQ to directly address issues you may encounter at the bench.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the Fischer esterification of 3,4-difluoro-2-methylbenzoic acid with methanol. Each question reflects a common experimental observation, followed by a detailed explanation of the underlying chemistry and a step-by-step mitigation strategy.

Q1: My reaction is incomplete, resulting in a low yield of the desired ester. What are the likely causes and how can I improve the conversion rate?

A1: Cause & Analysis

Low conversion in a Fischer esterification is almost always due to the reversible nature of the reaction.[1][2] The reaction between a carboxylic acid and an alcohol produces an ester and water. As water accumulates, the reverse reaction—hydrolysis of the ester back to the starting materials—begins to compete, establishing an equilibrium that may favor the reactants.[3] The steric hindrance from the methyl group at the ortho-position (C2) of the benzoic acid can also slow the reaction rate, making it more challenging to reach completion under standard conditions.[4]

Mitigation Strategy:

To drive the equilibrium toward the product side (in accordance with Le Châtelier's Principle), you must either increase the concentration of a reactant or remove a product.[3]

  • Use Excess Methanol: The most straightforward approach is to use methanol as the limiting reagent and as the solvent. Using a large excess (e.g., 10-20 equivalents or more) creates a significant concentration gradient that favors the forward reaction.[1]

  • Water Removal: Actively removing water as it forms is highly effective.

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester water.

    • Dean-Stark Apparatus: If using a co-solvent like toluene that forms an azeotrope with water, a Dean-Stark trap can be used to physically remove water from the reaction.[3]

  • Optimize Catalyst Loading: While a catalytic amount of strong acid (e.g., H₂SO₄, p-TsOH) is required, insufficient catalyst can lead to slow kinetics.[5] A modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can improve the reaction rate.

Experimental Protocol: Driving High Conversion

  • To a flame-dried round-bottom flask, add 3,4-difluoro-2-methylbenzoic acid (1.0 eq).

  • Add a 20-fold molar excess of anhydrous methanol.

  • Slowly, and with stirring, add concentrated sulfuric acid (0.05 eq) to the mixture.

  • Attach a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress every 2-4 hours using TLC or ¹H-NMR.

  • Continue refluxing until the starting carboxylic acid is no longer detectable.

Q2: After the aqueous workup, my NMR spectrum shows that the starting carboxylic acid has reappeared, even though TLC analysis showed full conversion. What is happening?

A2: Cause & Analysis

This is a classic case of unintended ester hydrolysis during the workup phase. The ester, this compound, is susceptible to hydrolysis under both acidic and basic conditions.[6] If the reaction mixture is quenched with a strong base (like NaOH) and stirred for too long, or if the acidic conditions are not properly neutralized and left in the presence of water, the ester will revert to the corresponding carboxylate salt or carboxylic acid.[6][7]

Mitigation Strategy:

The key is to perform the workup swiftly and at low temperatures, ensuring the ester is not exposed to harsh aqueous conditions for extended periods.

  • Cool Down: Before workup, cool the reaction mixture in an ice bath to below 10°C.

  • Neutralize Carefully: Slowly pour the cold reaction mixture into a chilled, saturated solution of sodium bicarbonate (NaHCO₃), not a stronger base like sodium hydroxide. NaHCO₃ is a weak base, sufficient to neutralize the strong acid catalyst without significantly promoting ester hydrolysis.[8]

  • Extract Promptly: Immediately extract the product into a non-polar organic solvent like ethyl acetate or diethyl ether.

  • Wash, Don't Scrub: Wash the organic layer quickly with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Avoid vigorous, prolonged shaking which can lead to emulsions and increase contact time with the aqueous phase.

  • Dry Thoroughly: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Troubleshooting Workflow Diagram This diagram outlines a decision-making process for addressing common issues in the synthesis.

G start Problem Observed: Low Yield or Impurities check_conversion TLC/NMR shows unreacted starting acid? start->check_conversion check_hydrolysis Starting acid reappears after workup? check_conversion->check_hydrolysis No incomplete_rxn Root Cause: Equilibrium Not Shifted check_conversion->incomplete_rxn Yes check_color Product is dark or contains char? check_hydrolysis->check_color No hydrolysis Root Cause: Ester Hydrolysis During Workup check_hydrolysis->hydrolysis Yes degradation Root Cause: Thermal Degradation check_color->degradation Yes sol_incomplete Solution: - Use excess methanol - Remove H2O (sieves) - Increase catalyst/time incomplete_rxn->sol_incomplete sol_hydrolysis Solution: - Use cold, weak base (NaHCO3) - Prompt extraction - Minimize contact with water hydrolysis->sol_hydrolysis sol_degradation Solution: - Reduce reaction temperature - Use milder catalyst - Ensure even heating degradation->sol_degradation

Caption: Troubleshooting decision tree for this compound synthesis.

Q3: My final product is dark brown or contains black, insoluble particles. What is the cause?

A3: Cause & Analysis

Product discoloration and charring are typically caused by thermal decomposition or aggressive side reactions promoted by the strong acid catalyst, particularly concentrated sulfuric acid, at elevated temperatures.[5] Sulfuric acid is a powerful dehydrating and oxidizing agent. If the reaction temperature is too high or heating is uneven, it can lead to the oxidation and polymerization of the organic materials (methanol or the aromatic compound), resulting in char.

Mitigation Strategy:

  • Temperature Control: Ensure the reaction is heated gently and evenly using an oil bath set to the boiling point of methanol (65-70°C). Avoid direct heating with a mantle, which can create hot spots.

  • Use a Milder Catalyst: Consider replacing sulfuric acid with para-toluenesulfonic acid (p-TsOH). While still a strong acid, p-TsOH is a solid and generally less prone to causing charring.[5]

  • Purification: If discoloration has already occurred, the colored impurities can often be removed by passing the crude product through a short plug of silica gel or by charcoal treatment followed by filtration before final distillation or crystallization.

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of the Fischer Esterification and the hydrolysis side reaction?

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The key steps are activation of the carboxylic acid by the catalyst, followed by attack from the alcohol.[9][10] Hydrolysis is the microscopic reverse of this process.

Fischer Esterification Mechanism

G RCOOH R-COOH Protonated_acid R-C(=O+H)OH RCOOH->Protonated_acid 1. Protonation H_plus H+ Tetra_intermediate R-C(OH)2(O+HCH3) Protonated_acid->Tetra_intermediate 2. Nucleophilic Attack MeOH CH3OH MeOH->Tetra_intermediate Proton_transfer R-C(OH)(O+H2)(OCH3) Tetra_intermediate->Proton_transfer 3. Proton Transfer Ester_H2O R-C(=O+H)OCH3 + H2O Proton_transfer->Ester_H2O 4. Elimination of H2O Ester R-COOCH3 Ester_H2O->Ester 5. Deprotonation Ester->H_plus

Caption: Mechanism of the acid-catalyzed Fischer Esterification.

// Nodes Ester [label="R-COOCH3"]; OH_minus [label="OH-"]; Tetra_intermediate [label="R-C(O-)(OH)(OCH3)"]; Carboxylate [label="R-COO-"]; MeOH [label="CH3OH"];

// Reaction flow Ester -> Tetra_intermediate [label=" 1. Nucleophilic Attack"]; {rank=same; Ester; OH_minus;} OH_minus -> Tetra_intermediate [style=dotted]; Tetra_intermediate -> Carboxylate [label=" 2. Elimination of -OCH3"]; Tetra_intermediate -> MeOH [style=dotted]; }

Sources

Technical Support Center: Purification of Fluorinated Methylbenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated methylbenzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these unique compounds. The introduction of fluorine atoms into the methylbenzoate scaffold dramatically alters its physicochemical properties, presenting specific challenges in achieving high purity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: My crude fluorinated methylbenzoate appears as an oil, making crystallization difficult. What is the underlying issue and how can I resolve it?

A1: The oily nature of your product often stems from the presence of impurities that act as a eutectic mixture, depressing the melting point of your target compound. Fluorination can lead to a lower melting point compared to the non-fluorinated analog due to altered crystal packing.[1] Common culprits include residual starting materials, regioisomers formed during synthesis, and solvent residues.

Troubleshooting Protocol:

  • Initial Purity Assessment: Before attempting crystallization, analyze your crude product using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major impurities.

  • Aqueous Work-up: Ensure a thorough aqueous work-up to remove any inorganic salts or water-soluble starting materials. A wash with a dilute sodium bicarbonate solution can help remove acidic impurities.[2]

  • Solvent Removal: Use a rotary evaporator to completely remove the extraction solvent. For higher boiling point solvents, a high-vacuum line may be necessary.

  • "Oiling Out" Mitigation: If the product "oils out" during recrystallization, try using a co-solvent system. For instance, dissolving the oil in a good solvent (e.g., hot ethanol) and then slowly adding a poor solvent (e.g., water) until turbidity persists can induce crystallization.[3]

Causality Explanation: The high electronegativity of fluorine can lead to strong dipole-dipole interactions, but it can also disrupt the crystal lattice packing that is present in the non-fluorinated parent compound, resulting in a lower melting point.[1] Impurities further disrupt this packing, preventing the formation of a stable crystal lattice.

Q2: I am struggling to separate constitutional isomers (e.g., 2-fluoro- vs. 4-fluoromethylbenzoate) using standard silica gel chromatography. What is the reason for this, and what alternative chromatographic strategies can I employ?

A2: The separation of fluorinated methylbenzoate isomers on standard silica gel can be challenging due to their similar polarities. The introduction of a fluorine atom alters the electronic distribution of the molecule, but the overall polarity change between isomers can be subtle.[4]

Troubleshooting Protocol:

  • Solvent System Optimization: Experiment with a range of solvent systems with varying polarities. A shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) may provide better resolution.

  • Alternative Stationary Phases: Consider using chromatography columns with different selectivities.

    • Fluorinated Phases: C18 columns with a fluorinated stationary phase can offer unique selectivity for halogenated compounds.[5][6]

    • Silver Nitrate Impregnated Silica: For isomers with differing degrees of unsaturation or electron density in the aromatic ring, silica gel impregnated with silver nitrate can enhance separation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 or a specialized fluorinated column often provides superior resolution for closely related isomers.[7]

Chromatographic TechniqueStationary PhaseMobile Phase System (Example)Principle of Separation
Flash ChromatographySilica GelHexane/Ethyl Acetate GradientPolarity
HPLC (Reversed-Phase)C18Acetonitrile/Water GradientHydrophobicity
HPLC (Normal-Phase)Amino or CyanoHexane/IsopropanolPolarity
Supercritical Fluid Chromatography (SFC)Chiral or AchiralCO2/MethanolPolarity and Size

Diagram: Chromatographic Separation Principles

G cluster_0 Separation Based on Polarity cluster_1 Separation Based on Hydrophobicity Silica Gel Silica Gel Isomer A (more polar) Isomer A (more polar) Silica Gel->Isomer A (more polar) Stronger Adsorption Isomer B (less polar) Isomer B (less polar) Silica Gel->Isomer B (less polar) Weaker Adsorption C18 Reversed-Phase C18 Reversed-Phase Isomer A (more hydrophobic) Isomer A (more hydrophobic) C18 Reversed-Phase->Isomer A (more hydrophobic) Longer Retention Isomer B (less hydrophobic) Isomer B (less hydrophobic) C18 Reversed-Phase->Isomer B (less hydrophobic) Shorter Retention

Caption: Principles of isomer separation by polarity and hydrophobicity.

Q3: During my aqueous work-up or purification, I am observing hydrolysis of the methyl ester back to the corresponding benzoic acid. How can I prevent this?

A3: The presence of fluorine atoms, particularly on the aromatic ring, can increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions (hydrolysis).[8][9] This is especially problematic under basic or strongly acidic conditions.

Troubleshooting Protocol:

  • pH Control: Maintain a neutral pH (around 7) during aqueous extractions. If a basic wash is necessary to remove acidic impurities, use a weak base like sodium bicarbonate and minimize contact time.

  • Temperature Management: Perform extractions and washes with cold solutions to reduce the rate of hydrolysis.

  • Anhydrous Conditions: If possible, use anhydrous work-up procedures. This can involve filtering the reaction mixture through a plug of silica gel or alumina and washing with a dry solvent.

  • Aprotic Solvents: During chromatography, use aprotic solvents that are free of water.

Diagram: Hydrolysis of Fluorinated Methylbenzoate

G cluster_0 Hydrolysis Pathway Fluorinated Methylbenzoate Fluorinated Methylbenzoate Tetrahedral Intermediate Tetrahedral Intermediate Fluorinated Methylbenzoate->Tetrahedral Intermediate H2O or OH- attack Fluorinated Benzoic Acid Fluorinated Benzoic Acid Tetrahedral Intermediate->Fluorinated Benzoic Acid Loss of Methanol

Caption: Simplified pathway of ester hydrolysis.

Q4: My final product contains residual inorganic fluoride. What is the source of this impurity and what is the most effective removal method?

A4: Inorganic fluoride contamination can arise from the fluorinating reagents used in the synthesis (e.g., CsF, KF) or from side reactions.[10] Residual fluoride can interfere with subsequent reactions and biological assays.

Troubleshooting Protocol:

  • Aqueous Washes: Multiple washes with deionized water are the first line of defense.

  • Filtration through Celite® or Silica Gel: Passing a solution of the crude product through a short plug of Celite® or silica gel can help adsorb fine inorganic particulates.

  • Chemical Scavenging: In cases of persistent fluoride contamination, a specialized method involving the reaction of free fluoride with a hexaalkyldisiloxane in the presence of a strong acid can be used to form a volatile fluorotrialkylsilane, which can then be removed by evaporation.[11]

Purity Analysis Workflow

G Crude Product Crude Product Initial TLC/GC-MS Analysis Initial TLC/GC-MS Analysis Crude Product->Initial TLC/GC-MS Analysis Identify Impurities Purification Strategy Purification Strategy Initial TLC/GC-MS Analysis->Purification Strategy Choose Method Purified Fractions Purified Fractions Purification Strategy->Purified Fractions Fraction Analysis (TLC/GC-MS) Fraction Analysis (TLC/GC-MS) Purified Fractions->Fraction Analysis (TLC/GC-MS) Assess Purity Combine Pure Fractions Combine Pure Fractions Fraction Analysis (TLC/GC-MS)->Combine Pure Fractions Final Product Final Product Combine Pure Fractions->Final Product Final Purity Confirmation Final Purity Confirmation Final Product->Final Purity Confirmation NMR, HPLC, Elemental Analysis

Caption: A systematic workflow for product purification and analysis.

References

  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]

  • Pashinnik, V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(10), 1-13.
  • O'Hagan, D. (2008). On the polarity of partially fluorinated methyl groups. Beilstein Journal of Organic Chemistry, 4, 19.
  • PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning. Retrieved from [Link]

  • E. I. du Pont de Nemours and Company. (2023). Methods of Removing Inorganic Fluoride from Compositions Containing Fluorinated Organic Compounds. Google Patents.
  • Li, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2442-2457.
  • Defense Technical Information Center. (1944). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

  • Changzhou University. (2021). Preparation method of methyl benzoate compound. Google Patents.
  • El-Sayed, W. M. (2015). Synthesis of Some of Fluorinated Benzimidazole Nucleosides.
  • ResearchGate. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Retrieved from [Link]

  • Scribd. (n.d.). Nitration of Methyl Benzoate Lab. Retrieved from [Link]

  • Horsley, T. (n.d.). The effect of replacing hydrogens in linear alkanes with fluorine. Retrieved from [Link]

  • Chromatography Online. (2011). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 69(2), 514-521.
  • American Chemical Society. (2021). pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. Environmental Science & Technology, 55(13), 8839-8849.
  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Shi, C., et al. (2023).
  • Chemistry Stack Exchange. (2014). Melting and boiling points of benzene and fluorobenzene. Retrieved from [Link]

  • Kimata, K., et al. (1989). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Analytical Chemistry, 61(18), 2004-2009.
  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
  • Tristar Intermediates. (2024). Common Challenges and Fixes in Specialty Chemical Applications. Retrieved from [Link]

  • Roesch, P., et al. (2024). Investigation of pH-dependent extraction methods for PFAS in (fluoropolymer-based) consumer products. Chemosphere, 351, 141200.
  • National Institutes of Health. (2022). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 27(15), 4989.
  • PubMed. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
  • BenchChem. (2024).
  • PubMed. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2442-2457.
  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • CHIMIA. (2013). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 67(4), 255-260.
  • ScienceDaily. (2023). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]

  • Enthalpy Analytical. (2022). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education. Retrieved from [Link]

  • Freie Universität Berlin. (2022).
  • Neilson, D. R. (2010).
  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

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Technical Support Center: Purification of Methyl 3,4-difluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 3,4-difluoro-2-methylbenzoate. As a critical intermediate in the synthesis of various active pharmaceutical ingredients, its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound. The advice herein is based on established chemical principles and field-proven insights to ensure the integrity of your research and development efforts.

Troubleshooting Guide: Common Impurities and Their Removal

The synthesis of this compound, typically achieved through the Fischer esterification of 3,4-difluoro-2-methylbenzoic acid with methanol in the presence of an acid catalyst, can introduce several impurities. The nature and quantity of these impurities are highly dependent on the specific reaction conditions and the purity of the starting materials.

Issue 1: Presence of Unreacted 3,4-difluoro-2-methylbenzoic Acid

Cause: The Fischer esterification is a reversible reaction. Incomplete reaction or exposure of the final product to moisture can lead to the presence of the starting carboxylic acid.

Identification:

  • TLC: The carboxylic acid will have a lower Rf value than the ester.

  • ¹H NMR: A broad singlet corresponding to the carboxylic acid proton will be observed.

  • IR: A broad O-H stretch will be present around 2500-3300 cm⁻¹.

Resolution Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic impurity, forming a water-soluble sodium salt.[1][2]

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary (monitor by TLC).

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified ester.

Issue 2: Residual Acid Catalyst (e.g., Sulfuric Acid)

Cause: Strong acids like sulfuric acid are commonly used to catalyze the esterification reaction and may remain in the crude product.

Identification:

  • Aqueous work-up will reveal a highly acidic aqueous layer.

  • Charring of the product upon heating can indicate the presence of residual strong acid.

Resolution: The same liquid-liquid extraction protocol described for the removal of the unreacted carboxylic acid is effective for removing the acid catalyst. The sodium bicarbonate wash will neutralize the strong acid.

Issue 3: Positional Isomers and Other Organic Side-Products

Cause: The synthesis of the precursor, 3,4-difluoro-2-methylbenzoic acid, may involve steps like nitration, reduction, and diazotization, which can generate positional isomers or other related organic impurities that are carried through to the final product.[3]

Identification:

  • GC-MS and HPLC: These techniques are highly effective for separating and identifying closely related isomers and side-products.[4]

  • ¹⁹F NMR: This is a particularly powerful tool for identifying and quantifying fluorinated impurities, as each unique fluorine environment will produce a distinct signal.

Resolution Protocol: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation between the desired product and the impurities.

  • Procedure:

    • Dry-load the crude product onto a small amount of silica gel.

    • Pack the column with silica gel in the chosen mobile phase.

    • Carefully add the dry-loaded sample to the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities are typically the starting materials: 3,4-difluoro-2-methylbenzoic acid and methanol. Residual acid catalyst (e.g., sulfuric acid) is also common. Depending on the synthesis route of the benzoic acid precursor, you may also encounter positional isomers or related aromatic compounds. Hydrolysis of the ester back to the carboxylic acid can also occur if the product is exposed to moisture.

Q2: How can I effectively monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and a pure standard (if available), you can track the separation of impurities. For a more quantitative assessment, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.

Q3: Are there any specific analytical challenges related to the fluorine atoms in the molecule?

A3: Yes, the presence of fluorine atoms can introduce analytical complexities. One potential issue is the presence of de-fluorinated impurities, which can be difficult to detect and quantify with standard HPLC methods. In such cases, specialized techniques like ¹⁹F NMR spectroscopy or selective LC-MS methods may be necessary for accurate analysis.

Q4: Can I use recrystallization to purify my product?

A4: Recrystallization can be an effective purification method if a suitable solvent system is found. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate or isopropanol) is often a good starting point for fluorinated aromatic compounds.

Q5: What is the best way to remove residual solvents from my final product?

A5: After purification, residual solvents can be removed by drying the product under high vacuum. Gentle heating may be applied if the product is thermally stable. The efficiency of solvent removal can be monitored by ¹H NMR spectroscopy.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude Product (Ester, Acid, Catalyst, Side-Products) Extraction Liquid-Liquid Extraction (NaHCO3 wash) Crude->Extraction OrganicLayer Organic Layer (Ester, Side-Products) Extraction->OrganicLayer Removes Acidic Impurities Drying Drying and Concentration OrganicLayer->Drying PartiallyPure Partially Purified Product Drying->PartiallyPure Column Column Chromatography PartiallyPure->Column Removes Side-Products Pure Pure this compound Column->Pure Analysis Purity Analysis (GC-MS, HPLC, NMR) Pure->Analysis

Caption: A typical purification workflow for this compound.

Data Presentation

Table 1: Typical Impurity Profile Before and After Purification

ImpurityTypical % in CrudeTarget % After PurificationRecommended Purification Step
3,4-difluoro-2-methylbenzoic acid5-15%<0.1%Liquid-Liquid Extraction
Residual Acid CatalystVariableNot DetectableLiquid-Liquid Extraction
Positional Isomers1-5%<0.1%Column Chromatography
Other Organic Side-Products<2%<0.1%Column Chromatography

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction
  • Dissolve 10 g of the crude this compound in 100 mL of ethyl acetate.

  • Transfer the solution to a 250 mL separatory funnel.

  • Add 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with another 50 mL of saturated sodium bicarbonate solution.

  • Wash the organic layer with 50 mL of brine.

  • Drain the brine layer and transfer the organic layer to a clean Erlenmeyer flask.

  • Dry the organic layer by adding anhydrous sodium sulfate and swirling for 5-10 minutes.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to yield the partially purified product.

Protocol 2: General Procedure for Column Chromatography
  • Prepare the Slurry: In a beaker, add silica gel to the chosen eluent (e.g., 9:1 hexanes:ethyl acetate) to form a slurry.

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is just above the silica level.

  • Load the Sample: Dissolve the partially purified product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry powder. Carefully add this powder to the top of the column.

  • Elute: Add the eluent to the top of the column and apply gentle pressure to begin the elution process.

  • Collect Fractions: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Logical Relationships in Troubleshooting

TroubleshootingLogic Start Crude Product Analysis AcidicImpurity Acidic Impurities Detected? (e.g., Carboxylic Acid, Catalyst) Start->AcidicImpurity OrganicImpurity Organic Impurities Detected? (e.g., Isomers, Side-Products) AcidicImpurity->OrganicImpurity No LLE Perform Liquid-Liquid Extraction with NaHCO3 wash AcidicImpurity->LLE Yes ColumnChrom Perform Column Chromatography OrganicImpurity->ColumnChrom Yes PureProduct Pure Product OrganicImpurity->PureProduct No LLE->OrganicImpurity ColumnChrom->PureProduct

Caption: A decision tree for troubleshooting impurities in this compound.

References

  • PrepChem. Preparation of methyl benzoate (benzoic acid methyl ester). Available at: [Link]

  • Google Patents. CN113248373A - Preparation method of methyl benzoate compound.
  • University of California, Davis. Preparation of Methyl Benzoate. Available at: [Link]

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. Available at: [Link]

Sources

Troubleshooting low conversion rates in Methyl 3,4-difluoro-2-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of Methyl 3,4-difluoro-2-methylbenzoate. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome low conversion rates and optimize your reaction outcomes.

Introduction: The Challenge of Synthesizing this compound

The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, most commonly proceeds via the Fischer-Speier esterification of 3,4-difluoro-2-methylbenzoic acid with methanol. While theoretically straightforward, this reaction is often plagued by low conversion rates. The primary culprit is the significant steric hindrance posed by the methyl group at the ortho position to the carboxylic acid, a phenomenon known as the "ortho effect."[1] This steric bulk impedes the approach of the nucleophilic methanol to the carbonyl carbon, thereby slowing down the reaction rate.[1]

Additionally, the electronic properties of the two fluorine atoms on the benzene ring influence the reactivity of the carboxylic acid. This guide will walk you through a systematic approach to troubleshooting and optimizing this challenging esterification.

Troubleshooting Low Conversion Rates: A Question-and-Answer Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Question 1: My Fischer-Speier esterification is giving very low yields. What are the most likely causes and how can I improve the conversion?

Answer:

Low yields in the Fischer-Speier esterification of 3,4-difluoro-2-methylbenzoic acid are most often due to the reaction not reaching equilibrium or the equilibrium favoring the starting materials. Here’s a breakdown of the likely causes and how to address them:

Causality:

  • Reversible Reaction: The Fischer-Speier esterification is a reversible process.[2] The accumulation of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, thus lowering the yield of the desired ester.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium within a practical timeframe.

  • Suboptimal Temperature: While higher temperatures generally increase reaction rates, an excessively high temperature can lead to side reactions and decomposition of the starting material or product.

  • Steric Hindrance: As mentioned, the ortho-methyl group significantly hinders the approach of methanol.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Detailed Protocols to Improve Yield:

Protocol 1.1: Driving the Equilibrium with Excess Methanol

The simplest method to shift the equilibrium towards the product is to use a large excess of one of the reactants. Since methanol is also the solvent, using it in a large volume is a practical approach.

  • Step 1: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-difluoro-2-methylbenzoic acid in 20-30 equivalents of anhydrous methanol.

  • Step 2: Carefully add a catalytic amount of concentrated sulfuric acid (typically 0.1-0.2 equivalents).

  • Step 3: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C).

  • Step 4: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to the steric hindrance, a reaction time of 12-24 hours may be necessary.

Protocol 1.2: Azeotropic Removal of Water

For a more robust approach to driving the equilibrium, the continuous removal of water is highly effective. This can be achieved using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water.

  • Step 1: To a round-bottom flask, add 1.0 equivalent of 3,4-difluoro-2-methylbenzoic acid, 5-10 equivalents of methanol, and a suitable solvent that forms an azeotrope with water (e.g., toluene or cyclohexane).

  • Step 2: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 equivalents).

  • Step 3: Assemble a Dean-Stark apparatus with a reflux condenser.

  • Step 4: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, and the denser water will separate, allowing the solvent to return to the reaction flask.

  • Step 5: Continue the reaction until no more water is collected in the trap.

ParameterProtocol 1.1 (Excess Methanol)Protocol 1.2 (Azeotropic Removal)
Methanol (equiv.) 20-305-10
Catalyst Conc. H₂SO₄p-Toluenesulfonic acid
Temperature ~65 °C (Methanol reflux)Reflux of the chosen azeotrope
Water Removal NoYes (Dean-Stark)
Typical Reaction Time 12-24 hours4-8 hours
Question 2: I've tried optimizing the Fischer-Speier conditions, but my yields are still unsatisfactory. Are there alternative methods for esterifying this sterically hindered acid?

Answer:

Yes, when traditional acid-catalyzed esterification fails to provide good yields with sterically hindered substrates, alternative, milder methods that avoid the generation of water or use a more reactive methylating agent are recommended.

Alternative Methodologies Workflow:

Caption: Workflow for selecting alternative esterification methods.

Protocol 2.1: Steglich Esterification

The Steglich esterification is a mild and efficient method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3] This reaction is performed at room temperature and is highly effective for sterically hindered substrates.

  • Step 1: Dissolve 1.0 equivalent of 3,4-difluoro-2-methylbenzoic acid and 1.5 equivalents of methanol in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.

  • Step 2: Add a catalytic amount of DMAP (0.1-0.2 equivalents).

  • Step 3: Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

  • Step 4: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Step 5: Monitor the reaction by TLC. Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid.

  • Step 6: Filter off the DCU and wash the filtrate with dilute HCl and then with saturated sodium bicarbonate solution. Dry the organic layer and concentrate under reduced pressure to obtain the product.

Protocol 2.2: Methylation with Trimethylsilyldiazomethane (TMS-diazomethane)

Diazomethane is a highly effective methylating agent for carboxylic acids, proceeding rapidly and cleanly.[4][5] However, it is highly toxic and explosive. A safer alternative is TMS-diazomethane.[6]

  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood by trained personnel.

  • Step 1: Dissolve 1.0 equivalent of 3,4-difluoro-2-methylbenzoic acid in a mixture of an appropriate solvent such as a 2:1 mixture of toluene and methanol.

  • Step 2: At room temperature, add a 2.0 M solution of TMS-diazomethane in hexanes (1.1 equivalents) dropwise. Effervescence (nitrogen gas evolution) will be observed.

  • Step 3: Stir the reaction at room temperature for 30-60 minutes after the addition is complete. The reaction is typically quantitative.

  • Step 4: Carefully quench any excess TMS-diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Step 5: Concentrate the reaction mixture under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

MethodKey ReagentsTemperatureAdvantagesDisadvantages
Steglich Esterification DCC, DMAPRoom TemperatureMild conditions, high yield for hindered substrates.[3]DCC can be an allergen, DCU byproduct removal can be tedious.
TMS-diazomethane TMS-diazomethaneRoom TemperatureFast, clean, and high-yielding.[6]Reagent is toxic and must be handled with care.

Frequently Asked Questions (FAQs)

Q1: Can I use a different acid catalyst for the Fischer esterification? A1: Yes, besides sulfuric acid, other strong acids like p-toluenesulfonic acid (PTSA) or solid acid catalysts can be used.[2] PTSA is often preferred as it is a solid and easier to handle.

Q2: How do I know if my starting materials are pure enough? A2: The purity of your 3,4-difluoro-2-methylbenzoic acid is crucial. Impurities can interfere with the reaction. It is recommended to check the purity by melting point or NMR spectroscopy before starting the reaction. The presence of water in your methanol will inhibit the reaction; always use anhydrous methanol.

Q3: What are the common byproducts in this synthesis? A3: In the Fischer-Speier esterification, the primary "byproduct" is unreacted starting material. At higher temperatures, there is a risk of side reactions such as dehydration or polymerization, although this is less common for this specific substrate. In the Steglich esterification, the main byproduct is dicyclohexylurea (DCU).

Q4: Is microwave-assisted synthesis a viable option? A4: Yes, microwave-assisted organic synthesis (MAOS) can significantly accelerate the Fischer esterification.[7][8][9] Reactions that take several hours under conventional heating can often be completed in minutes in a sealed-vessel microwave reactor. This is an excellent option if the equipment is available.

Q5: What is the best way to purify the final product? A5: After the work-up to remove the catalyst and any unreacted acid, the crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

References

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. [Link]

  • What are the products of the esterification reaction of 2 - Methylbenzoic Acid? (2026). Blog. [Link]

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023). International journal of physical sciences. [Link]

  • Preparation of Methyl Benzoate. SlidePlayer. [Link]

  • Preparation method of methyl benzoate compound.
  • Methylation of some highly sterically hindered alcohols. ResearchGate. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2015). Journal of Physical Science, 26(2), 53–61. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Methyl Ester Synthesis Using Diazomethane. (2020). Chemistry LibreTexts. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]

  • esterification of benzoic acid to methyl benzoate. University of Calgary. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. National Institutes of Health. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. [Link]

  • 3,4-Difluoro-2-hydroxybenzoic acid. ResearchGate. [Link]

  • Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. ResearchGate. [Link]

  • Steglich esterification – Knowledge and References. Taylor & Francis. [Link]

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Patsnap. [Link]

  • A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. PubMed. [Link]

  • Derivatization of Carboxylic Acids With Diazomethane. Scribd. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]

  • Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. Journal of the American Chemical Society. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

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Technical Support Center: A Researcher's Guide to Preserving Methyl 3,4-difluoro-2-methylbenzoate Integrity During Aqueous Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with Methyl 3,4-difluoro-2-methylbenzoate and facing challenges with its stability during reaction workup. As a Senior Application Scientist, I've frequently encountered queries about unexpected yield loss at this critical stage. This resource consolidates field-proven insights and foundational chemical principles to help you navigate the nuances of handling this and other sensitive ester compounds. Our goal is to move beyond rote procedural steps and empower you with a deeper understanding of the causality behind each experimental choice, ensuring the integrity of your product.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant loss of my product, this compound, after aqueous workup. What is the likely cause?

A1: The most probable cause of product loss during the workup of this compound is hydrolysis . Ester hydrolysis is the cleavage of the ester bond to form the parent carboxylic acid (3,4-difluoro-2-methylbenzoic acid) and methanol.[1] This reaction is catalyzed by the presence of either acid or base in an aqueous environment, conditions that are common during standard workup procedures.[1]

The structure of your specific molecule, this compound, presents a unique combination of electronic and steric factors that influence its susceptibility to hydrolysis:

  • Electronic Effects: The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This effect increases the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack by water or hydroxide ions.[2][3]

  • Steric Effects: The methyl group at the ortho position (C2) provides a degree of steric hindrance around the carbonyl group. This can partially shield the carbonyl carbon from the approach of a nucleophile, potentially slowing the rate of hydrolysis compared to an unhindered ester.[4][5]

However, the powerful electron-withdrawing nature of the fluorine atoms generally makes this ester prone to hydrolysis, especially under basic conditions.

Q2: My reaction was run under acidic conditions. Why is hydrolysis still a concern during the basic wash step of the workup?

A2: This is a critical point often overlooked. While your main reaction may be acid-catalyzed, the workup procedure introduces conditions ripe for a different type of hydrolysis. The basic wash, typically with sodium bicarbonate (NaHCO₃) or a similar base, is intended to neutralize the acid catalyst.[6][7] However, this step introduces a basic aqueous environment that can promote base-catalyzed hydrolysis , also known as saponification .[3]

Base-catalyzed hydrolysis is particularly problematic for two reasons:

  • It is generally irreversible. The mechanism involves the attack of a hydroxide ion on the ester's carbonyl carbon. This leads to the formation of a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt.[3] This final deprotonation step drives the reaction to completion, making it effectively irreversible under the workup conditions.

  • It can be faster than acid-catalyzed hydrolysis. For many esters, including methyl benzoate, the rate of base-catalyzed hydrolysis is significantly faster than the acid-catalyzed equivalent.[8]

Therefore, even brief exposure to a basic aqueous solution can lead to significant product loss.

Q3: What are the tell-tale signs of ester hydrolysis in my crude product?

A3: There are several indicators that your ester is undergoing hydrolysis during workup:

  • Lower-than-expected yield: This is the most obvious sign.

  • Presence of the parent carboxylic acid: This can be detected by various analytical techniques:

    • Thin-Layer Chromatography (TLC): You will see a new, more polar spot corresponding to the carboxylic acid, which will have a lower Rf value than your ester.

    • NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you may observe a broad singlet characteristic of a carboxylic acid proton (-COOH), typically far downfield. You would also see the characteristic peaks for 3,4-difluoro-2-methylbenzoic acid.

    • IR Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) overlapping the C-H stretches is a strong indicator of a carboxylic acid impurity.

Troubleshooting Guide: A Step-by-Step Protocol for Minimizing Hydrolysis

This protocol is designed to minimize the risk of hydrolysis during the workup of this compound. The core principles are to maintain low temperatures, use mild reagents, and minimize contact time with aqueous phases.

Experimental Protocol: Optimized Workup for Sensitive Esters
  • Cool the Reaction Mixture: Before beginning the workup, cool the reaction vessel to 0 °C in an ice-water bath. This slows down the rates of all chemical reactions, including hydrolysis.

  • Quenching (if necessary): If your reaction requires quenching, add the quenching agent slowly while maintaining the temperature at 0 °C.

  • Dilution and Transfer: Dilute the cooled reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Transfer the mixture to a pre-chilled separatory funnel.

  • Neutralization with Mild Base:

    • Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) . Add the bicarbonate solution slowly and be sure to vent the separatory funnel frequently, as the neutralization of any residual acid will produce carbon dioxide gas.[6]

    • Crucially, perform this wash quickly. Do not allow the layers to remain in contact for an extended period.

    • Check the pH of the aqueous layer after separation to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, a second quick wash with cold NaHCO₃ solution may be necessary. Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) , as these will dramatically increase the rate of hydrolysis.

  • Water Wash: Wash the organic layer with cold deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Perform a final wash with a cold, saturated aqueous solution of sodium chloride (brine) .[6] Brine helps to remove the bulk of dissolved water from the organic layer, which aids the subsequent drying step.[6]

  • Drying the Organic Layer:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6] Add the drying agent until it no longer clumps together and flows freely when the flask is swirled.[6]

    • Allow the solution to stand over the drying agent for 5-10 minutes to ensure complete removal of water.

  • Isolation:

    • Decant or filter the dried organic solution to remove the drying agent.

    • Rinse the drying agent with a small amount of fresh, dry solvent to recover any adsorbed product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Data Summary: Choice of Neutralizing Agent
Base Concentration Relative Strength Recommendation for Sensitive Esters Rationale
Sodium Hydroxide (NaOH)1 MStrongNot RecommendedHigh concentration of OH⁻ ions leads to rapid, irreversible saponification.
Sodium Carbonate (Na₂CO₃)Saturated AqueousModerateUse with CautionStronger base than NaHCO₃; can still cause significant hydrolysis if contact time is not minimized.
Sodium Bicarbonate (NaHCO₃)Saturated AqueousMildRecommended Provides a sufficiently basic environment to neutralize strong acids without a high concentration of free hydroxide ions, thus minimizing the rate of hydrolysis.[6][7]
Ammonium Chloride (NH₄Cl)Saturated AqueousWeakly AcidicNot for NeutralizationUsed to quench reactions involving organometallic reagents or strong bases, not for neutralizing acidic catalysts.

Visualizing the Process

Workflow for Hydrolysis Prevention

Hydrolysis_Prevention_Workflow Start Reaction Mixture (Containing Ester + Acid Catalyst) Cool Cool to 0°C in Ice Bath Start->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash_NaHCO3 Wash with Cold, Saturated NaHCO₃ (Quickly!) Dilute->Wash_NaHCO3 Wash_H2O Wash with Cold H₂O Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Cold Brine Wash_H2O->Wash_Brine Dry Dry with Anhydrous Na₂SO₄ or MgSO₄ Wash_Brine->Dry Isolate Filter and Evaporate Solvent Dry->Isolate Product Pure this compound Isolate->Product

Caption: Optimized workup flow to minimize ester hydrolysis.

Chemical Principle: Base-Catalyzed Hydrolysis (Saponification)

Saponification_Mechanism Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH + OH⁻ Carboxylic_Acid 3,4-difluoro-2-methylbenzoic Acid + CH₃O⁻ Intermediate->Carboxylic_Acid Elimination of Methoxide Carboxylate Carboxylate Salt + CH₃OH Carboxylic_Acid->Carboxylate Irreversible Deprotonation

Caption: The irreversible nature of saponification.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7150, Methyl Benzoate. Retrieved from [Link]

  • LibreTexts Chemistry (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • MDPI (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • University of York, Department of Chemistry. Theory of Aqueous Workup. Retrieved from [Link]

  • ResearchGate (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Retrieved from [Link]

  • Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization. Retrieved from [Link]

  • ResearchGate (2016). How to purify esterification product? Retrieved from [Link]

  • Chemistry Stack Exchange (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • ResearchGate (2021). Work up of ester? Retrieved from [Link]

  • Zenodo (1989). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • ACS Publications (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]

  • National Center for Biotechnology Information (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. Retrieved from [Link]

  • Anasazi Instruments (2012). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate (2008). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

  • EPA NEPIC (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • PubMed (1995). Strategies for enzymatic esterification in organic solvents: comparison of microaqueous, biphasic, and micellar systems. Retrieved from [Link]

  • Wikipedia. Methyl benzoate. Retrieved from [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Retrieved from [Link]

  • ACS Publications (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Retrieved from [Link]

  • Royal Society of Chemistry (1993). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Retrieved from [Link]

  • Wikipedia. Ortho effect. Retrieved from [Link]

  • LibreTexts Chemistry (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

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  • National Center for Biotechnology Information (2023). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. Retrieved from [Link]

  • ResearchGate (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. Retrieved from [Link]

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Technical Support Center: Column Chromatography for Difluoro-2-methylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated support center for resolving challenges in the chromatographic separation of difluoro-2-methylbenzoate isomers. As researchers and drug development professionals, you are aware that separating structurally similar isomers is a critical yet often formidable task. The subtle differences in the spatial arrangement of the two fluorine atoms and the methyl group on the benzoate ring lead to nearly identical physicochemical properties, demanding highly selective chromatographic techniques.[1][2]

This guide is structured to provide direct, actionable solutions to common problems (Troubleshooting) and to build a foundational understanding of method development for this specific application (FAQs). My approach is grounded in explaining the causality behind each recommendation, empowering you to make informed decisions in your laboratory.

Troubleshooting Guide: A-Z Problem Solving

This section addresses specific issues you may encounter during your experiments.

Question: Why are my difluoro-2-methylbenzoate isomers co-eluting or showing very poor resolution (Rs < 1.0)?

Answer: This is the most common challenge and typically points to an issue with the fundamental separation mechanism between your analytes and the stationary phase.

  • Potential Cause 1: Inadequate Stationary Phase Selectivity.

    • Explanation: Standard C8 or C18 (octadecylsilane) columns separate primarily based on hydrophobicity.[3] Since your isomers have very similar hydrophobicity (logP values), a C18 column is often insufficient to resolve them.[1] You require a stationary phase that offers alternative interaction mechanisms.

    • Solution:

      • Switch to a Phenyl or Pentafluorophenyl (PFP) Column: For separating positional isomers, these columns are superior. The phenyl rings in the stationary phase can engage in π-π stacking interactions with the aromatic ring of your benzoate isomers. PFP columns are particularly effective as they also offer strong dipole-dipole interactions, which are highly selective for halogenated compounds like your difluoro-isomers.[1][3]

      • Consider a Cyclodextrin-Based Column: These columns separate based on shape selectivity, where one isomer fits better into the cyclodextrin cavity than another.[2][4] This can be effective for both positional and, if applicable, chiral isomers.

  • Potential Cause 2: Suboptimal Mobile Phase.

    • Explanation: The mobile phase composition dictates the elution strength and can modulate the selective interactions with the stationary phase.

    • Solution:

      • Optimize Solvent Choice: In reversed-phase, methanol is known to be a better hydrogen-bond donor and can promote different π-π interactions compared to acetonitrile.[5] Systematically screen different ratios of water/methanol vs. water/acetonitrile.

      • Adjust the Gradient: If using a gradient, make the slope shallower. A slow gradient increases the residence time of the analytes on the column, allowing more time for the subtle selective interactions to take effect and improve resolution.[6]

Question: My chromatogram shows significant peak tailing. What's causing this and how can I fix it?

Answer: Peak tailing, or asymmetry, indicates a non-ideal chromatographic process, often involving secondary, undesirable interactions.

  • Potential Cause 1: Strong Analyte Interaction with the Stationary Phase.

    • Explanation: For substituted benzoic acids and their esters, strong interactions can occur with the stationary phase, especially on cyclodextrin-based columns.

    • Solution: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to your mobile phase. This can help to protonate any residual active sites on the silica support and minimize strong secondary interactions, resulting in more symmetrical peaks.[7]

  • Potential Cause 2: Column Overload.

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to a non-linear distribution of the analyte and causing the peak to tail.[6]

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.

Question: I have a racemic mixture of a chiral difluoro-2-methylbenzoate derivative. Why am I not seeing any separation on my PFP column?

Answer: This is an expected result and highlights a fundamental principle of stereoisomer separation.

  • Explanation: Enantiomers are non-superimposable mirror images that possess identical physical and chemical properties (e.g., polarity, solubility, dipole moment) in an achiral environment.[8] An achiral column like C18 or PFP cannot differentiate between them.

  • Solution: Employ a Chiral Stationary Phase (CSP).

    • Mechanism: A CSP is a stationary phase that is itself enantiomerically pure. It interacts differently with each enantiomer of your analyte, forming temporary diastereomeric complexes with different binding energies. This difference in interaction strength causes one enantiomer to be retained longer than the other, leading to separation.[9][10]

    • Recommended CSPs: Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) and cyclodextrin-based CSPs (e.g., CYCLOBOND™) are widely used and have shown success in separating halogenated aromatic compounds and benzoate derivatives.[11][12]

Frequently Asked Questions (FAQs)

Question: What is the best starting point for selecting a column and mobile phase to separate positional isomers of difluoro-2-methylbenzoate?

Answer: A systematic approach is crucial for efficient method development.

  • Initial Column Selection: Start with a Pentafluorophenyl (PFP) column . The multiple interaction mechanisms it offers (hydrophobic, π-π, dipole-dipole, and ion-exchange) provide the highest probability of success for separating aromatic positional isomers, especially those containing electronegative fluorine atoms.[1]

  • Initial Mobile Phase Screening: Use Thin-Layer Chromatography (TLC) with PFP-coated plates if available, or simply use your HPLC column for scouting runs.[6] A good starting point for a reversed-phase screening gradient is:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 15-20 minutes.

    • This initial run will tell you if separation is feasible and in what solvent range your isomers elute. From there, you can optimize by switching to methanol or developing a shallower gradient in the relevant elution window.

Question: How do I decide between Normal-Phase and Reversed-Phase chromatography?

Answer: The choice depends on isomer properties and available resources.

  • Reversed-Phase (RP): This is the most common mode. It is generally more reproducible, uses less toxic and flammable mobile phases (water/acetonitrile/methanol), and is compatible with a wider range of columns, including the highly effective PFP and Phenyl phases. For most difluoro-2-methylbenzoate separations, RP-HPLC is the recommended starting point.

  • Normal-Phase (NP): This mode uses a polar stationary phase (like bare silica or an amine-bonded phase) and a non-polar mobile phase (like hexane/ethyl acetate). NP can offer unique selectivity that is orthogonal to RP. For certain substituted benzoic acid isomers, NP chromatography on amine or cyclodextrin bonded phases has proven to be uniquely effective under isocratic conditions.[7] Consider NP if you have failed to achieve separation in RP or if your isomers have very low polarity.

Question: What is Supercritical Fluid Chromatography (SFC), and is it a viable option?

Answer: SFC is a powerful chromatographic technique that uses supercritical carbon dioxide as the main component of the mobile phase, often with an alcohol co-solvent.

  • Advantages: SFC is particularly dominant in the field of chiral separations. It offers very high efficiency, fast separations, and is considered a "greener" technique due to reduced organic solvent consumption.[11]

  • Applicability: There is documented success in separating fluorinated benzoate derivatives using SFC with chiral polysaccharide phases.[11][13] If you have access to an SFC system, it is an excellent, and often superior, option for the chiral separation of difluoro-2-methylbenzoate enantiomers.

Data & Protocols

Table 1: Recommended Starting Conditions for Isomer Separation
Isomer TypeRecommended Stationary PhaseTypical Mobile Phase System (Reversed-Phase)Key Mechanistic Considerations
Positional Isomers Pentafluorophenyl (PFP) or Phenyl-HexylA: Water + 0.1% Formic AcidB: Acetonitrile or Methanol + 0.1% Formic AcidSeparation is driven by differences in π-π stacking and dipole-dipole interactions between the isomers and the stationary phase.[1]
Enantiomers Polysaccharide-based CSP (e.g., cellulose or amylose derivatives)Varies widely. Can be Normal-Phase (Hexane/IPA), Reversed-Phase (ACN/Water), or Polar Ionic Mode (ACN/MeOH with additives).Chiral recognition occurs via hydrogen bonding, steric hindrance, and dipole interactions to form transient diastereomeric complexes.[9][10]
Enantiomers Cyclodextrin-based CSP (e.g., β-cyclodextrin)A: Water or Aqueous BufferB: Acetonitrile or MethanolSeparation relies on the differential inclusion of one enantiomer into the chiral cavity of the cyclodextrin molecule (shape selectivity).[4]

Experimental Workflow Visualization

The following diagram outlines a logical workflow for developing a robust method for separating difluoro-2-methylbenzoate isomers.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization Define Define Goal: Separate Positional Isomers or Enantiomers? SelectColumn Select Initial Column (e.g., PFP for Positional, CSP for Chiral) Define->SelectColumn Based on Isomer Type TLC Scout Mobile Phase (TLC or HPLC Gradient) SelectColumn->TLC TLC->Define No Separation Re-evaluate Column OptimizeSolvent Optimize Solvent System (ACN vs. MeOH, Modifiers) TLC->OptimizeSolvent Promising Conditions OptimizeGradient Refine Gradient Slope & Temperature OptimizeSolvent->OptimizeGradient CheckPeakShape Assess Peak Shape (Resolution, Tailing) OptimizeGradient->CheckPeakShape CheckPeakShape->OptimizeSolvent Poor Resolution Re-optimize Validate Validate Method (Robustness, Reproducibility) CheckPeakShape->Validate Rs > 1.5 Good Shape FinalMethod Final Method Conditions Validate->FinalMethod

Caption: Method development workflow for isomer separation.

References

  • Separation of positional isomers by the use of coupled shape-selective stationary phase columns. PubMed.[Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.[Link]

  • Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU.[Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.[Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials.[Link]

  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. PubMed.[Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.[Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies.[Link]

  • Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. International Journal of Pharmacy and Pharmaceutical Sciences.[Link]

  • Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube.[Link]

  • Analytical chromatograms of the separation of (2,2-difluorocyclopropyl) methyl benzoate using a) HPLC with a Chiralcel OJ-H column; and b) SFC with a CCO-F4 column. ResearchGate.[Link]

  • about isomer separation. Chromatography Forum.[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.[Link]

  • Separation of Methyl benzoate on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Longdom Publishing.[Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.[Link]

  • Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers. CORE.[Link]

  • The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases. National Institutes of Health (NIH).[Link]

  • Optimization of mobile phase in the separation of beta-blockers by HPLC. PubMed.[Link]

  • What are the various ways of Chiral Separation by using HPLC? YouTube.[Link]

  • Example chromatograms of (2,2-difluorocyclopropyl) methyl benzoate on... ResearchGate.[Link]

  • Isomer separation by CPC chromatography. Rotachrom Technologies.[Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque, Inc.[Link]

  • Reversed-phase high performance liquid chromatographic separation of linear alkylbenzenesulfonate homologues and positional isomers. ResearchGate.[Link]

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Technical Support Center: Managing Thermal Stability of Methyl 3,4-difluoro-2-methylbenzoate in Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3,4-difluoro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for managing the thermal stability of this compound in various chemical reactions. As a substituted aromatic ester, its reactivity and stability are influenced by the interplay of the ester functionality, the electron-withdrawing fluorine atoms, and the electron-donating methyl group on the benzene ring. This guide will equip you with the knowledge to anticipate and mitigate potential thermal degradation, ensuring the integrity of your reactions and the purity of your products.

Introduction: Understanding the Thermal Profile of Aromatic Esters

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation pathways for this compound?

A1: The two most probable thermal degradation pathways for this compound are hydrolysis of the ester and nucleophilic aromatic substitution (SNAr) of the fluorine atoms.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the methyl ester can hydrolyze to form 3,4-difluoro-2-methylbenzoic acid and methanol. This reaction can be accelerated by heat.

  • Decarboxylation: The resulting 3,4-difluoro-2-methylbenzoic acid can potentially undergo decarboxylation at higher temperatures to yield 1,2-difluoro-3-methylbenzene. The presence of fluorine atoms, which are electron-withdrawing, can influence the rate of this reaction.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are susceptible to substitution by nucleophiles, particularly when activated by electron-withdrawing groups. In the context of a reaction mixture, nucleophilic species could displace one or both fluorine atoms, leading to byproducts.

Q2: I am running a reaction at 120°C and observing a lower than expected yield. Could the starting material be degrading?

A2: It is possible. While many aromatic esters are stable at this temperature, the specific reaction conditions play a crucial role. The presence of strong acids, bases, or nucleophiles can catalyze degradation pathways even at moderately elevated temperatures. It is recommended to analyze your crude reaction mixture for the presence of 3,4-difluoro-2-methylbenzoic acid or other potential byproducts.

Q3: How do the fluorine and methyl substituents affect the thermal stability of the molecule?

A3: The electronic effects of these substituents have a significant impact:

  • Fluorine Atoms: As highly electronegative atoms, the fluorine substituents make the aromatic ring electron-deficient. This has two main consequences: it can increase the susceptibility of the ester carbonyl group to nucleophilic attack (potentially accelerating hydrolysis) and it activates the ring for nucleophilic aromatic substitution, where the fluorine atoms themselves can act as leaving groups.

  • Methyl Group: The methyl group is weakly electron-donating, which can slightly counteract the electron-withdrawing effect of the fluorine atoms. Its position ortho to the ester may also introduce some steric hindrance, which could influence the rate of reactions at the ester functionality.

Q4: What are the ideal storage conditions for this compound to ensure its stability?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield and presence of an acidic byproduct in the crude reaction mixture. Hydrolysis of the ester: This is likely if the reaction is run in the presence of water (even trace amounts) and/or acidic or basic catalysts at elevated temperatures.Ensure anhydrous conditions: Dry all solvents and reagents thoroughly before use. • Use a non-nucleophilic base: If a base is required, consider using a sterically hindered, non-nucleophilic base to minimize hydrolysis. • Lower the reaction temperature: If the reaction kinetics allow, reducing the temperature can significantly decrease the rate of hydrolysis. • Optimize reaction time: Prolonged reaction times at high temperatures can lead to increased degradation.
Formation of unexpected aromatic byproducts, particularly those lacking fluorine atoms. Nucleophilic Aromatic Substitution (SNAr): If your reaction mixture contains strong nucleophiles (e.g., amines, alkoxides), they may displace the fluorine atoms on the aromatic ring.Protect the fluorine atoms: If feasible, consider if the reaction can be performed with a related starting material where the fluorine atoms are not present or are replaced by a less reactive group. • Use a less nucleophilic reagent: If possible, substitute the strong nucleophile with a milder alternative. • Control stoichiometry: Use the minimum necessary amount of the nucleophile to reduce the likelihood of side reactions.
Observation of gas evolution (e.g., CO2) during the reaction. Decarboxylation: This may occur if the ester has first hydrolyzed to the corresponding carboxylic acid, which then loses CO2 at high temperatures.Buffer the reaction: Maintaining a neutral pH can help to prevent the initial hydrolysis step. • Temperature control: As decarboxylation is often temperature-dependent, running the reaction at a lower temperature is advisable.
General product degradation or formation of a complex mixture of byproducts. Exceeding the thermal stability limit of the compound. Determine the decomposition temperature: Perform a thermal analysis of your starting material (see Experimental Protocols below) to understand its thermal limits. • Run a control experiment: Heat the starting material under the reaction conditions (solvent, temperature) but without other reagents to isolate the effect of temperature on its stability.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the primary degradation pathways discussed.

Hydrolysis_Decarboxylation Start This compound Intermediate 3,4-difluoro-2-methylbenzoic Acid Start->Intermediate + H2O (Acid/Base, Heat) Product1 Methanol Product2 1,2-difluoro-3-methylbenzene Intermediate->Product2 Heat Product3 CO2

Caption: Hydrolysis and subsequent decarboxylation pathway.

SNAr_Pathway Start This compound Product Substituted Product Start->Product + Nucleophile (Nu-) LeavingGroup Fluoride Ion

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

Experimental Protocols

Protocol 1: Determining Thermal Stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This protocol outlines the steps to experimentally determine the thermal stability of this compound.

Objective: To determine the onset of thermal decomposition and the mass loss profile as a function of temperature.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan and a TGA pan.

  • DSC Analysis:

    • Place the sealed pan in the DSC instrument.

    • Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected decomposition range (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The onset of an exothermic or endothermic event not associated with melting can indicate decomposition.

  • TGA Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample over the same temperature range and at the same heating rate as the DSC analysis under a nitrogen atmosphere.

    • Record the mass of the sample as a function of temperature. A significant mass loss indicates decomposition.

  • Data Analysis:

    • From the DSC thermogram, identify the onset temperature of any decomposition events.

    • From the TGA curve, determine the temperature at which significant mass loss begins (Tonset) and the temperature of maximum rate of mass loss (Tmax).

Protocol 2: Monitoring Reaction Stability using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the degradation of this compound during a reaction.

Objective: To quantify the consumption of the starting material and the formation of potential degradation products over time.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • A suitable reverse-phase HPLC column (e.g., C18).

Procedure:

  • Method Development:

    • Develop an HPLC method that provides good separation between this compound and its potential degradation products (e.g., 3,4-difluoro-2-methylbenzoic acid). A typical starting point for a mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid)[2].

    • Determine the retention times of the starting material and any available standards of potential degradation products.

  • Reaction Monitoring:

    • At various time points during your reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the aliquot with a suitable solvent (e.g., the mobile phase) to a concentration within the linear range of the HPLC method.

    • Inject the diluted sample onto the HPLC system.

  • Data Analysis:

    • Integrate the peak areas of the starting material and any observed byproducts.

    • Plot the concentration of the starting material and byproducts as a function of time to determine the rate of consumption and formation.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a generic method and should be optimized for your specific application.

References

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gao, Y., et al. (2021). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.
  • Scorrano, G., & G., M. (2000). Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry. Macromolecules, 33(26), 9639-9651.
  • Zia, K. M., et al. (2008). Thermal degradation kinetics of aromatic ether polymers. Journal of Applied Polymer Science, 108(3), 1592-1598.
  • Mores, S., et al. (2018). Thermal hazard investigation of a pharmaceutical intermediate. Process Safety Progress, 37(2), 263-267.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions.
  • Tyman, J. H. P. (1996). The role of fluorine substituents in the formation of the ferroelectric nematic phase.
  • Bonn, D. E., & Brittain, W. D. G. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Organic & Biomolecular Chemistry, 21(41), 8337-8349.
  • Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Journal of Molecular Structure: THEOCHEM, 624(1-3), 57-64.
  • Murphy, C. D., & O'Hagan, D. (2003). The biodegradation vs.
  • Tarbell, D. S., et al. (1955). 2,4-Dichlorobenzoic acid. Organic Syntheses, Coll. Vol. 3, p.267.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Unimas IR. (2007). Effect of reaction temperature on acidic hydrolysis of methyl benzoate. Retrieved from [Link]

  • Chegg. (2022). Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • Google Patents. (n.d.). US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid.
  • Ritter, T., et al. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(15), 5763-5769.
  • Janssen, P., et al. (2021). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Chemical Science, 12(43), 14433-14438.
  • Gribble, G. W. (2010). Decarboxylative Hydroxylation of Benzoic Acids.
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • MDPI. (2022). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]

  • ResearchGate. (2020). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • Gasper, S. M., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • ResearchGate. (2017). Thermal unfolding methods in drug discovery. Retrieved from [Link]

  • ResearchGate. (2011). Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis. Retrieved from [Link]

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. Retrieved from [Link]

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Catalyst selection for efficient synthesis of Methyl 3,4-difluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 3,4-difluoro-2-methylbenzoate. This document provides researchers, scientists, and drug development professionals with in-depth guidance on catalyst selection, a detailed experimental protocol, and a comprehensive troubleshooting guide to navigate the common challenges encountered during this synthesis.

Introduction: The Importance of Efficient Synthesis

This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. The primary and most direct route to this ester is the Fischer-Speier esterification of 3,4-difluoro-2-methylbenzoic acid with methanol. While seemingly straightforward, this reaction is a reversible equilibrium process, and achieving high, reproducible yields requires careful selection of a catalyst and precise control of reaction conditions.[1][2] This guide focuses on addressing the core challenges of this synthesis to ensure efficient and successful outcomes.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is paramount in driving the esterification equilibrium towards the product.[3] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4] Below is a comparison of common catalysts for this transformation.

Catalyst TypeExamplesAdvantagesDisadvantagesBest For
Homogeneous Liquid Acids Conc. Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA)Inexpensive, highly effective, readily available.[1]Corrosive, difficult to remove from the reaction mixture, generates acidic waste, potential for side reactions (e.g., oxidation with H₂SO₄).[1]Rapid, small-scale syntheses where purification via aqueous work-up is straightforward.
Heterogeneous Solid Acids Zirconium/Titanium-based catalysts, Acidic Resins (e.g., Amberlyst-15)Recoverable and reusable, environmentally benign (no acidic wastewater), often show high selectivity, simplified product work-up (filtration).[1]Can be more expensive initially, may have lower activity requiring longer reaction times or higher temperatures, potential for catalyst deactivation.Green chemistry applications, large-scale industrial synthesis, and reactions where simplified purification is a priority.
Lewis Acids Boron Trifluoride Methanol Complex (BF₃·MeOH), Metal Oxides (e.g., Al₂O₃, Fe₂(SO₄)₃)Effective for sterically hindered or sensitive substrates. BF₃·MeOH is particularly effective for fluorinated compounds.[5]Often require stoichiometric amounts or co-catalysts, can be moisture-sensitive, may require anhydrous conditions.[1]Derivatization of fluorinated benzoic acids for analytical purposes (e.g., GC-MS) and for substrates intolerant to strong Brønsted acids.[5]

Recommendation for Routine Synthesis: For most lab-scale preparations of this compound, concentrated sulfuric acid remains a pragmatic and cost-effective choice, provided a robust aqueous work-up procedure is followed.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected (<70%). What are the primary causes?

A1: Low yield is the most common problem and typically stems from an unfavorable equilibrium position or product loss during work-up.

  • Incomplete Reaction: The Fischer esterification is a reversible reaction.[1] To drive the reaction forward, a large excess of methanol is crucial (Le Châtelier's principle).[2] Ensure you are using at least a 10-fold molar excess of methanol relative to the carboxylic acid.

  • Water in the Reaction: The presence of water, either from wet reagents or glassware, will shift the equilibrium back towards the starting materials. Ensure your 3,4-difluoro-2-methylbenzoic acid is dry and use anhydrous grade methanol if possible.

  • Insufficient Catalyst: Ensure an adequate amount of catalyst is used. For sulfuric acid, a catalytic amount (e.g., 5 mol%) is standard, but for challenging substrates, this may need optimization.

  • Product Loss During Work-up: this compound has some solubility in aqueous solutions, especially those containing methanol. During the aqueous wash steps, minimize the volume of water used and perform extractions quickly.

  • Premature Precipitation: If the product precipitates during the initial quenching step, it can trap unreacted starting material and acid, complicating purification.

Q2: After the aqueous work-up, my organic layer is cloudy or contains an emulsion. How can I resolve this?

A2: Emulsions are common during the neutralization step.

  • Add Brine: Wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, disrupting the emulsion and "salting out" the organic product.

  • Allow to Stand: Sometimes, simply letting the separatory funnel stand for 10-20 minutes will allow the layers to separate.

  • Filtration: Passing the emulsion through a pad of Celite or glass wool can sometimes help to break it.

Q3: The reaction has been refluxing for several hours, but TLC analysis shows a significant amount of starting material remaining. What should I do?

A3: This indicates a stalled or very slow reaction.

  • Verify Catalyst Activity: If using an older bottle of sulfuric acid, it may have absorbed atmospheric moisture. Use a fresh bottle. If using a solid acid catalyst, it may need activation (e.g., by heating under vacuum).

  • Increase Temperature: Ensure the reaction is refluxing vigorously. The boiling point of methanol is approximately 65°C.

  • Add More Catalyst: In some cases, adding an additional portion of the catalyst can restart a stalled reaction. This can be particularly useful in microwave-assisted synthesis.[6]

Q4: I see byproducts in my final product's NMR or GC-MS spectrum. What are they and how can I avoid them?

A4: Potential byproducts are rare in this specific reaction but can include:

  • Decarboxylation Products: While unlikely under standard reflux conditions, excessive heat could potentially lead to decarboxylation of the starting material, especially if certain metal catalysts are used.[7][8] Stick to the recommended reflux temperature.

  • Products from Impure Starting Material: Ensure the purity of your starting 3,4-difluoro-2-methylbenzoic acid. Impurities in the starting material will likely be carried through the reaction.

Detailed Experimental Protocol (H₂SO₄ Catalysis)

This protocol describes a reliable method for the synthesis of this compound using sulfuric acid as the catalyst.

Materials:

  • 3,4-difluoro-2-methylbenzoic acid

  • Methanol (Reagent Grade)

  • Concentrated Sulfuric Acid (98%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 3,4-difluoro-2-methylbenzoic acid (5.00 g, 29.0 mmol).

  • Add methanol (40 mL, 0.99 mol). Stir the mixture to dissolve the solid.

  • Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (0.8 mL, ~1.45 g, 14.8 mmol) to the stirring solution. An exotherm will be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Let the reaction proceed for 4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Quenching: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 50 mL of water

    • 50 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution! Vent the funnel frequently). Repeat until the aqueous layer is basic to litmus paper. This step removes unreacted benzoic acid and the sulfuric acid catalyst.[9]

    • 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[10] Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.

Visual Workflow and Troubleshooting Guide

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting low yield issues.

G A 1. Combine Reactants (Acid, Methanol) B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux (4h, 65-70°C) B->C D 4. Quench with Water & Extract with EtOAc C->D E 5. Wash Organic Layer (H₂O, NaHCO₃, Brine) D->E F 6. Dry (Na₂SO₄) & Filter E->F G 7. Evaporate Solvent F->G H 8. Purify (Vacuum Distillation) G->H I Final Product H->I

Caption: High-level experimental workflow for Fischer esterification.

G start Problem: Low Reaction Yield q1 Is TLC showing >20% unreacted starting acid? start->q1 a1 Equilibrium Issue q1->a1  Yes q2 Was an emulsion formed during NaHCO₃ wash? q1->q2  No sol1 Solution: • Increase methanol excess • Check for water contamination • Extend reflux time a1->sol1 a2 Work-up / Product Loss Issue q2->a2  Yes sol2 Solution: • Use brine to break emulsion • Minimize wash volumes • Re-extract aqueous layers a2->sol2

Caption: Troubleshooting decision tree for low yield scenarios.

References

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved from [Link]

  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. (Patent). Google Patents.
  • Preparation method of methyl benzoate compound. (Patent CN113248373A). Google Patents.
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (Patent CN101020628A). Google Patents.
  • Synthesis of Methyl benzoate with reaction mechanism. (2020). YouTube. Retrieved from [Link]

  • Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. Retrieved from [Link]

  • Preparation of Methyl Benzoate. University of Technology, Iraq. Retrieved from [Link]

  • How can I improve the yield of my Fischer Esterification? (2020). Reddit. Retrieved from [Link]

  • Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5. (Patent CA2016657A1). Google Patents.
  • Fischer Esterification. (Experiment Manual). DSpace@MIT. Retrieved from [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing. Retrieved from [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved from [Link]

  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid. (Patent US5233085A). Google Patents.
  • Fischer Esterification: Benzoic Acid Lab Manual. Studylib. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 3,4-difluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure, connectivity, and environment of atoms. This guide offers an in-depth analysis of the ¹H and ¹³C NMR characterization of Methyl 3,4-difluoro-2-methylbenzoate, a compound of interest in synthetic chemistry. By comparing its spectral features with those of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting the NMR data of complex substituted aromatic systems.

The Indispensable Role of NMR in Structural Verification

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct magnetic properties when placed in a strong magnetic field. The precise resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). Furthermore, the interactions between neighboring nuclear spins give rise to spin-spin coupling (J), which provides invaluable information about the connectivity of atoms within a molecule. It is the meticulous analysis of these chemical shifts and coupling constants that allows for the unambiguous determination of a molecule's three-dimensional structure.

Analysis of this compound: A Predicted Spectrum

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals:

  • Aromatic Protons (H-5 and H-6): The two protons on the aromatic ring will appear as complex multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The electron-withdrawing nature of the two fluorine atoms and the ester group will deshield these protons, shifting them to a lower field. The coupling of these protons to each other and to the fluorine atoms will result in intricate splitting patterns.

  • Methyl Ester Protons (-OCH₃): A sharp singlet is anticipated for the three protons of the methyl ester group. Its chemical shift is expected to be in the range of δ 3.8-4.0 ppm.

  • Aromatic Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring will also appear as a singlet, likely in the region of δ 2.3-2.6 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift, likely in the range of δ 165-170 ppm.

  • Aromatic Carbons (C-1 to C-6): The six aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons directly bonded to the fluorine atoms (C-3 and C-4) will exhibit large carbon-fluorine coupling constants (¹JCF), appearing as doublets. The other aromatic carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF).

  • Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group will appear as a singlet around δ 52-55 ppm.

  • Aromatic Methyl Carbon (-CH₃): The carbon of the methyl group on the ring will resonate at the most upfield region for the aromatic carbons, likely between δ 15-20 ppm.

A Comparative Spectral Analysis: Understanding Substituent Effects

To substantiate our predictions and provide a deeper understanding of the structure-spectrum relationship, we will now compare the expected NMR features of our target molecule with the experimentally determined spectra of three key analogs: Methyl 2-methylbenzoate, Methyl 3,4-difluorobenzoate, and 1,2-Difluorobenzene.

Data Summary: ¹H and ¹³C NMR Chemical Shifts of Analogs
Compound¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
Methyl 2-methylbenzoate [1][2][3][4][5]~7.8 (d), ~7.3 (t), ~7.2 (t), ~7.1 (d), 3.8 (s), 2.5 (s)~168 (C=O), ~140 (C-Ar), ~132 (CH-Ar), ~131 (CH-Ar), ~130 (C-Ar), ~128 (CH-Ar), ~125 (CH-Ar), ~52 (-OCH₃), ~22 (-CH₃)
Methyl 3,4-difluorobenzoate ~7.8 (m), ~7.7 (m), ~7.2 (m), 3.9 (s)~164 (C=O), ~154 (CF-Ar, dd), ~151 (CF-Ar, dd), ~127 (C-Ar, dd), ~124 (CH-Ar, d), ~118 (CH-Ar, d), ~117 (CH-Ar, d), ~52 (-OCH₃)
1,2-Difluorobenzene [6]~7.1 (m), ~7.0 (m)~151 (CF-Ar, dd), ~125 (CH-Ar, t), ~117 (CH-Ar, d)

Note: The presented data is approximated from various sources and should be considered illustrative.

Key Insights from the Comparative Analysis:
  • The Effect of Fluorine Substitution: Comparing Methyl 2-methylbenzoate with Methyl 3,4-difluorobenzoate reveals the significant deshielding effect of the fluorine atoms on the aromatic protons and carbons. The presence of fluorine also introduces complex splitting patterns due to H-F and C-F coupling. The chemical shifts of the aromatic carbons directly attached to fluorine in Methyl 3,4-difluorobenzoate are shifted significantly downfield.

  • The Influence of the Methyl Group: The methyl group in Methyl 2-methylbenzoate causes a slight shielding of the ortho and para positions of the aromatic ring compared to an unsubstituted benzoate. This effect will also be present in our target molecule, influencing the chemical shifts of H-6 and C-1/C-3.

  • Combined Substituent Effects: In this compound, the electronic effects of the two fluorine atoms, the methyl group, and the methyl ester group are combined. The interplay of the electron-withdrawing fluorine and ester groups and the electron-donating methyl group will determine the final chemical shifts of the aromatic protons and carbons. The steric hindrance between the ortho-methyl group and the ester group may also cause a slight out-of-plane rotation of the ester, which could subtly influence the electronic environment.

Visualizing the Logic:

G cluster_target Target Molecule cluster_analogs Structural Analogs cluster_effects Substituent Effects Target Methyl 3,4-difluoro- 2-methylbenzoate Analog1 Methyl 2-methylbenzoate Target->Analog1 - F groups + H atoms Analog2 Methyl 3,4-difluorobenzoate Target->Analog2 - CH₃ group + H atom Methyl Methyl Group: - Weak +I effect - Shielding - Steric influence Analog1->Methyl Analog3 1,2-Difluorobenzene Analog2->Analog3 - CO₂CH₃ group + H atom Fluorine Fluorine: - Strong -I effect - Deshielding - H-F & C-F coupling Analog2->Fluorine Ester Ester Group: - -I and -M effects - Anisotropic deshielding Analog2->Ester Analog3->Fluorine

Caption: Comparative analysis workflow.

Experimental Protocol for NMR Characterization

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is paramount. The following section outlines a detailed, step-by-step methodology for the ¹H and ¹³C NMR analysis of small organic molecules like this compound.

I. Sample Preparation
  • Material Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount can be adjusted based on the sample's molecular weight and solubility.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other common solvents include acetone-d₆, DMSO-d₆, and methanol-d₄. The choice of solvent can slightly affect the chemical shifts.[7][8]

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution. Visually inspect the sample for any undissolved particulates.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion and Locking: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument's software will then lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is a critical step for obtaining sharp, well-resolved NMR signals.[9]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (typically 8-16 for a sample of this concentration).

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30). This removes the coupling between protons and carbons, resulting in a simpler spectrum with single lines for each unique carbon.[10]

    • Set the number of scans to a higher value than for ¹H NMR (e.g., 128, 256, or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Set the relaxation delay (D1) to 2-5 seconds to ensure quantitative data, especially for quaternary carbons.

III. Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11]

  • Peak Picking and Integration: Identify all significant peaks in the spectrum and integrate the area under each peak in the ¹H spectrum to determine the relative ratios of the different types of protons.

Visualizing the Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) Solvent Add Deuterated Solvent (~0.6 mL CDCl₃) Weigh->Solvent Dissolve Vortex/Sonicate to Dissolve Solvent->Dissolve Insert Insert Sample & Lock Dissolve->Insert Shim Optimize Magnetic Field (Shimming) Insert->Shim AcquireH1 Acquire ¹H Spectrum Shim->AcquireH1 AcquireC13 Acquire ¹³C{¹H} Spectrum AcquireH1->AcquireC13 FT Fourier Transform (FID -> Spectrum) AcquireC13->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to Solvent Peak Phase->Reference Analyze Peak Picking & Integration Reference->Analyze

Caption: Standard NMR experimental workflow.

Conclusion

The comprehensive NMR characterization of this compound, while seemingly straightforward, requires a nuanced understanding of substituent effects and a rigorous experimental approach. By leveraging predictive methods grounded in fundamental NMR principles and conducting a comparative analysis with structurally related molecules, we can confidently assign the spectral features of this complex aromatic compound. The methodologies and insights presented in this guide are intended to serve as a valuable resource for researchers in their endeavor to accurately elucidate the structures of novel chemical entities, thereby accelerating the pace of discovery and innovation in the chemical and pharmaceutical sciences.

References

  • Subramanian, K., Yedage, S. L., & Bhanage, B. M. (n.d.). Supplementary Information - An Electrochemical Method for Carboxylic Ester Synthesis from N-Alkoxyamides. Royal Society of Chemistry.
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  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • 1 Materials and methods. (n.d.). Max-Planck-Gesellschaft.
  • Sadek, M. (2018, September 28). Acquiring 1 H and 13 C Spectra.
  • Widdifield, C. M., & Germain, M. E. (n.d.).
  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16).
  • 3,4-Difluorobenzoic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
  • Methyl 2-methyl benzoate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Methyl 3,4-difluorobenzo
  • ChemicalBook. (n.d.).
  • The Effect of Fluorine in 1H NMR. (2024, September 3). Reddit.
  • Quantitative NMR Spectroscopy. (2017, November).
  • 4. (n.d.). The Royal Society of Chemistry.
  • Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Predict 13C NMR spectra. (n.d.). Cheminfo.org.
  • Gerig, J. T. (n.d.). Fluorine NMR.
  • Benzoic acid, 2-methyl-, methyl ester. (n.d.). NIST WebBook.
  • Solved A)
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). 1,2-Difluorobenzene(367-11-3) 1H NMR spectrum.
  • Methyl 2-methylbenzo
  • CASPRE - 13 C NMR Predictor. (n.d.).
  • NMR Sample Preparation. (n.d.).
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. (n.d.). The Royal Society of Chemistry.
  • Basic Practical NMR Concepts. (n.d.). MSU chemistry.
  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM.
  • Methyl 3,4-difluorobenzoate | CAS 369-25-5. (n.d.). Santa Cruz Biotechnology.
  • NMR Solvent D
  • Solved Below is the predicted 1H NMR spectrum of methyl. (2015, November 11). Chegg.com.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • 329-59-9 | Methyl 4-fluoro-3-nitrobenzo

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 3,4-difluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Key Fluorinated Intermediate

Methyl 3,4-difluoro-2-methylbenzoate is a fluorinated aromatic ester with significance as a building block in the synthesis of pharmaceuticals and agrochemicals. The precise introduction of fluorine atoms into molecular scaffolds can dramatically alter their biological activity, metabolic stability, and pharmacokinetic properties. Consequently, robust analytical methodologies are paramount for ensuring the purity, identity, and structural integrity of such intermediates throughout the drug development and manufacturing pipeline. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the molecular-level characterization of these compounds.

This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this compound, drawing upon fundamental principles and experimental data from analogous compounds. We will explore the nuances of different ionization techniques, predict fragmentation behaviors, and compare the utility of mass spectrometry against alternative analytical methods. This document is intended for researchers, analytical scientists, and professionals in drug development who require a deep, practical understanding of how to approach the analysis of this and similar fluorinated aromatic molecules.

Part 1: Hard Ionization in the Gas Phase: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a classic, highly robust ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation. This makes it exceptionally powerful for structural elucidation and for creating searchable library spectra. EI is most commonly paired with Gas Chromatography (GC), a separation technique ideal for volatile and thermally stable compounds like this compound.

The causality behind choosing GC-EI-MS lies in the analyte's properties. Its relatively low molecular weight and non-polar character suggest sufficient volatility and thermal stability for gas-phase analysis without degradation. The resulting mass spectrum will be a "fingerprint" of the molecule, characterized by a series of fragment ions that reveal its structural motifs.

Predicted EI Fragmentation of this compound

Based on established fragmentation patterns of methyl esters and aromatic compounds, we can predict the primary fragmentation pathways for this compound (Molecular Weight: 186.15 g/mol ).[1][2][3] The molecular ion (M•+) is expected to be clearly visible. Key fragmentation steps would likely include:

  • Loss of the Methoxy Radical (•OCH3): This is a very common fragmentation for methyl esters, leading to the formation of a stable acylium ion. This would result in a prominent peak at m/z 155.

  • Loss of the Ester Group (•COOCH3): Cleavage of the bond between the aromatic ring and the carbonyl group would lead to a fragment at m/z 127.

  • Aromatic Ring Fragmentations: Subsequent losses of CO or fluorine atoms from the fragment ions can also be anticipated.

EI_Fragmentation M This compound (M•+) m/z = 186 F1 [M - •OCH3]+ m/z = 155 M->F1 - •OCH3 F2 [M - •COOCH3]+ m/z = 127 M->F2 - •COOCH3 F3 [M - OCH3 - CO]+ m/z = 127 F1->F3 - CO ESI_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Mobile_Phase Mobile Phase (e.g., ACN/H2O) LC_Column C18 Column LC_Mobile_Phase->LC_Column ESI_Source ESI Source Ionization LC_Column->ESI_Source Eluent Analyte Analyte in Solution Analyte->LC_Column MS1 MS1 Analyzer (Select [M+H]+) ESI_Source->MS1 [M+H]+, [M+Na]+ CID_Cell Collision Cell (Fragmentation) MS1->CID_Cell Isolate [M+H]+ MS2 MS2 Analyzer (Detect Fragments) CID_Cell->MS2 Fragment Ions

Sources

Comparing the reactivity of Methyl 3,4-difluoro-2-methylbenzoate with its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,4-difluoro-2-methylbenzoate (CAS: Derivative of 157652-31-8) is a specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical intermediates, including benzoxazepine-containing kinase inhibitors and precursors for antiviral agents like Baloxavir marboxil .[1]

Unlike its generic isomers, this molecule offers a unique "Steric-Electronic Mismatch" :

  • Steric Lock: The ortho-methyl group at position 2 forces the ester moiety out of planarity with the benzene ring, altering its resonance contribution.

  • Electronic Activation: The 3,4-difluoro substitution pattern creates a specific dipole vector that directs nucleophilic aromatic substitution (

    
    ) exclusively to the 4-position, while the 2-methyl group protects the 3-position from unwanted side reactions.
    

This guide compares the reactivity of this compound against its key isomers to assist medicinal chemists in scaffold selection.

Structural & Electronic Analysis

The reactivity profile is defined by the interplay between the electron-withdrawing fluorine atoms and the sterically demanding methyl group.

FeatureThis compound (Target)Methyl 3,4-difluorobenzoate (Reference)Methyl 4,5-difluoro-2-methylbenzoate (Isomer)
Ester Planarity Twisted (Dihedral angle > 30°)Planar (~0°)Twisted
LUMO Energy Elevated (Less electrophilic ester)Low (Highly electrophilic)Elevated

Site
C4 (Highly Selective)C4 (Selective)C5 (Competitive with C4)
Hydrolysis Rate Slow (

)
Fast (

)
Slow
Lithiation Site C6 (Kinetic control)C2 (Between Fluorines)C6
Mechanistic Visualization: Reactivity Hotspots

The following diagram illustrates the competing electronic and steric forces that define the molecule's reactivity.

ReactivityMap Center Methyl 3,4-difluoro- 2-methylbenzoate SNAr SNAr Attack (C4) Favored by para-Ester Blocked at C3 by 2-Me Center->SNAr Nucleophiles (R-NH2, R-SH) Hydrolysis Ester Hydrolysis Slowed by 2-Me Sterics Center->Hydrolysis OH- / H3O+ Lithiation DoM (C6) Directed by Ester (C5 blocked by F-repulsion) Center->Lithiation LDA / LiTMP

Caption: Functional map showing the primary reaction pathways. Green indicates high reactivity; Red indicates retarded reactivity due to steric hindrance.

Detailed Reactivity Comparison

A. Nucleophilic Aromatic Substitution ( )

The most critical application of this scaffold is the regioselective introduction of nucleophiles.

  • Target Molecule: The 2-methyl group sterically crowds the 3-fluorine. Consequently, nucleophiles attack the 4-fluorine almost exclusively. This is para to the electron-withdrawing ester, which stabilizes the Meisenheimer complex.

  • Isomer Comparison (Methyl 2,3-difluoro-4-methylbenzoate): In this isomer, the ester is meta to the 3-fluorine and ortho to the 2-fluorine.

    
     is significantly slower and less regioselective because the activating group (ester) is not in the optimal para position for either fluorine.
    

Experimental Insight: In the synthesis of benzoxazepine kinase inhibitors, the 4-fluoro group is displaced by amines (e.g., morpholine or aniline derivatives) in high yield (>85%), leaving the 3-fluoro group intact.

B. Ester Hydrolysis

The 2-methyl group acts as a steric gatekeeper.

  • Observation: Under standard saponification conditions (LiOH, THF/H2O), this compound hydrolyzes 5–10x slower than Methyl 3,4-difluorobenzoate.

  • Implication: This allows for chemoselective transformations on other parts of the molecule (e.g., reduction of a nitro group or

    
    ) without accidentally hydrolyzing the ester, a common side reaction in non-substituted benzoates.
    
C. Directed Ortho Metalation (DoM)

Lithiation logic changes completely with the 2-methyl insertion.

  • Standard (3,4-difluorobenzoate): Lithiation occurs at C2 (the position between the two fluorines) due to the synergistic inductive effect of both fluorine atoms.

  • Target (2-methyl substituted): The C2 position is blocked.

    • Pathway A: Lithiation at C6 (ortho to ester). This is the dominant kinetic pathway using bases like LDA or LiTMP.

    • Pathway B: Lithiation at C5 (ortho to fluorine). This is less favored due to the weaker directing ability of a single fluorine compared to the ester-coordinated lithiation at C6.

Experimental Protocols

Protocol A: Regioselective Displacement (C4-Substitution)

Objective: Selective replacement of the 4-fluoro substituent with a secondary amine.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Reagents: Add DIPEA (2.5 eq) followed by the amine nucleophile (1.2 eq).

    • Note: Inorganic bases like

      
       can be used but often result in heterogeneous mixtures that require vigorous stirring.
      
  • Reaction: Heat to 90°C for 4–6 hours.

    • Monitoring: Monitor by HPLC.[2] The starting material peak will disappear, and a slightly more polar product peak will emerge.

    • Isomer Check: If the 3-substituted isomer forms (rare), it will typically elute slightly later on reverse-phase C18 columns.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO.

  • Yield: Expected isolated yield is 85–92% .

Protocol B: Controlled Hydrolysis to the Acid

Objective: Hydrolysis of the sterically hindered ester without decarboxylation.

  • Solvent System: Use a 3:1 mixture of THF:Water . The organic co-solvent is crucial to solvate the hydrophobic fluorinated ring.

  • Reagents: Add LiOH·H2O (3.0 eq). NaOH is often too aggressive and can cause nucleophilic attack on the ring (SNAr with OH-) at high temperatures.

  • Conditions: Reflux (65°C) is required due to the 2-methyl steric hindrance. Stir for 12–16 hours.

  • Quench: Acidify carefully with 1M HCl to pH 3. The acid product, 3,4-difluoro-2-methylbenzoic acid , will precipitate as a white solid.

Decision Matrix for Researchers

Use the following decision tree to determine if this isomer is the correct starting material for your campaign.

DecisionTree Start Start: Select Benzoate Scaffold Q1 Is substitution at C4 required? Start->Q1 Q2 Is the C3 position sensitive? Q1->Q2 Yes Result3 Use Methyl 4,5-difluoro-2-methylbenzoate Q1->Result3 No (Need C5 subst.) Result1 Use this compound (High C4 Selectivity) Q2->Result1 Yes (Need protection) Result2 Use Methyl 3,4-difluorobenzoate (Lower Steric Bulk) Q2->Result2 No

Caption: Selection logic based on regioselectivity requirements.

References

  • Synthesis of 3,4-difluoro-2-methylbenzoic acid (Precursor Analysis) Source: E3S Web of Conferences (Green Synthesis of Baloxavir Intermediate) [Link]

  • Process Development of Benzoxazepine-Containing Kinase Inhibitors Source: Organic Process Research & Development (ACS Publications) [Link]

  • Kinetic Study of Hydrolysis of Ortho-Substituted Benzoates Source: Journal of Physical Organic Chemistry (via ResearchGate) [Link]

  • Nucleophilic Aromatic Substitution (SNAr) on Fluoroarenes Source: National Institutes of Health (PMC) [Link]

Sources

A Comparative Guide to the FT-IR Spectrum of Methyl 3,4-difluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups and structural nuances of a molecule. This guide provides an in-depth interpretation of the FT-IR spectrum of Methyl 3,4-difluoro-2-methylbenzoate, a compound of interest in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogues, we will dissect the influence of its unique substitution pattern on the vibrational landscape of the molecule.

Interpreting the FT-IR Spectrum of this compound: A Predictive Analysis

The key structural features of this compound are:

  • An aromatic (benzene) ring

  • An ester functional group (methyl ester)

  • Two fluorine atoms at positions 3 and 4

  • A methyl group at position 2

Based on these features, we can anticipate the following significant absorption bands in its FT-IR spectrum:

  • C-H Stretching Vibrations: Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹[1]. The methyl group's C-H stretching vibrations will be observed just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range[2].

  • C=O Stretching Vibration (Ester): The carbonyl (C=O) stretch of the ester group is a strong and sharp absorption. For aromatic esters, this band typically appears in the range of 1730-1715 cm⁻¹[3]. The presence of electron-withdrawing fluorine atoms on the ring may cause a slight shift to a higher wavenumber.

  • C-O Stretching Vibrations (Ester): Esters exhibit two characteristic C-O stretching vibrations. For an aromatic ester like methyl benzoate, these are the C-C-O stretch (around 1310-1250 cm⁻¹) and the O-C-C stretch (around 1130-1100 cm⁻¹)[3].

  • C-F Stretching Vibrations: The C-F stretching vibrations of aromatic fluorides typically appear as strong bands in the 1300-1100 cm⁻¹ region. The exact position is sensitive to the electronic environment[4].

  • Aromatic C=C Stretching Vibrations: The in-ring carbon-carbon stretching vibrations of the benzene ring are expected to produce moderate to weak absorptions in the 1600-1450 cm⁻¹ region[1].

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring significantly influences the out-of-plane C-H bending vibrations, which appear in the 900-675 cm⁻¹ range. This region can be diagnostic for the arrangement of substituents[1][5].

Comparative Spectral Analysis: Unveiling Substituent Effects

To understand the unique spectral signature of this compound, a comparison with simpler, structurally related molecules is invaluable.

Methyl Benzoate: The Unsubstituted Parent Ester

Methyl benzoate serves as our baseline. Its FT-IR spectrum is characterized by a strong C=O stretch around 1725 cm⁻¹, prominent C-O stretches, and the typical absorptions for a monosubstituted benzene ring[3].

Methyl 2-methylbenzoate: The Effect of an Ortho-Methyl Group

The introduction of a methyl group at the ortho position (position 2) in Methyl 2-methylbenzoate will primarily influence the C-H stretching and bending vibrations. We expect to see characteristic aliphatic C-H stretching bands around 2960 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹. The steric interaction between the ortho-methyl group and the ester functionality might cause a slight shift in the C=O stretching frequency compared to methyl benzoate.

Methyl 3,4-difluorobenzoate: The Influence of Fluorine Substitution

In Methyl 3,4-difluorobenzoate, the two electron-withdrawing fluorine atoms will have a pronounced effect. The C=O stretching frequency is expected to shift to a higher wavenumber due to the inductive effect of the fluorine atoms, which withdraws electron density from the carbonyl group, strengthening the C=O bond. Furthermore, strong C-F stretching absorptions will be a dominant feature in the fingerprint region, likely in the 1300-1100 cm⁻¹ range.

Tabulated Spectral Data for Comparison

Functional Group Vibrational Mode Methyl Benzoate (cm⁻¹) Methyl 2-methylbenzoate (cm⁻¹) Methyl 3,4-difluorobenzoate (cm⁻¹) This compound (Predicted, cm⁻¹)
Aromatic C-HStretching3100-30003100-30003100-30003100-3000
Aliphatic C-HStretchingN/A~2960N/A~2960
Ester C=OStretching~1725~1720~1735~1730
Aromatic C=CIn-ring Stretching1600-14501600-14501600-14501600-1450
Ester C-OAsymmetric Stretching~1280~1275~1290~1285
Ester C-OSymmetric Stretching~1110~1115~1120~1125
Aromatic C-FStretchingN/AN/A1300-1100 (Strong)1300-1100 (Strong)
Aromatic C-HOut-of-Plane Bending~710 and ~680Varies with substitutionVaries with substitutionVaries with substitution

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To experimentally verify the predicted spectral features, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended:

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Collection: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The collected interferogram is automatically Fourier-transformed by the instrument's software to generate the infrared spectrum. Perform a baseline correction if necessary.

Logical Workflow for FT-IR Spectral Interpretation

The following diagram illustrates a systematic approach to interpreting an FT-IR spectrum, a process that is crucial for the reliable identification of chemical structures.

FTIR_Interpretation_Workflow FT-IR Spectrum Interpretation Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_conclusion Conclusion SamplePrep Sample Preparation BackgroundScan Background Scan SamplePrep->BackgroundScan SampleScan Sample Scan BackgroundScan->SampleScan FourierTransform Fourier Transform SampleScan->FourierTransform BaselineCorrection Baseline Correction FourierTransform->BaselineCorrection PeakPicking Peak Picking BaselineCorrection->PeakPicking DiagnosticRegion Analyze Diagnostic Region (4000-1500 cm⁻¹) Identify key functional groups PeakPicking->DiagnosticRegion FingerprintRegion Analyze Fingerprint Region (1500-400 cm⁻¹) Detailed structural information DiagnosticRegion->FingerprintRegion Comparison Compare with Reference Spectra (Databases/Literature) FingerprintRegion->Comparison StructureElucidation Structure Elucidation/ Confirmation Comparison->StructureElucidation

Sources

A Comparative Guide to the X-ray Crystallography of Methyl 3,4-difluoro-2-methylbenzoate Derivatives: Structural Insights for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Among these, derivatives of methyl 3,4-difluoro-2-methylbenzoate are of significant interest due to their potential applications as building blocks for pharmaceuticals and advanced materials. This guide provides a comprehensive comparison of the X-ray crystallographic features of these derivatives, drawing on data from analogous structures to elucidate the impact of substitution patterns on their solid-state conformations and intermolecular interactions.

The Influence of Substitution on Molecular Geometry and Crystal Packing

While a dedicated crystallographic study of this compound was not found in the public domain, a comparative analysis of structurally related compounds provides valuable insights into the expected solid-state behavior of this class of molecules. By examining the crystal structures of methyl benzoate, methyl 4-methylbenzoate, and other fluorinated benzoic acid derivatives, we can infer the conformational preferences and packing motifs that are likely to be observed.

A key determinant of the crystal packing is the planarity of the molecule. In methyl 4-methylbenzoate, the molecule is essentially planar, with a dihedral angle of just 0.95(6)° between the aromatic ring and the methyl ester group.[1][2] This planarity facilitates efficient packing, often leading to the formation of infinite chains through intermolecular C-H···O interactions.[1][2] The introduction of fluorine atoms, as seen in various fluorinated benzoic acid derivatives, can significantly influence intermolecular interactions, with the potential for C-H···F and F···F contacts, in addition to hydrogen bonds involving the carboxylate group in the corresponding acids.[3][4][5]

The presence of a methyl group at the 2-position, ortho to the ester, is expected to induce steric hindrance that may force the ester group out of the plane of the benzene ring. This deviation from planarity will have a profound impact on the crystal packing, likely disrupting the simple chain motifs observed in more planar analogs and leading to more complex three-dimensional arrangements.

Comparative Crystallographic Data of Related Benzoate Derivatives

To illustrate the effects of substitution on crystallographic parameters, the following table summarizes key data for methyl benzoate and two related derivatives. This comparative data serves as a benchmark for predicting the structural characteristics of this compound derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Features
Methyl Benzoate[6]C₈H₈O₂------Forms crystalline solid.[6]
Methyl 4-methylbenzoate[1][2]C₉H₁₀O₂MonoclinicP2₁/n5.9134(11)7.6048(14)17.484(3)97.783(4)Planar molecule, forms chains via C-H···O contacts.[1][2]
Methyl 4-bromo-2-(methoxymethoxy)benzoate[7]C₁₀H₁₁BrO₄MonoclinicP2₁/c10.0536(3)12.0163(4)9.2483(3)99.119(1)C-H···O hydrogen bonds and Br···O contacts.[7]

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure of a novel this compound derivative would follow a well-established experimental workflow. The following protocol outlines the key steps, from crystal selection to structure refinement, providing a self-validating system for obtaining high-quality crystallographic data.

Step 1: Crystal Selection and Mounting

The initial and most critical step is the selection of a suitable single crystal. Under a high-power microscope, a crystal with well-defined faces, uniform morphology, and no visible defects should be chosen. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions. The selected crystal is then carefully mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage during data collection.

Step 2: Data Collection

The mounted crystal is placed on the X-ray diffractometer. A preliminary screening is performed to determine the crystal quality and unit cell parameters. Following a successful screening, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. The choice of X-ray source (e.g., Mo or Cu Kα radiation) depends on the crystal's composition and size.

Step 3: Data Reduction and Structure Solution

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption. The resulting data is then used to solve the crystal structure. Direct methods or Patterson methods are typically employed to determine the initial phases of the structure factors, which leads to an initial electron density map.

Step 4: Structure Refinement

The initial model of the structure is refined against the experimental data using a least-squares minimization algorithm. This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed using metrics such as the R-factor and goodness-of-fit.

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis of Derivative Crystallization Crystallization Synthesis->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Screening Preliminary Screening Crystal_Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Single-crystal X-ray diffraction workflow.

Conclusion

References

  • PubChem. Methyl Benzoate. National Center for Biotechnology Information. [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1521. [Link]

  • ResearchGate. Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. [Link]

  • Brovarets', O. O., Yurenko, Y. P., & Hovorun, D. M. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules, 27(24), 8873. [Link]

  • ResearchGate. a) Selective mono- and difluorination of benzoic acid derivatives... [Link]

  • PubChem. Methyl 2,3-difluoro-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • National Institutes of Health. Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex. [Link]

  • PlumX. Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate. [Link]

  • PubMed. Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. [Link]

  • ResearchGate. (PDF) Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. [Link]

  • National Institutes of Health. Methyl 4-methylbenzoate. [Link]

  • National Institutes of Health. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. [Link]

  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

  • National Institutes of Health. Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. [Link]

  • National Institutes of Health. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]

  • PubChem. Methyl 4-bromo-2-fluoro-3-methylbenzoate. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

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A Comparative Analysis of Methyl 3,4-difluoro-2-methylbenzoate and Its Non-fluorinated Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a detailed comparison of Methyl 3,4-difluoro-2-methylbenzoate with its non-fluorinated counterparts, Methyl 2-methylbenzoate and Methyl 3,4-dimethylbenzoate. We will delve into their physicochemical properties, metabolic stability, and potential biological activities, supported by established experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced impact of fluorination on a common benzoate scaffold.

The Power of Fluorine in Drug Design

The introduction of fluorine into a molecule can dramatically alter its properties. Due to its high electronegativity and small size, fluorine can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins.[1] These modifications often translate into improved drug efficacy and a more favorable pharmacokinetic profile. This guide will explore these effects through the lens of this compound and its non-fluorinated analogues.

Physicochemical Properties: A Tale of Two Halogens

The substitution of hydrogen with fluorine significantly impacts a molecule's physicochemical characteristics. The following table summarizes the key properties of this compound and its non-fluorinated analogues.

PropertyThis compoundMethyl 2-methylbenzoateMethyl 3,4-dimethylbenzoate
Molecular Formula C₉H₈F₂O₂C₉H₁₀O₂C₁₀H₁₂O₂
Molecular Weight 186.16 g/mol 150.17 g/mol [2]164.20 g/mol [3]
Boiling Point Not available215 °C[2]129 °C at 2 mmHg[4]
Melting Point Not available-50 °C[2]35-37 °C[4]
Calculated LogP ~2.9 (estimated)2.66[2]3.1[3]
Water Solubility Low (predicted)Insoluble[2]Insoluble in water[4]

Note: Experimental data for this compound is limited; the LogP value is an estimation based on similarly structured fluorinated compounds.

Experimental Protocols for Comparative Analysis

To empirically assess the differences between these molecules, standardized experimental protocols are essential. Here, we detail the methodologies for determining lipophilicity, metabolic stability, and antibacterial activity.

Lipophilicity Determination: The Shake-Flask Method for LogP

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[5] The shake-flask method remains the gold standard for its determination.[5]

Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

  • Compound Dissolution: Accurately weigh and dissolve a small amount of the test compound (this compound or a non-fluorinated analogue) in the n-octanol phase.

  • Partitioning: Add a precise volume of the aqueous phase to the octanol phase containing the compound in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Expected Outcome:

The introduction of two fluorine atoms in this compound is expected to increase its lipophilicity compared to Methyl 2-methylbenzoate. While fluorine is highly electronegative, the C-F bond is polarized, and the overall effect on lipophilicity can be complex and position-dependent. An increase in LogP can enhance membrane permeability but may also lead to increased binding to plasma proteins and metabolic enzymes.

Diagram of the Shake-Flask Method Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated n-Octanol and Water dissolve Dissolve Compound in n-Octanol prep_phases->dissolve partition Add Aqueous Phase & Mix dissolve->partition equilibrate Agitate for 24h at Constant Temp. partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Compound in Each Phase (HPLC/UV-Vis) separate->quantify calculate Calculate P and LogP quantify->calculate

Caption: Workflow for LogP determination using the shake-flask method.

Metabolic Stability Assessment: In Vitro Microsomal Assay

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. The in vitro microsomal stability assay is a common method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[6]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Incubation: Add the test compound (dissolved in a small amount of organic solvent like DMSO) to the microsomal suspension.

  • Initiation of Metabolism: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is the rate constant of metabolism (k). From this, the in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Expected Outcome:

Fluorination at metabolically labile positions can block metabolism, thereby increasing the metabolic stability of the compound.[7] For the benzoate scaffold, oxidation of the aromatic ring or the methyl groups are potential metabolic pathways. The electron-withdrawing nature of the fluorine atoms in this compound can deactivate the aromatic ring towards oxidative metabolism by cytochrome P450 enzymes. This would be expected to result in a longer in vitro half-life compared to its non-fluorinated analogues.

Diagram of the Microsomal Stability Assay Workflow:

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Data Analysis prep_mix Prepare Microsome Reaction Mixture add_compound Add Test Compound to Mixture prep_mix->add_compound initiate Initiate with NADPH at 37°C add_compound->initiate sampling Collect and Quench Aliquots over Time initiate->sampling process_samples Centrifuge and Collect Supernatant sampling->process_samples lcms_analysis Analyze Parent Compound by LC-MS/MS process_samples->lcms_analysis calc_half_life Calculate In Vitro Half-life (t½) lcms_analysis->calc_half_life

Caption: Workflow for the in vitro microsomal stability assay.

Biological Activity Screening: Antibacterial Susceptibility Testing

Benzoate derivatives have been reported to possess antimicrobial properties.[8] To assess the potential antibacterial activity of this compound and its analogues, a broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Bacterial Culture: Prepare a standardized inoculum of a test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.

  • Compound Dilution Series: In a 96-well microtiter plate, prepare a serial two-fold dilution of each test compound in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Expected Outcome:

The biological activity of the compounds will depend on their ability to penetrate the bacterial cell wall and interact with a specific molecular target. The increased lipophilicity of the fluorinated analogue may enhance its ability to cross the bacterial membrane, potentially leading to increased antibacterial activity. Furthermore, the electronic changes induced by fluorine substitution could influence the binding affinity to a target enzyme or protein. It is also worth noting that this compound has been used as an intermediate in the synthesis of mTOR inhibitors, suggesting its potential for activity in other biological pathways.

Diagram of the Broth Microdilution Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_readout Results prep_culture Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Culture prep_culture->inoculate prep_dilutions Create Serial Dilutions of Compounds in Plate prep_dilutions->inoculate incubate Incubate Plate at 37°C for 24h inoculate->incubate read_plate Visually Inspect or Read OD600 incubate->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of the corresponding carboxylic acid.

Reaction Scheme:

3,4-difluoro-2-methylbenzoic acid reacts with an alkylating agent such as iodomethane in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) to yield this compound.

Conclusion

References

  • The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CA3061907A1 - Rapamycin analogs as mtor inhibitors.
  • Google Patents. (n.d.). WO2019212990A1 - C40-, c28-, and c-32-linked rapamycin analogs as mtor inhibitors.
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  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,4-dimethylbenzoate. Retrieved from [Link]

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  • ResearchGate. (2020). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl o-toluate. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Supporting Information Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment. Retrieved from [Link]

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  • PubMed Central. (2008). Synthesis and Antibacterial Activity of Triphenyltinbenzoate. Retrieved from [Link]

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  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

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  • UWI Mona. (n.d.). In Vitro Activity of Sodium-Benzoate against Isolates of Methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

  • National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • ChemBK. (2024). Methyl 4-aMino-3,5-diMethylbenzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3,4-dimethyl-, methyl ester. Retrieved from [Link]

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A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 3,4-difluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of intermediates and active pharmaceutical ingredients is paramount. Methyl 3,4-difluoro-2-methylbenzoate, a fluorinated aromatic compound, serves as a critical building block in the synthesis of various high-value molecules.[1] The strategic incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule, enhancing its metabolic stability and binding affinity. This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of this compound, empowering researchers to select the optimal technique for their specific application.

Guiding Principles of Method Selection

The choice between analytical techniques hinges on a variety of factors including the sample matrix, required sensitivity, and the inherent physicochemical properties of the analyte. For this compound, its aromatic structure and expected volatility make it amenable to analysis by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide will delve into the theoretical underpinnings and practical considerations for developing and validating methods using both of these powerful techniques. All validation protocols are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[2][3]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis due to its broad applicability and robustness. For the quantification of this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point, owing to the chromophoric nature of the benzene ring.

Causality in HPLC Method Development

The selection of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for non-polar to moderately polar compounds like this compound. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and water, is optimized to achieve a balance between adequate retention and reasonable analysis time. The addition of a small amount of acid, such as formic or acetic acid, can improve peak shape by suppressing the ionization of any residual acidic impurities. The detection wavelength is chosen based on the UV absorbance maximum of the analyte to ensure the highest sensitivity.

Experimental Protocol: RP-HPLC-UV Method

Objective: To develop and validate a precise and accurate RP-HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Validation Parameters (as per ICH Q2(R1)): [2][3]

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a spiked sample to ensure no interference at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography (GC): For Enhanced Sensitivity

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the expected volatility of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) offers a highly sensitive and selective alternative to HPLC.

Rationale for GC Method Development

A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable for separating aromatic esters. The choice of carrier gas is usually high-purity nitrogen, helium, or hydrogen. The injector and detector temperatures are set high enough to ensure efficient vaporization and prevent condensation, while the oven temperature program is optimized to achieve good resolution of the analyte from any impurities.

Experimental Protocol: GC-FID Method

Objective: To develop and validate a sensitive and robust GC-FID method for the quantification of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., methanol or acetone).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to achieve concentrations ranging from 0.1 to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to obtain a theoretical concentration within the calibration range.

Validation Parameters (as per ICH Q2(R1)): [2][3] The validation parameters for the GC-FID method are the same as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ), with acceptance criteria adjusted as appropriate for the technique and the specific application.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for the quantification of this compound will depend on the specific requirements of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Sensitivity Good, typically in the µg/mL to ng/mL range with UV detection.Excellent, often in the ng/mL to pg/mL range with FID or MS detection.
Sample Preparation Generally simpler, often involving dissolution and filtration.May require derivatization for non-volatile compounds, but likely not for the target analyte.
Instrumentation Cost Moderate to high.Moderate to high.
Typical Run Time 5-15 minutes.10-30 minutes, depending on the temperature program.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC methodologies.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard B Dissolve in Mobile Phase A->B C Serial Dilutions B->C F Inject into HPLC C->F D Prepare Sample E Filter Sample D->E E->F G Separation on C18 Column F->G H UV Detection at 254 nm G->H I Peak Integration H->I J Construct Calibration Curve I->J K Quantify Analyte J->K GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis A_gc Weigh Standard B_gc Dissolve in Solvent A_gc->B_gc C_gc Serial Dilutions B_gc->C_gc E_gc Inject into GC C_gc->E_gc D_gc Prepare Sample D_gc->E_gc F_gc Separation on Capillary Column E_gc->F_gc G_gc FID Detection F_gc->G_gc H_gc Peak Integration G_gc->H_gc I_gc Construct Calibration Curve H_gc->I_gc J_gc Quantify Analyte I_gc->J_gc

Caption: Workflow for the quantification of this compound by GC-FID.

Conclusion

Both HPLC and GC are highly suitable and validated techniques for the quantification of this compound. The choice between them should be guided by the specific needs of the laboratory, including the required sensitivity, sample throughput, and available instrumentation. The provided protocols offer a robust starting point for method development and validation, ensuring the generation of accurate and reliable data in a regulated environment. Adherence to the principles of method validation outlined by the ICH is crucial for ensuring the integrity of the analytical results and their acceptance by regulatory authorities.

References

  • The Versatility of 3,4-Difluoro-2-methylbenzoic Acid in Fine Chemical Synthesis. (URL: )
  • Methyl 2,3-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22999141 - PubChem. (URL: [Link])

  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google P
  • Evaluation of analytical methods for fluorine in biological and related materials - PubMed. (URL: [Link])

  • methyl 2-methyl benzoate benzoic acid, 2-methyl-, methyl ester (9CI) - The Good Scents Company. (URL: [Link])

  • Fluorinated Aromatic Compounds - ResearchGate. (URL: [Link])

  • Preparation of methyl benzoate (benzoic acid methyl ester) - PrepChem.com. (URL: [Link])

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  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. (URL: [Link])

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  • Methyl Benzoate : Organic Synthesis Fischer Esterification - YouTube. (URL: [Link])

  • Determination of Fluorine in Fluoro-Organic Compounds - DTIC. (URL: [Link])

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A Researcher's Guide to the Certificate of Analysis for Methyl 3,4-difluoro-2-methylbenzoate: Ensuring Quality and Mitigating Risk in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a critical raw material like Methyl 3,4-difluoro-2-methylbenzoate is more than just a formality; it is the foundational document that underpins the reliability and reproducibility of their research. This guide provides an in-depth comparison of the quality parameters detailed in a typical CoA for this fluorinated benzoic acid derivative, offering insights into the significance of each analytical test and the potential impact of impurities on experimental outcomes. We will also explore potential alternative reagents and provide supporting experimental data and protocols to empower researchers in making informed decisions for their work.

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy for enhancing metabolic stability, binding affinity, and bioavailability.[1] this compound serves as a key building block in the synthesis of various pharmaceutical compounds, making the purity and quality of this reagent paramount. A comprehensive understanding of its CoA is therefore essential.

Deconstructing the Certificate of Analysis: A Gateway to Quality

A Certificate of Analysis is a formal document issued by a manufacturer that confirms a product meets its predetermined specifications. It is a critical component of quality control, providing a detailed summary of the analytical tests performed on a specific batch of the material. While the exact format may vary between suppliers, a comprehensive CoA for this compound will typically include the following sections.

Table 1: Key Sections of a Certificate of Analysis for this compound

SectionDescriptionSignificance in Research
Identification Confirms the chemical identity of the substance using techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).Ensures that the correct molecule is being used, preventing costly errors and misleading results in subsequent synthetic steps.
Purity (Assay) Quantifies the amount of the desired compound in the material, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).High purity is crucial for accurate stoichiometry in reactions and for minimizing the presence of potentially reactive impurities that could lead to side reactions or interfere with biological assays.
Appearance Describes the physical state, color, and form of the compound.Deviations from the expected appearance (e.g., discoloration) can be an initial indicator of degradation or the presence of significant impurities.
Solubility Provides information on the solubility of the compound in various solvents.Essential for designing appropriate reaction conditions and for preparing stock solutions for biological screening.
Water Content Measures the amount of water present, often determined by Karl Fischer titration.Water can act as a nucleophile in many organic reactions, potentially leading to hydrolysis of the ester and the formation of the corresponding carboxylic acid impurity.
Residual Solvents Identifies and quantifies any solvents remaining from the synthesis and purification processes, typically analyzed by Headspace GC.Residual solvents can be toxic to cells in biological assays and can interfere with certain chemical reactions. Their levels are often strictly regulated.
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in the compound.Provides further confirmation of the compound's empirical formula and purity.
Trace Metals Quantifies the levels of specific metal impurities.Metal contaminants can poison catalysts, interfere with analytical instrumentation, and have toxic effects in biological systems.

The Analytical Backbone: Understanding the Methodologies

The data presented on a CoA is generated through a series of rigorous analytical techniques. A deeper understanding of these methods allows researchers to critically evaluate the quality of their starting materials.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone of purity analysis for non-volatile compounds like this compound.[2][3] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Experimental Protocol: A Typical HPLC Method for Purity Analysis

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Injection Volume: 5-10 µL.

  • Quantification: The area of the main peak corresponding to this compound is compared to the total area of all peaks to determine the purity.

The primary impurity of concern is often the corresponding carboxylic acid, 3,4-difluoro-2-methylbenzoic acid, which can arise from incomplete esterification or hydrolysis. Isomeric impurities, which have the same molecular weight but different substitution patterns on the aromatic ring, can also be present and may be challenging to separate.[4]

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC is employed for the analysis of volatile and semi-volatile compounds. In the context of the CoA for this compound, it is primarily used to determine the presence of residual solvents from the manufacturing process.

Experimental Protocol: Headspace GC for Residual Solvent Analysis

  • Sample Preparation: A known amount of the material is placed in a sealed headspace vial and heated to a specific temperature to allow volatile solvents to partition into the gas phase.

  • Injection: A sample of the headspace gas is injected into the GC.

  • Column: A column with a stationary phase suitable for separating common organic solvents (e.g., a polyethylene glycol or dimethylpolysiloxane phase).

  • Carrier Gas: Typically helium or hydrogen.

  • Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

  • Quantification: The peak areas of the detected solvents are compared to those of a known standard to determine their concentration.

Spectroscopic Confirmation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for confirming the chemical structure of the target compound.

  • ¹H and ¹³C NMR: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern. The fluorine atoms will also influence the NMR spectra, providing additional structural confirmation through ¹⁹F NMR or by observing C-F and H-F coupling constants in the ¹³C and ¹H spectra, respectively.

  • Mass Spectrometry: Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, further confirming the identity of the substance.

A Comparative Look: this compound vs. Potential Alternatives

In drug discovery, the choice of building blocks can significantly impact the properties of the final compound. While this compound is a valuable reagent, researchers may consider alternatives based on synthetic accessibility, cost, or the desired electronic properties of the target molecule.

Table 2: Comparison of Fluorinated Methylbenzoate Isomers

CompoundStructureTypical Purity (by HPLC)Key Considerations
This compound >98.5%The specific substitution pattern may be crucial for achieving the desired biological activity and pharmacokinetic profile.
Methyl 2,4-difluoro-3-methylbenzoate >96%[5]An isomeric alternative that may offer different electronic properties and steric hindrance around the ester group, potentially influencing reactivity and biological interactions.
Methyl 2,6-difluoro-3-methylbenzoate Not widely specified, precursor acid availableThe presence of two fluorine atoms ortho to the ester can significantly impact its reactivity and conformation due to steric and electronic effects.

The choice between these isomers is not arbitrary. The position of the fluorine and methyl groups on the aromatic ring can profoundly influence the molecule's lipophilicity, pKa, and metabolic stability, all of which are critical parameters in drug design.[6]

The Impact of Impurities: A Critical Consideration

The presence of impurities, even in small amounts, can have significant consequences in research and development.[7][8]

  • Isomeric Impurities: Different isomers can exhibit different biological activities and toxicities. The presence of an undesired isomer could lead to misleading structure-activity relationship (SAR) data.

  • Unreacted Starting Materials: The presence of the starting carboxylic acid can interfere with subsequent reactions, particularly those sensitive to acidic conditions.

  • Byproducts from Synthesis: The synthesis of fluorinated aromatic compounds can sometimes lead to the formation of regioisomers or other byproducts that may be difficult to remove and could have their own biological activities.[9]

Visualizing the Workflow: Quality Control for Fluorinated Benzoates

The following diagram illustrates a typical workflow for the quality control of a fluorinated benzoate raw material, from receipt to release for use in research.

QC_Workflow cluster_0 Receiving and Initial Inspection cluster_1 Analytical Testing cluster_2 Data Review and Disposition A Raw Material Receipt B Visual Inspection (Appearance) A->B C Documentation Review (Supplier CoA) B->C D Sampling C->D E Identity Confirmation (NMR, MS) D->E F Purity Assay (HPLC/GC) D->F G Water Content (Karl Fischer) D->G H Residual Solvents (Headspace GC) D->H I Data Analysis and Comparison to Specifications H->I J Batch Release or Rejection I->J

Caption: A typical quality control workflow for incoming raw materials.

Conclusion: The CoA as a Tool for Scientific Rigor

The Certificate of Analysis for this compound is an indispensable tool for any researcher working in drug discovery and development. A thorough understanding of the information it contains, and the analytical methods used to generate that data, is crucial for ensuring the quality and integrity of experimental work. By critically evaluating the CoA, considering potential impurities and their impact, and making informed decisions about alternative reagents, scientists can enhance the reliability and reproducibility of their research, ultimately accelerating the path to new therapeutic discoveries.

References

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  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6385–6431.
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  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 336-340.
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  • Lin, S.-Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
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  • Ukrainian Chemistry Journal. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 3,4-difluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 3,4-difluoro-2-methylbenzoate, a halogenated aromatic ester commonly used in synthetic chemistry and drug development. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also grounded in the chemical principles that dictate its handling. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount.[1] While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its primary hazards from structurally similar compounds like methyl benzoate and other fluorinated benzoic acid derivatives.[2][3][4]

Inferred Hazardous Properties:

  • Acute Toxicity: Likely harmful if swallowed.[2]

  • Skin and Eye Irritation: Aromatic esters can cause irritation upon contact.[4]

  • Aquatic Toxicity: Potentially harmful to aquatic life, necessitating containment from environmental release.[2]

  • Combustibility: May be a combustible liquid, requiring storage away from ignition sources.[2]

  • Halogenated Compound: As a difluorinated compound, it is classified as a halogenated organic waste, which has specific disposal requirements under regulations like those from the U.S. Environmental Protection Agency (EPA).[5][6]

Property Inferred Value / Classification Source/Rationale
GHS Pictograms WarningBased on acute toxicity and irritation potential of similar compounds.[2]
Hazard Statements H302: Harmful if swallowedH402: Harmful to aquatic lifeH227: Combustible liquidExtrapolated from SDS of Methyl Benzoate.[2]
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Appearance Likely a liquid or low-melting solidBased on similar aromatic esters.[7]
Personal Protective Equipment (PPE) and Safe Handling

Given the identified hazards, stringent adherence to PPE protocols is mandatory to minimize exposure.[1][8]

  • Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[7]

  • Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves for integrity before each use.[3][8]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[3][8]

  • Ventilation: All handling of this compound, including transfers to waste containers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[9][10][11]

Causality: The use of a fume hood is critical because halogenated aromatic compounds can have unknown long-term toxicological effects. The principle of "As Low As Reasonably Achievable" (ALARA) exposure should always be applied.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and compliance. Do not dispose of this chemical down the drain or in general trash.[11][12]

Step 1: Waste Segregation This is the most critical step. As a halogenated compound, this waste must be kept separate from non-halogenated organic waste streams.[8]

  • Action: Designate a specific, compatible waste container solely for "Halogenated Organic Liquid Waste."

  • Rationale: Mixing halogenated and non-halogenated waste complicates the disposal process and significantly increases disposal costs. Incineration of mixed waste requires different conditions to manage the formation of hazardous byproducts like hydrochloric acid (HCl) or hydrofluoric acid (HF).

Step 2: Container Selection and Labeling The integrity and labeling of the waste container are vital for safe storage and transport.

  • Action: Use a clean, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap. The container must be in good condition with no leaks or cracks.

  • Action: Label the container clearly before adding any waste. The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound" and any other halogenated components.

    • An accurate estimation of the concentration of each component.

    • The primary hazard(s): "Toxic," "Irritant," "Combustible."

    • The date the first waste was added.

Step 3: Waste Accumulation and Storage Proper storage within the laboratory minimizes risks prior to collection.

  • Action: Keep the waste container tightly closed at all times, except when adding waste.[3][4]

  • Action: Store the container in a designated satellite accumulation area within the lab, such as a secondary containment bin inside a ventilated cabinet.[10] This area should be away from heat, sparks, or open flames.[2][12]

  • Rationale: Secondary containment captures any potential leaks, while proper ventilation prevents the buildup of harmful vapors. Keeping the container closed prevents the release of volatile organic compounds (VOCs) into the lab environment.

Step 4: Arranging for Final Disposal The final step is to transfer the waste to trained professionals for disposal in accordance with institutional and national regulations.

  • Action: Once the container is full or has been accumulating for a set period (often 6-12 months, check institutional policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Action: Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.

  • Self-Validation: The EHS office serves as the validating authority. They will review your container's label and condition to ensure it meets all regulatory requirements before accepting it for disposal. The final disposal method will likely be high-temperature incineration at a licensed facility capable of handling halogenated organic compounds.[2]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood segregate Is it Halogenated Waste? hood->segregate yes_node YES: Segregate into 'Halogenated Waste' Container segregate->yes_node Fluorine Present no_node NO: Follow Non-Halogenated Waste Stream Protocol segregate->no_node label_container Label Container Correctly: Name, Hazards, Date yes_node->label_container store Store in Secondary Containment in Satellite Accumulation Area label_container->store contact_ehs Container Full? Contact EHS for Pickup store->contact_ehs end Disposal by Licensed Waste Contractor contact_ehs->end

Caption: Decision workflow for handling and disposing of this compound.

Spill and Emergency Procedures

Preparedness for accidents is a fundamental principle of laboratory safety.[1]

  • Minor Spill (in fume hood):

    • Ensure the fume hood is operational.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material like vermiculite or sand.[2]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area and alert nearby personnel.

    • If the substance is combustible, eliminate all ignition sources.[12]

    • Prevent the spill from entering drains.[2][12]

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or information on the chemical) to the medical personnel.[12]

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • Processes for the preparation of fluorinated benzoic acids.
  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]

  • Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

Sources

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